2-Methyl-benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDBPGNFRRABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341884 | |
| Record name | 2-Methyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-97-0 | |
| Record name | 2-Methyl-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methyl-benzamidine Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-benzamidine hydrochloride is a synthetic small molecule and a competitive inhibitor of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound hydrochloride, drawing upon available data for its parent compound, benzamidine, and related derivatives. This document summarizes its biochemical activity, presents available quantitative data, outlines a representative experimental protocol for its characterization, and visualizes its mechanism and impact on relevant signaling pathways.
Introduction
Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site. They play pivotal roles in processes ranging from digestion and blood coagulation to immunity and inflammation.[1] Dysregulation of serine protease activity is implicated in a multitude of diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.[1]
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases.[2][3] The core benzamidine structure mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to bind to the enzyme's active site and block substrate access. This compound hydrochloride, a derivative of benzamidine, is also recognized as a serine protease inhibitor and is utilized in biochemical research and as a synthetic building block in pharmaceutical development.[1] This guide will detail its molecular mechanism of action.
Mechanism of Action: Competitive Inhibition
The primary mechanism of action for this compound hydrochloride is competitive inhibition of serine proteases. This means the inhibitor molecule directly competes with the natural substrate for binding to the enzyme's active site.
The catalytic activity of serine proteases like trypsin and thrombin relies on a "catalytic triad" of amino acid residues (serine, histidine, and aspartate) within the active site. A key feature of the active site in many of these proteases is a specificity pocket that recognizes and binds the side chains of the substrate's amino acids. In trypsin-like proteases, this S1 pocket is deep and negatively charged at the bottom (due to an aspartate residue), which accommodates positively charged amino acid residues like arginine and lysine.
The benzamidine moiety of this compound hydrochloride is protonated at physiological pH, carrying a positive charge. This allows it to form a strong salt bridge with the negatively charged aspartate residue at the base of the S1 specificity pocket, effectively occupying the active site and preventing the binding and subsequent cleavage of the natural substrate. The 2-methyl group on the benzene ring likely influences the compound's hydrophobicity and steric interactions within the active site, potentially altering its binding affinity and selectivity for different serine proteases compared to the parent benzamidine molecule.[4][5]
Figure 1: Competitive inhibition of a serine protease by this compound hydrochloride.
Quantitative Data
Table 1: Inhibitory Constants (Ki) of Benzamidine for Various Serine Proteases
| Enzyme | Ki (µM) | Reference(s) |
| Trypsin | 19 - 35 | [3][6][7] |
| Thrombin | 220 | [6][7] |
| Plasmin | 350 | [6][7] |
| Tryptase | 20 | [8] |
| uPA (urokinase-type Plasminogen Activator) | 97 | [8] |
| Factor Xa | 110 | [8] |
| tPA (tissue-type Plasminogen Activator) | 750 | [8] |
| Acrosin | 4 | [3] |
A study on various benzamidine derivatives provided a relative order of binding to thrombin, suggesting that the addition of a methyl group at the para-position (p-methylbenzamidine) results in a slightly weaker binding to thrombin compared to some other derivatives, but stronger than the parent benzamidine.[4]
Table 2: Relative Binding Order of Benzamidine Derivatives to Thrombin
| Compound | Relative Binding Strength |
| p-(2-oxo-1-propyl)benzamidine | Strongest |
| p-ethylbenzamidine | ↓ |
| p-(1-propyl)benzamidine | ↓ |
| p-methylbenzamidine | ↓ |
| benzamidine | ↓ |
| p-amidinophenylpyruvate | Weakest |
| Data adapted from a free-energy perturbation study.[4] |
Impact on Signaling Pathways: The Coagulation Cascade
Serine proteases are central to the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Key enzymes in this pathway, such as thrombin and Factor Xa, are serine proteases. By inhibiting these enzymes, this compound hydrochloride can interfere with the coagulation cascade, leading to an anticoagulant effect. The inhibition of thrombin, for example, would prevent the conversion of fibrinogen to fibrin, a critical step in clot formation.
Figure 2: Potential inhibition points of this compound hydrochloride in the coagulation cascade.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound hydrochloride against a serine protease, such as trypsin, using a chromogenic substrate.
Materials and Reagents
-
Enzyme: Purified serine protease (e.g., bovine trypsin).
-
Inhibitor: this compound hydrochloride.
-
Substrate: Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).
-
Solvent: Deionized water or an appropriate organic solvent (e.g., DMSO) for dissolving the inhibitor.
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).
Experimental Workflow
Figure 3: General workflow for a serine protease inhibition assay.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare the chromogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor.
-
Add the enzyme solution to all wells except for the blank (which contains only buffer and substrate).
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
To determine the Ki value and the mode of inhibition, the experiment should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound hydrochloride functions as a competitive inhibitor of serine proteases by binding to the active site and preventing substrate access. While specific quantitative data for this compound is limited, the extensive research on its parent compound, benzamidine, provides a robust framework for understanding its mechanism of action. The 2-methyl substitution is expected to modulate its binding affinity and selectivity. Its ability to inhibit key enzymes in the coagulation cascade highlights its potential as a tool for studying and potentially modulating physiological processes involving serine proteases. Further research is warranted to fully characterize the inhibitory profile of this compound hydrochloride against a broad panel of serine proteases and to explore its effects in cellular and in vivo models.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Synthesis Pathways for 2-Methyl-benzamidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methyl-benzamidine and its derivatives. These compounds are of significant interest in medicinal chemistry, primarily due to their activity as serine protease inhibitors. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. Furthermore, it visualizes the relevant biological context, showcasing the interaction of these derivatives with the blood coagulation cascade.
Introduction to this compound Derivatives
This compound derivatives are a class of small molecules that have garnered attention in pharmaceutical research for their potential therapeutic applications. Their core structure, a benzamidine moiety with a methyl group at the 2-position of the phenyl ring, serves as a scaffold for the development of various bioactive compounds. A significant area of interest is their role as serine protease inhibitors.[1] Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, immune response, and blood coagulation.[2]
The inhibition of specific serine proteases is a key strategy in the treatment of various diseases. For instance, thrombin, a serine protease central to the blood coagulation cascade, is a major target for anticoagulant therapies to prevent and treat thrombotic disorders.[3][4] Benzamidine derivatives are known to act as competitive inhibitors of trypsin-like serine proteases, including thrombin and plasmin, by mimicking the guanidinium group of arginine residues that these enzymes recognize in their substrates.[5][6][7] The 2-methyl substitution on the benzamidine scaffold can influence the molecule's potency, selectivity, and pharmacokinetic properties.[3] This guide explores the chemical synthesis of these promising compounds, providing researchers with the foundational knowledge to design and create novel this compound derivatives for drug discovery and development.
Primary Synthesis Pathways
The synthesis of this compound derivatives can be achieved through several established chemical routes. The most common and versatile methods start from 2-methylbenzonitrile. These pathways include the classical Pinner reaction and a two-step synthesis via a 2-methylbenzamidoxime intermediate. An alternative approach involves the use of 2-methylbenzoyl chloride as a starting material for the synthesis of N-substituted derivatives.
The Pinner Reaction: From Nitrile to Amidine
The Pinner reaction is a well-established method for the conversion of nitriles into amidines.[5][8] The reaction proceeds in two main stages: the formation of a Pinner salt (an imidate salt) by reacting the nitrile with an alcohol in the presence of a strong acid (typically anhydrous HCl), followed by ammonolysis or aminolysis of the Pinner salt to yield the desired amidine.[8][9]
dot
Caption: Workflow of the Pinner reaction for this compound synthesis.
This protocol is adapted from general Pinner reaction procedures.[9]
Materials:
-
2-Methylbenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas) or Ammonium Carbonate
Procedure:
-
Formation of the Pinner Salt:
-
A solution of 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation.
-
The flask is sealed and allowed to stand at room temperature for 24-48 hours, during which the Pinner salt (ethyl 2-methylbenzimidate hydrochloride) precipitates as a white solid.
-
The precipitate is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried in a vacuum desiccator.
-
-
Ammonolysis to this compound:
-
The dried Pinner salt is suspended in anhydrous ethanol.
-
The suspension is cooled to 0-5 °C.
-
Anhydrous ammonia gas is passed through the suspension with stirring until the reaction is complete (monitored by TLC or disappearance of the Pinner salt).
-
Alternatively, the Pinner salt can be treated with a solution of ammonium carbonate in ethanol.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the this compound hydrochloride.
-
The product is collected by filtration, washed with cold diethyl ether, and dried.
-
Quantitative Data:
The following table provides representative data for the synthesis of benzamidine derivatives using the Pinner reaction, which can be extrapolated for the synthesis of this compound derivatives.
| Starting Nitrile | Amine | Product | Yield (%) | Reference |
| Benzonitrile | Ammonia | Benzamidine | 70-85 | General Literature |
| 4-Chlorobenzonitrile | Ammonia | 4-Chlorobenzamidine | 75 | General Literature |
| 2-Methylbenzonitrile | Ammonia | This compound | 65-80 (Estimated) | Adapted from[9] |
Synthesis via 2-Methylbenzamidoxime Intermediate
An alternative pathway to this compound involves a two-step process: the formation of 2-methylbenzamidoxime from 2-methylbenzonitrile, followed by the catalytic reduction of the amidoxime to the corresponding amidine.
dot
Caption: Synthesis of this compound via a 2-methylbenzamidoxime intermediate.
Step 1: Synthesis of 2-Methylbenzamidoxime
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in ethanol, a solution of sodium hydroxide or sodium carbonate (1.1 equivalents) in water is added.
-
2-Methylbenzonitrile (1 equivalent) is then added to the reaction mixture.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the solvent is partially evaporated, and the product is precipitated by the addition of water.
-
The crude 2-methylbenzamidoxime is collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Catalytic Hydrogenation of 2-Methylbenzamidoxime
-
2-Methylbenzamidoxime (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of palladium on charcoal (5-10 mol% Pd) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.
-
The reaction is monitored by TLC or hydrogen uptake.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound. The hydrochloride salt can be obtained by treating the free base with a solution of HCl in a suitable solvent.
Quantitative Data:
| Intermediate | Product | Catalyst | Yield (%) | Reference |
| Benzamidoxime | Benzamidine | Raney Nickel | High | General Literature |
| 2-Methylbenzamidoxime | This compound | Pd/C | 80-95 (Estimated) | Adapted from general procedures |
Synthesis of N-Substituted 2-Methyl-benzamidines from 2-Methylbenzoyl Chloride
For the synthesis of N-substituted this compound derivatives, a common approach is the reaction of 2-methylbenzoyl chloride with a primary or secondary amine to form the corresponding N-substituted 2-methylbenzamide, which can then be converted to the amidine. A more direct, though less common, approach for specific substrates might involve the direct conversion of the amide to the amidine.
dot
Caption: General workflow for the synthesis of N-substituted 2-methyl-benzamidines.
This protocol describes the synthesis of the amide precursor.
Materials:
-
2-Methylbenzoyl chloride
-
Aniline
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Aniline (1 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) are dissolved in anhydrous dichloromethane in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 2-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise to the stirred aniline solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-phenyl-2-methylbenzamide.
-
The product can be purified by recrystallization or column chromatography.
Quantitative Data for N-Substituted Benzamide Synthesis:
| Acyl Chloride | Amine | Product | Yield (%) | Reference |
| Benzoyl chloride | Aniline | N-Phenylbenzamide | >90 | [2] |
| 2-Methylbenzoyl chloride | Aniline | N-Phenyl-2-methylbenzamide | 85-95 (Estimated) | Adapted from[2] |
| 2-Methylbenzoyl chloride | Cyclohexylamine | N-Cyclohexyl-2-methylbenzamide | 80-90 (Estimated) | Adapted from[2] |
Biological Activity and Signaling Pathways
As previously mentioned, this compound derivatives are of interest primarily for their ability to inhibit serine proteases. A critical physiological process regulated by serine proteases is the blood coagulation cascade.
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. This cascade involves a number of serine proteases (e.g., Factor VIIa, Factor IXa, Factor Xa, and thrombin) that sequentially activate each other.[2][3] Thrombin is the final serine protease in the cascade, responsible for converting fibrinogen to fibrin, which then polymerizes to form the clot.
This compound derivatives can act as competitive inhibitors of these serine proteases, particularly thrombin, thereby exerting an anticoagulant effect.[3][6]
dot
Caption: Inhibition of the coagulation cascade by this compound derivatives.
Conclusion
The synthesis of this compound derivatives is accessible through well-established organic chemistry methodologies. The Pinner reaction and the reduction of a 2-methylbenzamidoxime intermediate provide reliable routes to the core structure from 2-methylbenzonitrile. The synthesis of N-substituted analogs can be readily achieved through standard amidation reactions. The interest in these compounds is driven by their potential as serine protease inhibitors, with significant implications for the development of new therapeutics, particularly in the area of anticoagulation. This guide provides a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further research into the structure-activity relationships of this compound derivatives will be crucial for the design of potent and selective inhibitors for various therapeutic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-benzamidine, a molecule of interest in biochemical research and pharmaceutical development. Due to the limited availability of detailed experimental data for the free base, this document primarily focuses on its more commonly available hydrochloride salt and includes predicted properties for the free base where noted.
Chemical Structure and Identifiers
This compound, also known as o-toluamidine, is an aromatic amidine. The structure consists of a benzene ring substituted with a methyl group and an amidine group at positions 2 and 1, respectively.
Table 1: Chemical Identifiers
| Identifier | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | 2-Methylbenzenecarboximidamide | 2-Methylbenzenecarboximidamide hydrochloride |
| Synonyms | o-Toluamidine | 2-Methylbenzimidamide hydrochloride |
| CAS Number | 18636-97-0 | 18636-98-1[1] |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁ClN₂[2] |
| Molecular Weight | 134.18 g/mol | 170.64 g/mol [1][3] |
| InChI Key | USHZYUPZIKQYMI-UHFFFAOYSA-N | USHZYUPZIKQYMI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=N)N | Cl.CC1=CC=CC=C1C(N)=N |
Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The data presented below is for both the predicted free base and the experimentally determined hydrochloride salt.
Table 2: Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| Appearance | Solid (Predicted) | White solid[1] |
| Melting Point | 205-207 °C (Predicted) | 254 - 264 °C[1] |
| Boiling Point | 232.0 ± 33.0 °C (Predicted) | Not available |
| pKa | 12.02 ± 0.40 (Predicted) | Not available |
| Solubility | Soluble in polar organic solvents (Predicted) | Information not available |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of aromatic amidines. The amidine functional group, with its sp² and sp³ hybridized nitrogen atoms, can act as both a nucleophile and a base.
-
Basicity: The amidine group is strongly basic due to the resonance stabilization of the resulting amidinium cation upon protonation.
-
Nucleophilicity: The nitrogen atoms of the amidine group can act as nucleophiles, reacting with various electrophiles. For instance, they can undergo alkylation with alkyl halides.
-
Reactivity with Electrophiles: The amidine functional group can react with a variety of electrophiles. The reaction is initiated by the nucleophilic attack of one of the amidine nitrogen atoms on the electrophile.
Experimental Protocols
Synthesis of this compound Hydrochloride via Pinner Reaction
The Pinner reaction is a classic method for the synthesis of amidines from nitriles.[4] This protocol describes the synthesis of this compound hydrochloride from 2-methylbenzonitrile.
Materials:
-
2-Methylbenzonitrile (o-tolunitrile)
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia (anhydrous, in ethanol)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
A solution of 2-methylbenzonitrile in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solution.
-
The reaction mixture is stirred at a low temperature to allow for the formation of the ethyl 2-methylbenzimidate hydrochloride (Pinner salt).
-
The precipitated Pinner salt is collected by filtration under anhydrous conditions and washed with anhydrous diethyl ether.
-
The isolated Pinner salt is then treated with a solution of anhydrous ammonia in ethanol.
-
The reaction mixture is stirred, leading to the formation of this compound hydrochloride.
-
The final product is isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Caption: Workflow for the Pinner synthesis of this compound hydrochloride.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm, 4H)- Amine protons (broad singlet, variable chemical shift, 2H)- Imine proton (broad singlet, variable chemical shift, 1H)- Methyl protons (singlet, ~2.3 ppm, 3H) |
| ¹³C NMR | - Aromatic carbons (~125-140 ppm)- Amidine carbon (~165 ppm)- Methyl carbon (~20 ppm) |
| IR Spectroscopy | - N-H stretching (broad, ~3100-3500 cm⁻¹)- C=N stretching (~1650 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)- Aromatic C=C stretching (~1450-1600 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 134- Fragmentation pattern may show loss of NH₂ (m/z = 118) and the methyl group (m/z = 119), followed by fragmentation of the aromatic ring. |
Biological Activity and Applications
This compound hydrochloride is recognized for its role as a serine protease inhibitor.[1] Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases, where the positively charged amidinium group interacts with the negatively charged aspartate residue in the S1 pocket of the enzyme.
This inhibitory activity makes this compound a valuable tool in:
-
Biochemical Research: For studying the mechanisms of serine proteases and preventing proteolysis in protein purification.[1]
-
Drug Development: As a scaffold for the design of more potent and selective protease inhibitors for various therapeutic targets, including those in cancer and inflammation research.[1]
Caption: Inhibition of serine proteases by this compound.
References
2-Methyl-benzamidine as a Serine Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-benzamidine as a potential serine protease inhibitor. It covers the fundamental mechanism of action, quantitative inhibitory data for the parent compound and related analogs, detailed experimental protocols for characterization, and the context of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents targeting serine proteases.
Introduction to Serine Proteases and Benzamidine-Based Inhibitors
Serine proteases are a large and crucial class of enzymes that cleave peptide bonds in proteins. They are characterized by the presence of a highly reactive serine residue in their active site, which acts as the nucleophile during catalysis. These enzymes play pivotal roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathologies, such as cardiovascular diseases, inflammatory disorders, and cancer, making them significant targets for therapeutic intervention.
Benzamidine and its derivatives are a well-established class of synthetic, reversible, competitive inhibitors of trypsin-like serine proteases.[2] The benzamidine moiety is a strong basic group that acts as a mimetic of the guanidinium group of arginine, a canonical substrate residue for many serine proteases. This structural mimicry allows benzamidine-based compounds to bind with high affinity to the S1 specificity pocket of the enzyme's active site, which typically accommodates the side chain of arginine or lysine residues. By occupying the active site, these inhibitors prevent the binding and subsequent cleavage of the natural substrate.
Mechanism of Action of this compound
The binding of this compound to the enzyme's active site precludes the binding of the substrate, thereby inhibiting the proteolytic activity of the enzyme. The equilibrium of this interaction is defined by the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites. A lower Ki value signifies a higher binding affinity and a more potent inhibitor.
Figure 1: Mechanism of competitive inhibition by this compound.
Quantitative Inhibitory Data
Specific quantitative inhibition data (Ki or IC50 values) for this compound against various serine proteases are not extensively reported in publicly available literature. However, the inhibitory activity of the parent compound, benzamidine, and other substituted benzamidines have been well-characterized. The following tables summarize the available data for these related compounds, providing a valuable reference for predicting the potential activity of this compound.
Table 1: Inhibition Constants (Ki) of Benzamidine Against Various Serine Proteases
| Serine Protease | Organism/Source | Ki (µM) | Inhibition Type |
| Trypsin | Bovine | 19[2] | Competitive |
| Trypsin | - | 22.2[3] | Competitive |
| Trypsin-like Protease | Anticarsia gemmatalis | 11.2[4] | Competitive |
| Acrosin | Boar Sperm | 4[2] | - |
Table 2: Inhibition Constants (Ki) of Other Benzamidine Derivatives Against Serine Proteases
| Compound | Serine Protease | Ki (µM) |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Bovine Trypsin | 2[5] |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4[5] |
| Pentamidine (bivalent benzamidine) | Plasmin | 2.1[6] |
| Tri-AMB (trivalent benzamidine) | Plasmin | 3.9[6] |
Note: The absence of specific data for this compound highlights an opportunity for further research to characterize its inhibitory profile against a panel of serine proteases.
Experimental Protocols
The characterization of a serine protease inhibitor typically involves a series of biochemical assays to determine its potency, mechanism of inhibition, and selectivity. Below is a detailed, generalized protocol for a serine protease inhibition assay.
General Serine Protease Inhibition Assay (Chromogenic Substrate)
This protocol describes a common method for determining the inhibitory activity of a compound using a chromogenic substrate that releases a colored product upon cleavage by the protease.
Materials:
-
Serine Protease: Purified enzyme of interest (e.g., Trypsin, Thrombin).
-
Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for trypsin).
-
Chromogenic Substrate: A substrate specific for the protease that releases p-nitroaniline (pNA) upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
Prepare the serine protease solution at a fixed concentration in the assay buffer.
-
Prepare the chromogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or solvent control.
-
Serine Protease solution.
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to each well to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes) to monitor the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive) using specialized software.
-
Figure 2: General workflow for a serine protease inhibition assay.
Relevant Signaling Pathways: The Blood Coagulation Cascade
Many serine proteases are key components of the blood coagulation cascade, a complex series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss after vessel injury.[3] Key serine proteases in this cascade include Factor IIa (thrombin), Factor VIIa, Factor IXa, Factor Xa, Factor XIa, and Factor XIIa.[3] Inhibitors of these proteases, particularly thrombin and Factor Xa, are important anticoagulant drugs. Given that benzamidine derivatives are known to inhibit thrombin, this compound could potentially modulate this pathway.
Figure 3: Simplified diagram of the blood coagulation cascade.
Conclusion and Future Directions
This compound, as a derivative of the well-known serine protease inhibitor benzamidine, holds promise as a scaffold for the development of novel therapeutic agents. Its inhibitory activity is predicated on its ability to act as a competitive inhibitor by mimicking the side chain of arginine and binding to the S1 pocket of trypsin-like serine proteases.
While this guide provides a foundational understanding, further research is necessary to fully elucidate the potential of this compound. Key future directions include:
-
Systematic Inhibitory Profiling: Determining the Ki and IC50 values of this compound against a broad panel of serine proteases to establish its potency and selectivity profile.
-
Structural Biology Studies: Co-crystallization of this compound with target proteases to gain detailed insights into its binding mode and to guide structure-activity relationship (SAR) studies.
-
Lead Optimization: Chemical modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties for the development of drug candidates.
By pursuing these avenues of research, the scientific community can fully assess the therapeutic potential of this compound and its derivatives as inhibitors of serine proteases involved in human disease.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methylbenzamidine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the inhibition of specific enzyme classes has emerged as a cornerstone of targeted therapy. Among these, serine proteases represent a vast and functionally diverse family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer progression. The development of small molecule inhibitors that can selectively modulate the activity of these proteases is therefore of significant interest. This guide provides an in-depth technical overview of 2-Methylbenzamidine, a notable member of the benzamidine class of serine protease inhibitors.
This document will serve as a comprehensive resource for researchers and drug development professionals, detailing the fundamental chemical information, a robust synthetic protocol, its mechanism of action as a protease inhibitor, and its current and potential applications in therapeutics.
Core Compound Identification
-
IUPAC Name: 2-Methylbenzamidine hydrochloride[1]
-
CAS Number: 18636-98-1[1]
-
Synonyms: 2-Methylbenzenecarboximidamide monohydrochloride, 2-methylbenzimidamide hydrochloride[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt of 2-Methylbenzamidine is typically a white to off-white solid.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | [1][2] |
| Molecular Weight | 170.64 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C |
Synthesis of 2-Methylbenzamidine Hydrochloride: A Detailed Protocol via the Pinner Reaction
The synthesis of amidines from nitriles is a classic transformation in organic chemistry, with the Pinner reaction being a primary and reliable method. This section provides a detailed, step-by-step protocol for the synthesis of 2-Methylbenzamidine hydrochloride from its readily available precursor, o-tolunitrile.
Causality Behind Experimental Choices
The Pinner reaction is chosen for its efficiency in converting nitriles to imidates, which are then readily converted to the desired amidine. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate to an ester. The reaction is typically carried out at low temperatures to ensure the stability of the Pinner salt intermediate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Methylbenzamidine HCl.
Step-by-Step Methodology
Materials:
-
o-Tolunitrile (2-Methylbenzonitrile)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia solution in ethanol (saturated)
Procedure:
-
Pinner Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve o-tolunitrile (1 equivalent) in anhydrous ethanol (3 equivalents).
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue passing HCl gas until the solution is saturated and a precipitate of the imidate hydrochloride (Pinner salt) begins to form.
-
Seal the flask and allow it to stand at 0-5°C for 12-24 hours to ensure complete formation of the Pinner salt.
-
-
Ammonolysis:
-
Collect the precipitated Pinner salt by filtration under a nitrogen atmosphere, washing with a small amount of cold, anhydrous diethyl ether.
-
Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath and add a saturated solution of ammonia in ethanol (approximately 2-3 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Isolation and Purification:
-
The byproduct, ammonium chloride, will precipitate out of the solution. Remove the ammonium chloride by filtration.
-
The filtrate contains the desired 2-Methylbenzamidine hydrochloride. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2-Methylbenzamidine hydrochloride.
-
Mechanism of Action: Inhibition of Serine Proteases
Benzamidine and its derivatives are classic examples of competitive inhibitors of serine proteases.[3] Their mechanism of action is rooted in their structural mimicry of the natural arginine and lysine substrates of these enzymes.
Signaling Pathway and Inhibition Mechanism Diagram
Caption: Mechanism of serine protease inhibition by 2-Methylbenzamidine.
The positively charged amidinium group of 2-Methylbenzamidine is key to its inhibitory activity. It forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate. The 2-methyl group on the phenyl ring can further influence the binding affinity and selectivity through interactions with hydrophobic residues lining the active site.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of benzamidine derivatives can be finely tuned by modifying the substitution pattern on the aromatic ring. Studies have shown that the nature of the substituent and its position can significantly impact the binding affinity for different serine proteases.[4] For instance, hydrophobic substituents can enhance binding to proteases with hydrophobic S1 pockets, while hydrogen bond donors or acceptors can form additional interactions with the enzyme. The 2-methyl group in 2-Methylbenzamidine likely contributes to a favorable hydrophobic interaction within the active site of certain proteases.
Applications in Drug Development
The ability of 2-Methylbenzamidine and its derivatives to inhibit serine proteases makes them valuable tools in biochemical research and promising scaffolds for the development of targeted therapeutics.
Oncology
Many serine proteases, such as those of the kallikrein family and matriptase, are overexpressed in various cancers and contribute to tumor growth, invasion, and metastasis.[5] The development of benzamidine-based inhibitors is an active area of research for cancer therapy. Preclinical studies on related benzimidazole derivatives, which share a similar structural motif, have shown promising antitumor activity in various cancer cell lines.[5][6]
Anticoagulant Therapy
Serine proteases of the coagulation cascade, most notably thrombin and Factor Xa, are prime targets for anticoagulant drugs. Benzamidine derivatives have been extensively investigated for their potential as anticoagulants.[7][8] By competitively inhibiting these key enzymes, they can effectively prevent the formation of blood clots.
Quantitative Inhibitory Data (Representative)
| Serine Protease | Ki (µM) | Source |
| Trypsin | 19 | [9] |
| Thrombin | 220 | [10] |
| Plasmin | 350 | [10] |
Note: The inhibitory activity of 2-Methylbenzamidine is expected to be in a similar range, with the methyl group potentially modulating the potency and selectivity for specific proteases.
Conclusion
2-Methylbenzamidine is a compound of significant interest for researchers and professionals in drug development due to its well-defined role as a serine protease inhibitor. Its straightforward synthesis via the Pinner reaction, coupled with the potential for chemical modification to enhance potency and selectivity, makes it an attractive scaffold for the design of novel therapeutics. The foundational understanding of its mechanism of action and the growing body of preclinical evidence for related compounds in oncology and anticoagulation highlight the continued importance of exploring the therapeutic potential of 2-Methylbenzamidine and its derivatives. This guide provides a solid technical foundation for scientists to build upon in their research endeavors.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2-methyl-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]
- 8. Non-amidine-containing 1,2-dibenzamidobenzene inhibitors of human factor Xa with potent anticoagulant and antithrombotic activity [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Molecular weight and formula of 2-Methyl-benzamidine HCl.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methyl-benzamidine hydrochloride, a key compound in biochemical research and pharmaceutical development. Known for its role as a serine protease inhibitor, this document outlines its core physicochemical properties, a representative synthesis protocol, and its mechanism of action.
Core Compound Data
The fundamental properties of this compound hydrochloride are summarized below, providing essential data for experimental design and execution.
| Property | Data |
| Molecular Formula | C₈H₁₀N₂·HCl or C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| Appearance | White solid |
| Common Synonyms | 2-methylbenzimidamide hydrochloride, 2-Methylbenzenecarboximidamide monohydrochloride |
Mechanism of Action: Serine Protease Inhibition
This compound acts as a competitive inhibitor of serine proteases. The amidine group mimics the positively charged side chain of arginine or lysine, which are common substrates for these enzymes. This allows the molecule to bind to the active site of the protease, specifically interacting with the aspartate residue in the S1 pocket, thereby blocking the entry of the natural substrate and inhibiting enzymatic activity. This mechanism is crucial for its application in preventing protein degradation during purification and in the development of therapeutic agents targeting protease activity.
Caption: Competitive inhibition of a serine protease by this compound HCl.
Experimental Protocols
Representative Synthesis of this compound HCl via the Pinner Reaction
This two-step process involves the formation of an imido ester hydrochloride from 2-methylbenzonitrile, followed by ammonolysis to yield the final product.
Step 1: Synthesis of Ethyl 2-methylbenzimidate hydrochloride
-
Reagents and Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 1 mole of 2-methylbenzonitrile in an equimolar amount of anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
-
Reaction:
-
Bubble dry hydrogen chloride (HCl) gas through the cooled solution. The reaction is exothermic, so maintain the temperature below 10°C.
-
Continue the addition of HCl gas until the solution is saturated and a precipitate of the imido ester hydrochloride begins to form.
-
Seal the flask and allow it to stand at a cool temperature (e.g., 4°C) for 24-48 hours to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum. Note: The imido ester hydrochloride is sensitive to moisture and should be handled accordingly.
-
Step 2: Ammonolysis to this compound hydrochloride
-
Reagents and Setup:
-
Prepare a solution of the dried ethyl 2-methylbenzimidate hydrochloride in anhydrous ethanol in a pressure-resistant vessel (autoclave).
-
Cool the solution in a dry ice/acetone bath.
-
-
Reaction:
-
Introduce a molar excess of anhydrous ammonia (NH₃) gas into the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, vent the excess ammonia in a well-ventilated fume hood.
-
The reaction mixture will contain the product, this compound hydrochloride, and ammonium chloride as a byproduct.
-
Filter the mixture to remove the insoluble ammonium chloride.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Determine the melting point and compare it to literature values.
-
Caption: General workflow for the synthesis of this compound HCl.
Discovery and history of benzamidine compounds in research
An In-depth Technical Guide to the Discovery and History of Benzamidine Compounds in Research
Introduction
Benzamidine and its derivatives represent a cornerstone in the field of biochemistry and drug discovery, primarily recognized for their potent and specific inhibition of serine proteases. This technical guide delves into the historical milestones of benzamidine's discovery, its evolution as a critical research tool, and its role as a foundational scaffold in modern drug development. We will explore the key experiments that elucidated its mechanism of action, present quantitative data on its inhibitory effects, and detail the methodologies that have become standard practice in laboratories worldwide.
Early Discovery and Synthesis
The scientific journey of benzamidine began in the late 19th century. It was first synthesized by Pinner and Klein in 1875 through the reaction of benzonitrile with ammonia and alcohol. However, a more practical and widely adopted synthesis was later described by Wohl in 1899, involving the reaction of benzonitrile with ammonium chloride. Early structural elucidation was conducted by Tiemann, who confirmed its amidine structure. These foundational studies in organic chemistry laid the groundwork for the future exploration of benzamidine's biological properties.
The Dawn of a Serine Protease Inhibitor
A pivotal moment in the history of benzamidine was its identification as a potent inhibitor of the serine protease trypsin. This discovery was first reported by M. Mares-Guia and A. F. S. Shaw in 1965. Their research demonstrated that benzamidine acts as a competitive inhibitor of trypsin, binding to the active site of the enzyme. This finding was significant as it provided a simple, effective tool for studying the function and structure of trypsin and other related serine proteases.
Mechanism of Action and Key Experiments
The inhibitory effect of benzamidine on serine proteases stems from its ability to mimic the natural substrates of these enzymes. The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction, along with hydrophobic interactions between the benzene ring of benzamidine and the enzyme's active site, accounts for its high affinity and specificity.
Enzyme Inhibition Kinetics
The competitive nature of benzamidine's inhibition of trypsin was established through kinetic studies.
Experimental Protocol: Determination of Inhibition Constant (Ki) for Benzamidine with Trypsin
-
Materials:
-
Bovine trypsin
-
Benzamidine hydrochloride
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Tris-HCl buffer (pH 8.1) containing CaCl2
-
Spectrophotometer
-
-
Methodology:
-
A series of solutions with varying concentrations of the substrate (BAEE) are prepared.
-
For each substrate concentration, the initial rate of hydrolysis by trypsin is measured in the absence and presence of different fixed concentrations of benzamidine.
-
The reaction is monitored by measuring the increase in absorbance at 253 nm, which corresponds to the formation of the product, Nα-benzoyl-L-arginine.
-
The data is plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
In the presence of a competitive inhibitor like benzamidine, the lines on the plot will intersect at the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).
-
The apparent Km (Km,app) is calculated for each inhibitor concentration.
-
The inhibition constant (Ki) is then determined from a secondary plot of Km,app versus the inhibitor concentration ([I]), using the equation: Km,app = Km(1 + [I]/Ki).
-
X-ray Crystallography
The precise binding mode of benzamidine to trypsin was definitively confirmed by X-ray crystallography studies of the trypsin-benzamidine complex. These studies visually demonstrated the interactions between the amidinium group and Asp189, as well as the hydrophobic interactions within the S1 pocket.
Quantitative Data on Benzamidine Inhibition
The inhibitory potency of benzamidine and its derivatives has been quantified against a range of serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with a lower Ki indicating a more potent inhibitor.
| Enzyme | Inhibitor | Ki (μM) |
| Trypsin | Benzamidine | 18.5 |
| Thrombin | Benzamidine | 260 |
| Factor Xa | Benzamidine | 1300 |
| Urokinase | Benzamidine | 470 |
| Plasmin | Benzamidine | 350 |
Note: Ki values can vary depending on experimental conditions such as pH, temperature, and substrate used.
Benzamidine in Affinity Chromatography
The specific and reversible binding of benzamidine to serine proteases led to the development of benzamidine-based affinity chromatography, a powerful technique for the purification of these enzymes.
Experimental Protocol: Purification of Trypsin using Benzamidine-Sepharose Affinity Chromatography
-
Materials:
-
Benzamidine-Sepharose resin
-
Crude protein extract containing trypsin
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.5 M NaCl)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.0, or a high concentration of free benzamidine in the binding buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
-
-
Methodology:
-
The Benzamidine-Sepharose resin is packed into a chromatography column and equilibrated with the binding buffer.
-
The crude protein extract is loaded onto the column. Serine proteases, including trypsin, bind to the immobilized benzamidine.
-
The column is washed with several column volumes of the binding buffer to remove unbound proteins.
-
The bound trypsin is then eluted from the column by changing the buffer to the elution buffer. The low pH of the glycine buffer or the high concentration of free benzamidine disrupts the interaction between trypsin and the immobilized ligand.
-
The eluted fractions are immediately neutralized with the neutralization buffer to prevent denaturation of the enzyme at low pH.
-
The protein content and enzymatic activity of the fractions are assayed to confirm the successful purification of trypsin.
-
Caption: Workflow for the purification of trypsin using benzamidine affinity chromatography.
Benzamidine as a Scaffold in Drug Discovery
The well-defined structure-activity relationship of benzamidine as a serine protease inhibitor has made it an attractive starting point (scaffold) for the design of more potent and selective inhibitors for therapeutic applications. A notable example is the development of direct thrombin inhibitors, which are used as anticoagulants.
From Benzamidine to Dabigatran
The journey from the simple benzamidine molecule to the clinically approved anticoagulant dabigatran (Pradaxa) illustrates the power of medicinal chemistry. Researchers modified the benzamidine core to improve its potency, selectivity, and pharmacokinetic properties.
Caption: Logical progression from the benzamidine scaffold to the drug dabigatran.
Conclusion
From its humble beginnings in 19th-century organic chemistry, benzamidine has evolved into an indispensable tool in the study of serine proteases and a foundational element in the design of modern therapeutics. Its history is a testament to the power of fundamental research in uncovering molecules that can both illuminate biological processes and be sculpted into life-saving drugs. The detailed experimental protocols and quantitative data presented herein provide a glimpse into the rigorous scientific inquiry that has defined the legacy of benzamidine and its derivatives.
Potential Therapeutic Applications of 2-Methyl-benzamidine: A Technical Guide for Drug Development Professionals
Abstract
2-Methyl-benzamidine, a derivative of the well-established serine protease inhibitor benzamidine, represents a key pharmacophore in the design and synthesis of targeted therapeutics. While direct clinical applications of this compound are not yet established, its role as a competitive inhibitor of critical serine proteases positions it as a valuable tool in biochemical research and a foundational scaffold for drug discovery. This technical guide provides an in-depth analysis of the therapeutic potential of this compound, focusing on its mechanism of action, inhibitory profile against key serine proteases, and its utility as a precursor for more complex bioactive molecules. We will explore its potential applications in oncology, inflammatory conditions, and cardiovascular diseases, supported by detailed experimental protocols and an examination of relevant signaling pathways.
Introduction: The Benzamidine Scaffold in Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site. They play pivotal roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Dysregulation of serine protease activity is a hallmark of numerous pathological conditions, such as cancer, inflammatory disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention.
Benzamidine and its derivatives are reversible, competitive inhibitors of trypsin-like serine proteases.[1] The defining feature of this class of inhibitors is the positively charged amidinium group, which mimics the side chains of arginine and lysine, the preferred substrates for these enzymes. This allows benzamidines to bind with high affinity to the S1 specificity pocket of the protease, which contains a conserved aspartic acid residue (Asp189 in trypsin) that forms a salt bridge with the inhibitor.[2]
This compound, as a close analog of benzamidine, is primarily utilized in biochemical research and as a synthetic intermediate for the development of more potent and selective pharmaceutical agents.[3] Its compatibility with various organic reactions makes it a versatile building block for creating complex bioactive molecules.[3] This guide will delve into the potential therapeutic avenues for this compound by examining its inhibitory action on key serine proteases and the pathological pathways they regulate.
Mechanism of Action: Competitive Inhibition of Serine Proteases
The inhibitory activity of this compound is rooted in its structural similarity to the natural substrates of trypsin-like serine proteases. The core mechanism involves the reversible, competitive binding of the inhibitor to the enzyme's active site.
-
Binding to the S1 Pocket: The cationic amidinium group of this compound is electrostatically attracted to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the protease.
-
Hydrophobic Interactions: The benzene ring of the molecule engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.[2]
-
Reversible Inhibition: The interaction is non-covalent, allowing for the inhibitor to dissociate from the enzyme, characteristic of reversible inhibition.
The methyl group at the 2-position of the benzene ring can influence the binding affinity and selectivity of the molecule for different serine proteases by altering its steric and electronic properties.[4]
Figure 1: Competitive inhibition of a serine protease by this compound.
Potential Therapeutic Targets and Applications
While this compound itself is not a clinical therapeutic, its inhibitory action against key serine proteases implicates it in several disease pathways, highlighting its potential as a lead compound for drug development.
Oncology
Several serine proteases are overexpressed in the tumor microenvironment and contribute to cancer progression through the degradation of the extracellular matrix, activation of growth factors, and promotion of angiogenesis.
-
Trypsin: Ectopic expression of trypsin has been linked to the progression of several cancers, including colorectal and ovarian cancer.[5][6] Trypsin can activate Protease-Activated Receptor 2 (PAR-2), leading to increased cell proliferation and invasion through signaling pathways such as the MAPK/ERK pathway.[6][7] Inhibition of trypsin by this compound could therefore represent a strategy to mitigate tumor growth and metastasis.
-
Urokinase-type Plasminogen Activator (uPA): The uPA system is a key player in cancer cell invasion and metastasis. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix and activates matrix metalloproteinases (MMPs).[8] The uPA receptor (uPAR) also mediates intracellular signaling that promotes cell migration and proliferation.[9] Benzamidine derivatives are known to inhibit uPA, suggesting a potential anti-metastatic role for this compound.
Figure 2: Inhibition of the Trypsin-PAR-2 signaling pathway by this compound.
Inflammatory Disorders
Serine proteases are key mediators of the inflammatory response. Their inhibition can modulate inflammatory signaling and reduce tissue damage. Benzamides and nicotinamides have been shown to possess anti-inflammatory properties through the inhibition of NF-κB and subsequent reduction in TNF-α production.[10][11] While this is a broader effect of the chemical class, the targeted inhibition of specific pro-inflammatory proteases by this compound could offer a more direct anti-inflammatory mechanism.
Cardiovascular and Metabolic Disorders
The coagulation cascade is a tightly regulated series of serine protease activations and inhibitions. Dysregulation of this cascade can lead to thrombotic or bleeding disorders.
-
Thrombin: As the final effector protease in the coagulation cascade, thrombin converts fibrinogen to fibrin, leading to clot formation.[12] It also activates platelets through PARs.[12] Benzamidine and its derivatives are known inhibitors of thrombin, suggesting that this compound could serve as a scaffold for the development of novel anticoagulants.[4]
-
Plasmin: Plasmin is the primary enzyme responsible for the breakdown of fibrin clots.[1] While plasmin inhibitors can be pro-thrombotic, the modulation of plasmin activity is a therapeutic strategy in certain bleeding disorders. Benzamidine derivatives have been shown to inhibit plasmin.[1]
Figure 3: Inhibition of the coagulation cascade by this compound targeting thrombin.
Quantitative Data: Inhibitory Profile of Benzamidine and Derivatives
| Inhibitor | Target Protease | Ki (µM) | Source |
| Benzamidine | Trypsin | 19 | [13] |
| Benzamidine | Acrosin | 4 | [13] |
| Benzamidine | Thrombin | 220 | [14] |
| Benzamidine | Plasmin | 350 | [14] |
| p-Methylbenzamidine | Thrombin | (Qualitatively higher affinity than benzamidine) | [7] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A plausible synthesis route for this compound hydrochloride starts from 2-methylbenzonitrile. The following is a general protocol adapted from known methods for benzamidine synthesis.[6][15]
Step 1: Formation of the Imidate Hydrochloride
-
Dissolve 2-methylbenzonitrile in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the solution for several hours while maintaining a cool temperature (e.g., using an ice bath).
-
A white precipitate of the ethyl 2-methylbenzimidate hydrochloride will form.
-
Collect the precipitate by filtration, wash with anhydrous ethanol, and dry under vacuum.
Step 2: Ammonolysis to this compound Hydrochloride
-
Suspend the ethyl 2-methylbenzimidate hydrochloride in anhydrous ethanol.
-
Bubble dry ammonia gas through the suspension with stirring at room temperature for several hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Figure 4: Synthetic pathway for this compound hydrochloride.
Continuous Kinetic Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC50) of this compound against a trypsin-like serine protease using a fluorogenic substrate.[12]
Materials:
-
Purified trypsin-like serine protease (e.g., trypsin, thrombin, plasmin)
-
Fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-MCA)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the Assay Buffer.
-
Prepare the enzyme solution by diluting the protease to the desired concentration in the Assay Buffer.
-
Prepare the substrate solution by dissolving the fluorogenic substrate in DMSO and then diluting it to the working concentration in the Assay Buffer.
-
Set up the assay plate:
-
Add 40 µL of the enzyme solution to each well.
-
Add 10 µL of the diluted this compound, a known inhibitor (positive control), or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Measure the fluorescence immediately in kinetic mode, recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 5: Workflow for a continuous kinetic serine protease inhibition assay.
Future Directions and Conclusion
This compound is a valuable entity in the landscape of serine protease inhibitor research. While it currently serves primarily as a research tool and a synthetic precursor, its inherent inhibitory activity against key proteases involved in cancer, inflammation, and cardiovascular disease underscores its potential as a starting point for the development of novel therapeutics.
Future research should focus on several key areas:
-
Quantitative Profiling: A comprehensive in vitro screening of this compound against a panel of serine proteases is necessary to determine its specific inhibitory profile and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold can lead to the identification of derivatives with enhanced potency and selectivity for specific protease targets.
-
In Vivo Evaluation: Promising derivatives should be advanced to in vivo models of relevant diseases to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length [scholarworks.indianapolis.iu.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
2-Methyl-benzamidine in Enzyme Kinetics: A Technical Guide for Researchers
Introduction
2-Methyl-benzamidine is a derivative of benzamidine, a well-characterized competitive inhibitor of serine proteases. While specific kinetic data for this compound is not extensively available in the public domain, its structural similarity to benzamidine allows for informed extrapolation of its role and application in enzyme kinetics studies. This guide provides an in-depth overview of the expected mechanism of action of this compound, its potential applications in drug discovery and research, and detailed experimental protocols for its characterization, based on the extensive knowledge of its parent compound.
Benzamidine and its derivatives are crucial tools for researchers studying the function and inhibition of serine proteases, a large family of enzymes with diverse physiological roles, including digestion, blood coagulation, and immunity. Understanding how structural modifications, such as the addition of a methyl group at the ortho position of the phenyl ring, affect the inhibitory potency and selectivity of these compounds is a key aspect of structure-activity relationship (SAR) studies in drug development.
The Core Role of this compound: Competitive Inhibition
This compound is expected to act as a competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin. This mechanism of inhibition involves the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds.
The amidinium group of benzamidine is known to mimic the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. This allows it to bind strongly to the specificity pocket (S1 pocket) of the enzyme's active site, which typically contains an aspartate residue that forms a salt bridge with the positively charged substrate side chain. The addition of a methyl group at the 2-position of the benzene ring may influence the binding affinity and selectivity of the inhibitor. This substitution could introduce steric hindrance or enhance hydrophobic interactions within the active site, potentially altering the inhibition constant (Ki) compared to the parent benzamidine molecule.
Quantitative Data: Inhibition Constants of Benzamidine
Due to the limited availability of specific kinetic data for this compound, the following table summarizes the known inhibition constants (Ki) for its parent compound, benzamidine, against various serine proteases. These values serve as a baseline for estimating the potential inhibitory activity of this compound. The Ki value is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a more potent inhibitor.
| Enzyme | Substrate | Ki of Benzamidine (μM) | Reference(s) |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester | 19 | [1] |
| Trypsin | - | 21 | [2] |
| Thrombin | - | 110 | [2] |
| Plasmin | - | 97 | [2] |
| uPA | - | 320 | [2] |
| Factor Xa | - | 750 | [2] |
| Tryptase | - | 20 | [2] |
| Acrosin (boar sperm) | - | 4 | [1] |
Experimental Protocols: Determining the Inhibition Constant (Ki) of this compound
The following is a detailed protocol for determining the inhibition constant (Ki) of this compound as a competitive inhibitor of a serine protease, such as trypsin. This protocol is based on standard enzyme kinetic methodologies.
Objective: To determine the Ki of this compound for trypsin using a spectrophotometric assay.
Materials:
-
Bovine Trypsin
-
This compound hydrochloride
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic or fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Spectrophotometer or microplate reader
-
96-well microplates (for microplate reader assays)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound hydrochloride in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.
-
Prepare serial dilutions of this compound to be tested.
-
-
Enzyme Activity Assay:
-
The assay measures the rate of substrate hydrolysis by trypsin in the presence and absence of this compound. The rate of hydrolysis of BAEE can be monitored by the increase in absorbance at 253 nm.
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain:
-
Tris-HCl buffer
-
A fixed concentration of trypsin
-
Varying concentrations of the substrate (e.g., 0.1 to 5 times the Km value of the substrate)
-
Varying concentrations of this compound (including a control with no inhibitor).
-
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate.
-
Immediately measure the change in absorbance over time using the spectrophotometer or microplate reader. The initial reaction velocity (v₀) is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km (Km,app) will increase with increasing inhibitor concentration.
-
The Ki can be determined using several methods:
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S]. The lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax). The Ki can be calculated from the slopes of these lines.
-
Dixon Plot: A plot of 1/v₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines gives -Ki.
-
Cheng-Prusoff Equation: If the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined at a known substrate concentration, the Ki can be calculated using the following equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.
-
-
Visualizing the Role of this compound in Enzyme Kinetics
Diagram 1: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of a serine protease by this compound.
Diagram 2: Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki of this compound.
Conclusion
While direct experimental data for this compound is scarce, its structural relationship to benzamidine provides a strong foundation for its use in enzyme kinetics studies. It is anticipated to be a valuable tool for investigating the structure-function relationships of serine proteases and for the development of more potent and selective enzyme inhibitors. The methodologies and principles outlined in this guide offer a comprehensive framework for researchers and drug development professionals to effectively characterize the inhibitory properties of this compound and similar compounds. Further experimental investigation is warranted to elucidate the precise kinetic parameters and selectivity profile of this compound.
References
Understanding the Binding Affinity of 2-Methyl-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-benzamidine, a derivative of the well-known serine protease inhibitor benzamidine, holds potential as a valuable tool in biochemical research and as a scaffold in drug discovery. Like its parent compound, it is recognized for its inhibitory activity against a range of serine proteases, enzymes that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the binding affinity of this compound, including available data for related compounds, detailed experimental protocols for affinity determination, and a review of the signaling pathways of its primary targets.
While specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature, this guide summarizes the known inhibition constants for the parent benzamidine and discusses the structural activity relationships that govern the binding of substituted benzamidines. This information serves as a critical reference for researchers investigating this compound and its analogues.
Data Presentation: Binding Affinity of Benzamidine Derivatives
Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have shown that their inhibitory activity against serine proteases is influenced by physicochemical properties such as hydrophobicity and electronic effects of the substituent. For instance, the interaction with thrombin is primarily affected by the hydrophobicity of the substituent, while binding to plasmin and Complement C1s is influenced by both electron donation and hydrophobicity.[1] The interaction with trypsin is more complex, depending on molar refractivity and molecular weight.[1]
The following table summarizes the inhibition constants (Ki) of the parent compound, benzamidine, against several key human serine proteases. This data provides a baseline for understanding the potential affinity of its derivatives, including this compound.
| Compound | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 19 µM[2], 35 µM[3] |
| Benzamidine | Thrombin | 220 µM[3] |
| Benzamidine | Plasmin | 350 µM[3] |
| Benzamidine | Acrosin (boar sperm) | 4 µM[2] |
Experimental Protocols
Determining the binding affinity of a small molecule inhibitor like this compound to its target protease is crucial for its characterization. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful and widely used techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Methodology:
-
Sample Preparation:
-
The target serine protease is dialyzed extensively against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound is dissolved in the same dialysis buffer to the desired stock concentration. A high degree of buffer matching between the protein and the ligand solution is critical to minimize heats of dilution.
-
-
ITC Experiment:
-
The protease solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, sequential injections of the this compound solution are made into the sample cell containing the protease.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to yield the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.
Methodology:
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated.
-
The target serine protease (ligand) is covalently immobilized onto the sensor chip surface.
-
The remaining active sites on the surface are deactivated.
-
-
Analyte Binding:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound (analyte) are injected over the surface.
-
The association of the analyte to the immobilized ligand is monitored in real-time.
-
After the injection, the running buffer is flowed over the surface again to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Signaling Pathways of Target Serine Proteases
This compound, as an inhibitor of serine proteases, can modulate various physiological pathways. Below are simplified diagrams of the signaling pathways involving its primary targets.
Trypsin Signaling
Trypsin, primarily known as a digestive enzyme, also acts as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.[4] This activation triggers various downstream signaling cascades.
Thrombin Signaling
Thrombin is a key enzyme in the coagulation cascade and also a potent activator of platelets and other cells through PARs (PAR1, PAR3, and PAR4).[5][6][7] Its signaling leads to a multitude of cellular responses, including platelet aggregation and inflammation.[5][8]
Plasmin and Fibrinolysis
Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis.[9][10][11] It is generated from its zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[12][13]
Conclusion
This compound is a compound of significant interest for its role as a serine protease inhibitor. While direct quantitative data on its binding affinity remains to be broadly published, the information available for its parent compound, benzamidine, and the established principles of structure-activity relationships provide a solid foundation for its study. The experimental protocols detailed in this guide offer robust methods for the precise determination of its binding kinetics and thermodynamics. Furthermore, understanding the key signaling pathways of its target proteases—trypsin, thrombin, and plasmin—is essential for elucidating its potential biological effects and therapeutic applications. Further research into the specific inhibitory profile of this compound will undoubtedly contribute to the development of novel research tools and therapeutic agents.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]
- 4. Frontiers | Some aspects of trypsin's involvement in the regulation of physiological functions [frontiersin.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 7. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. eclinpath.com [eclinpath.com]
- 10. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 11. Plasmin - Wikipedia [en.wikipedia.org]
- 12. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
Spectral Data and Characterization of 2-Methyl-benzamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-benzamidine. Due to the limited availability of public spectral data for this compound, this document presents the available data for the closely related compound, 2-Methylbenzamide, as a reference. This guide includes a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. Additionally, a logical workflow for the spectral analysis of such compounds is provided. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of benzamidine derivatives.
Introduction
This compound is a member of the benzamidine class of compounds, which are characterized by a benzene ring substituted with an amidine group. The amidine functional group, with its unique electronic and structural properties, makes these compounds valuable in medicinal chemistry and materials science. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized this compound.
Note on Data Availability: Publicly accessible, experimentally verified spectral data specifically for this compound is scarce. Therefore, this guide presents the comprehensive spectral data available for the structurally similar compound, 2-Methylbenzamide . It is crucial to note the structural difference: 2-Methylbenzamide contains a carbonyl group (C=O) in place of the imino (=NH) and amino (-NH2) groups of this compound. While the aromatic region of the NMR spectra and some mass spectral fragmentation patterns may show similarities, the IR spectra and the chemical shifts of the substituent group will differ significantly.
Spectral Data Summary of 2-Methylbenzamide
The following tables summarize the key spectral data for 2-Methylbenzamide (CAS: 527-85-5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2-Methylbenzamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.71 | s | 1H | NH |
| ~7.36-7.30 | m | 3H | Aromatic CH |
| ~7.24-7.21 | m | 2H | Aromatic CH |
| ~6.34 | b | 2H | NH₂ |
| ~2.37 | s | 3H | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data of 2-Methylbenzamide
| Chemical Shift (δ) ppm | Assignment |
| ~176.40 | C=O |
| ~142.33 | Aromatic C |
| ~140.33 | Aromatic C |
| ~135.78 | Aromatic C |
| ~134.88 | Aromatic C |
| ~132.21 | Aromatic C |
| ~130.13 | Aromatic C |
| ~24.00 | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectral Data of 2-Methylbenzamide
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3100 | N-H stretching (amide) |
| 3100-3000 | C-H stretching (aromatic) |
| ~1650 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| 1600-1450 | C=C stretching (aromatic) |
Technique: KBr Pellet or Nujol Mull
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Methylbenzamide
| m/z | Interpretation |
| 135 | [M]⁺ (Molecular Ion) |
| 119 | [M-NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Ionization (EI)[2]
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Identify and annotate the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the ion source (e.g., via a direct insertion probe or GC).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectral Characterization.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound by leveraging data from the closely related 2-Methylbenzamide. The detailed experimental protocols and the logical workflow for spectral analysis offer a practical framework for researchers in the field. Accurate and thorough spectral analysis is indispensable for the successful synthesis, characterization, and development of novel benzamidine-based compounds.
References
Benzamidine Derivatives in Early Discovery Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on 2-Methyl-benzamidine in early drug discovery is limited, the broader class of benzamidine derivatives represents a promising scaffold in medicinal chemistry. These compounds are recognized for their ability to act as competitive inhibitors of serine proteases, a class of enzymes pivotal in various physiological and pathological processes. The benzamidine moiety mimics the side chain of arginine, enabling it to bind to the active site of these enzymes. This guide provides an in-depth overview of the synthesis, mechanism of action, and potential therapeutic applications of benzamidine derivatives, supported by experimental data and protocols relevant to early-stage drug discovery.
Synthesis of Benzamidine Derivatives
A common and versatile method for the synthesis of benzamidine derivatives is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ether salt (Pinner salt), which is then converted to the corresponding benzamidine upon treatment with ammonia.[1][2][3]
Experimental Protocol: Pinner Reaction for Benzamidine Synthesis
Materials:
-
Substituted benzonitrile
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous hydrogen chloride (gas or solution in a non-reactive solvent)
-
Ammonia (gas or solution in alcohol)
-
Anhydrous ether (for precipitation)
Procedure:
-
A solution of the substituted benzonitrile in a minimal amount of anhydrous alcohol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation. Alternatively, a saturated solution of HCl in the anhydrous alcohol can be added.
-
The reaction mixture is stirred at a low temperature (typically 0-5°C) for several hours to allow for the formation of the Pinner salt, which may precipitate.
-
The precipitated Pinner salt is collected by filtration, washed with anhydrous ether, and dried under vacuum.
-
The dried Pinner salt is then dissolved in anhydrous alcohol and treated with a stream of ammonia gas or a solution of ammonia in alcohol until the solution is basic.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the resulting crude benzamidine derivative is purified by recrystallization or column chromatography.
Mechanism of Action: Serine Protease Inhibition
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, including trypsin, plasmin, and urokinase-type plasminogen activator (uPA).[4][5] The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in the chymotrypsin numbering system) at the bottom of the S1 specificity pocket of these enzymes. This interaction mimics the binding of the natural substrate's arginine or lysine side chain.
The Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The uPA system is a key player in cancer cell invasion and metastasis.[6] It consists of the serine protease uPA, its cell surface receptor (uPAR), and plasminogen. The binding of uPA to uPAR initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM), facilitating cell migration and invasion. Benzamidine derivatives can inhibit uPA, thereby disrupting this pathway.[7][8]
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methyl-benzamidine in Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-benzamidine is a synthetic small molecule that belongs to the class of benzamidine derivatives, which are well-established as competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. The dysregulation of serine protease activity is implicated in various diseases, making them attractive targets for therapeutic intervention. This compound, as a derivative of benzamidine, is expected to exhibit inhibitory activity against serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
This document provides detailed application notes and a comprehensive protocol for the use of this compound in protease inhibition assays. It is intended to guide researchers in characterizing the inhibitory potential of this compound and to serve as a foundational method for its application in drug discovery and development.
Mechanism of Action
Benzamidine and its derivatives are known to be competitive inhibitors of trypsin-like serine proteases.[1][2] The amidine group of the benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes. This structural similarity allows the inhibitor to bind to the S1 specificity pocket of the protease's active site. The binding is typically reversible and is characterized by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and, consequently, a more potent inhibitor. The methyl group at the 2-position of the benzene ring in this compound is expected to influence its binding affinity and selectivity for different serine proteases compared to the parent benzamidine molecule.
Data Presentation: Inhibitory Activity of Benzamidine and Derivatives
| Compound | Protease | Inhibition Constant (Ki) | Notes |
| Benzamidine | Trypsin | 19 µM[3] | Reversible competitive inhibitor. |
| Benzamidine | Thrombin | - | Known to inhibit thrombin.[4] |
| Benzamidine | Plasmin | - | Known to inhibit plasmin.[4] |
| Benzamidine | Acrosin | 4 µM[3] | A serine protease found in sperm. |
| Various Benzamidine Derivatives | Trypsin, Thrombin, Plasmin, C1s | Varies | Inhibitory activity is dependent on the nature and position of the substituent on the benzamidine ring.[2][4] |
Note: The inhibitory activity of this compound against a panel of serine proteases should be determined experimentally using the protocol outlined below.
Experimental Protocols
Protocol: Determination of the Inhibition Constant (Ki) of this compound for a Serine Protease (e.g., Trypsin)
This protocol describes a colorimetric assay to determine the Ki of this compound for a serine protease, using trypsin as an example. The assay is based on the hydrolysis of a chromogenic substrate by the protease, leading to the release of a colored product that can be quantified spectrophotometrically.
Materials:
-
This compound hydrochloride (or free base)
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to the desired concentration (e.g., 1 mg/mL). Store on ice.
-
Substrate Stock Solution (L-BAPNA): Prepare a stock solution of L-BAPNA in DMSO (e.g., 100 mM).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Working Solutions:
-
Dilute the trypsin stock solution with assay buffer to the final working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to obtain a range of final inhibitor concentrations for the assay.
-
Prepare a series of dilutions of the L-BAPNA stock solution in assay buffer to obtain a range of final substrate concentrations.
-
-
-
Assay Setup (in a 96-well microplate):
-
Enzyme Control (No Inhibitor): To a set of wells, add assay buffer and the trypsin working solution.
-
Inhibitor Wells: To separate sets of wells, add different concentrations of the this compound working solution and the trypsin working solution.
-
Blank (No Enzyme): To a set of wells, add only assay buffer and the highest concentration of the substrate working solution.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the L-BAPNA working solution to all wells simultaneously (except the blank).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measurement:
-
Immediately place the microplate in the plate reader and measure the increase in absorbance at 405 nm over time (kinetic mode) for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of substrate and inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank from all other rates.
-
To determine the type of inhibition and the Ki value, plot the data using one of the following methods:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration for each inhibitor concentration. For competitive inhibition, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration at different fixed substrate concentrations. The intersection of the lines will give -Ki.
-
-
Alternatively, use non-linear regression analysis software to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the Ki of this compound.
Signaling Pathway: The Coagulation Cascade
Serine proteases such as thrombin and plasmin are central to the coagulation cascade. This compound, as a serine protease inhibitor, has the potential to modulate this pathway.
Caption: The coagulation cascade and potential points of inhibition by this compound.
References
- 1. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 2-Methyl-benzamidine in the Synthesis of Pharmaceutical Heterocycles: Application Notes and Protocols
In the landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Among these, 2-Methyl-benzamidine, often utilized as its hydrochloride salt (CAS 18636-98-1), has emerged as a valuable and versatile synthon.[1][2][3][4][5] Its unique structural features, combining an amidine functionality with a sterically influencing ortho-methyl group, provide a powerful tool for medicinal chemists in the development of novel therapeutics, particularly in targeting cardiovascular and metabolic disorders.[1] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed experimental protocols and mechanistic insights.
Introduction to this compound: A Synthon of Strategic Importance
This compound hydrochloride is a white solid that serves as a key reagent in both biochemical research and pharmaceutical development.[1] While it is recognized as a serine protease inhibitor, its primary utility in synthetic organic chemistry lies in its capacity to act as a binucleophile, enabling the construction of various nitrogen-containing heterocycles.[1] The presence of the ortho-methyl group can influence the regioselectivity of cyclization reactions and modulate the electronic properties of the resulting heterocyclic systems.
The synthesis of this compound hydrochloride can be achieved from the corresponding nitrile, 2-methylbenzonitrile, through methods such as the Pinner reaction. This involves the treatment of the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate, which is then reacted with ammonia to yield the amidine hydrochloride.[6]
Application in the Synthesis of Pyrimidine Scaffolds
The pyrimidine ring is a ubiquitous motif in a vast number of biologically active compounds, including several approved drugs. The reaction of amidines with 1,3-dicarbonyl compounds is a classic and efficient method for the construction of the pyrimidine core.[7][8] this compound can be effectively employed in this transformation to generate 2-(2-methylphenyl)-substituted pyrimidines.
Mechanistic Rationale: Pinner-Type Synthesis
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the amidine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The ortho-methyl group on the benzamidine can influence the conformation of the intermediate and the final product.
Protocol 1: Synthesis of 2-(2-Methylphenyl)-4,6-dimethylpyrimidine from this compound and Acetylacetone
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide
-
Ethanol, absolute
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free base of this compound.
-
Add acetylacetone (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-(2-methylphenyl)-4,6-dimethylpyrimidine.
Data Presentation:
| Reactant A | Reactant B | Product | Typical Yield (%) |
| This compound HCl | Acetylacetone | 2-(2-Methylphenyl)-4,6-dimethylpyrimidine | 75-85 |
Application in the Synthesis of Imidazole Derivatives
Imidazoles are another class of heterocyclic compounds with significant therapeutic applications. A common synthetic route to imidazoles involves the condensation of an amidine with an α-haloketone. This reaction provides a direct and versatile method for the preparation of 2,4-disubstituted imidazoles.[9][10]
Mechanistic Rationale: Cyclocondensation with α-Haloketones
The reaction is initiated by the nucleophilic attack of one of the amidine nitrogens on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic substitution where the other nitrogen displaces the halide, leading to the formation of the imidazole ring after dehydration.
Protocol 2: Synthesis of 2-(2-Methylphenyl)-4-phenyl-1H-imidazole from this compound and 2-Bromoacetophenone
Materials:
-
This compound hydrochloride
-
2-Bromoacetophenone
-
Sodium bicarbonate
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in a mixture of acetonitrile (20 mL) and water (5 mL) in a 100 mL round-bottom flask, add sodium bicarbonate (2.2 eq).
-
Add a solution of 2-bromoacetophenone (1.0 eq) in acetonitrile (10 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to yield the pure 2-(2-methylphenyl)-4-phenyl-1H-imidazole.
Data Presentation:
| Reactant A | Reactant B | Product | Typical Yield (%) |
| This compound HCl | 2-Bromoacetophenone | 2-(2-Methylphenyl)-4-phenyl-1H-imidazole | 80-90 |
Application in the Synthesis of 1,3,5-Triazine Scaffolds
1,3,5-Triazines are a class of nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. One synthetic approach to substituted triazines involves the reaction of amidines with reagents that can provide the remaining carbon and nitrogen atoms of the ring. For instance, the reaction of an amidine with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of a triazine ring system.[11]
Logical Relationship: Triazine Formation
The reaction of two equivalents of an amidine with one equivalent of a one-carbon synthon, such as an orthoester or DMF-DMA, can lead to the formation of a 1,3,5-triazine. The reaction proceeds through a series of condensation and cyclization steps.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 18636-98-1|2-Methylbenzamidine Hydrochloride|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Benzamidine Derivatives in Cancer Research
Disclaimer: While the inquiry specified 2-Methyl-benzamidine hydrochloride, a comprehensive review of current scientific literature reveals a lack of specific quantitative data and detailed experimental protocols for this particular compound in direct cancer research applications. It is recognized primarily as a serine protease inhibitor with potential therapeutic applications being explored.[1] To provide a detailed and actionable response in line with the user's request, this document will focus on a closely related and well-documented benzamidine derivative, TAPP-Br , a tetra-benzamidine derivative that has demonstrated inhibitory effects on the growth of human colon carcinoma cells.[2][3] This allows for the presentation of concrete experimental data and protocols that are representative of how a benzamidine-based serine protease inhibitor might be investigated in a cancer research context.
Overview and Mechanism of Action
Benzamidine and its derivatives are a class of compounds known for their ability to inhibit serine proteases.[4][5] Serine proteases are a family of enzymes that play crucial roles in various physiological processes and are often dysregulated in cancer.[6][7] They are implicated in tumor growth, invasion, and metastasis through the degradation of the extracellular matrix and activation of signaling pathways.[8][9][10]
The benzamidine derivative TAPP-Br has been shown to inhibit the growth of human colon carcinoma cell lines.[2][3] Its mechanism of action is believed to involve the suppression of genes regulated by elements responsive to 12-O-tetradecanoylphorbol-13-acetate or serum. This includes the downregulation of nuclear oncogenes such as MYC, FOS, and JUN.[2][3] Furthermore, TAPP-Br has been observed to decrease the activity of protein kinase C in the particulate fraction of cells while increasing it in the soluble fraction.[2][3]
Data Presentation
The following table summarizes the in vitro efficacy of the representative benzamidine derivative, TAPP-Br, against various human colon carcinoma cell lines.
| Cell Line | IC50 (µg/mL) after 48h |
| Caco-2 | ~10 |
| WiDr | ~10 |
| LoVo | ~10 |
| SW480 | ~20 |
| SW620 | ~20 |
| SW1116 | ~20 |
| HCT-15 | ~20 |
| LS174T | ~20 |
Data is estimated from graphical representations in the cited literature as exact values were not provided in text.[2][3]
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol outlines the methodology to determine the inhibitory effect of a benzamidine derivative on the growth of cancer cells.
Materials:
-
Human colon carcinoma cell lines (e.g., Caco-2, WiDr, LoVo)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TAPP-Br (or other benzamidine derivative)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the colon carcinoma cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of TAPP-Br in a suitable solvent (e.g., sterile water or DMSO). Make serial dilutions in the complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TAPP-Br. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Analysis of Oncogene Expression (RT-PCR)
This protocol is for assessing the effect of a benzamidine derivative on the expression of key oncogenes.
Materials:
-
Colon carcinoma cells
-
6-well plates
-
TAPP-Br
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for MYC, FOS, JUN, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with TAPP-Br at a concentration close to its IC50 value for 3, 24, and 48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target oncogenes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated cells compared to the untreated controls.
Visualizations
Proposed Signaling Pathway of TAPP-Br Action
Caption: Proposed mechanism of TAPP-Br in colon carcinoma cells.
Experimental Workflow for Cell Viability
Caption: Workflow for determining cell viability after treatment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications | MDPI [mdpi.com]
- 8. Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: 2-Methyl-benzamidine in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-benzamidine is a versatile reagent and a valuable building block in medicinal chemistry for the synthesis of a variety of bioactive molecules. Its unique structural features allow for its incorporation into diverse heterocyclic scaffolds, leading to the development of novel therapeutic agents. These compounds have shown promise in a range of applications, including as antifungal agents and as inhibitors of key signaling pathways in inflammation and cancer.
This document provides detailed application notes and experimental protocols for the synthesis of two classes of bioactive molecules derived from this compound: antifungal 1,2,3-triazole derivatives and 2-benzamido-pyrimidine based IKK inhibitors.
Application 1: Synthesis of Antifungal Benzamidine-Triazole Derivatives
Derivatives of this compound incorporating a 1,2,3-triazole moiety have demonstrated significant potential as antifungal agents. These compounds have shown high efficacy in in vivo models, in some cases surpassing the activity of commercial fungicides. The synthesis leverages "click chemistry" for the efficient connection of the benzamidine and triazole components.
Quantitative Data: Antifungal Activity
The following table summarizes the in vivo antifungal efficacy of synthesized benzamidine-triazole derivatives against Colletotrichum lagenarium.
| Compound ID | Concentration | Efficacy (%) | Reference Fungicide (Carbendazim) Efficacy (%) |
| 9b | 200 µg/mL | 79 | 85 |
| 16d | 200 µg/mL | 90 | 85 |
Experimental Protocol: Synthesis of this compound-Triazole Derivatives
This protocol describes a general procedure for the synthesis of N-substituted-4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-2-methyl-benzamidines.
Step 1: Synthesis of 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-2-methyl-benzonitrile
-
Dissolve 4-(azidomethyl)-2-methyl-benzonitrile in a mixture of t-BuOH and distilled water.
-
Add propargyl alcohol to the reaction mixture.
-
Add sodium ascorbate and cupric sulfate (CuSO₄·5H₂O) to catalyze the "click" reaction.
-
Stir the reaction mixture at 60 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent and purify by column chromatography.
Step 2: Pinner Reaction for Imidate Formation
-
Suspend the product from Step 1 in absolute ethanol and cool to below 5 °C.
-
Saturate the solution with dry HCl gas.
-
Seal the reaction vessel and stir at ambient temperature for 48 hours.
-
Evaporate the solvent under anhydrous conditions to obtain the crystalline imino ester (Pinner salt).
Step 3: Amidine Synthesis
-
Dissolve the Pinner salt in absolute methanol.
-
Add the desired primary or secondary amine (e.g., cyclohexylamine, dibutylamine) to the solution.
-
Stir the mixture for 24 hours under anhydrous conditions.
-
Remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the target this compound-triazole derivative.[2]
Experimental Workflow
Caption: Synthetic and evaluation workflow for antifungal agents.
Application 2: Synthesis of 2-Benzamido-pyrimidines as IKK Inhibitors
2-Benzamido-pyrimidine derivatives have been identified as potent inhibitors of IκB kinase (IKK), a key enzyme complex in the NF-κB signaling pathway.[4][5][6] This pathway is crucial in inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. By inhibiting IKK, these compounds can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
IKK/NF-κB Signaling Pathway
The IKK complex, consisting of IKKα, IKKβ, and NEMO, is activated by various stimuli, such as pro-inflammatory cytokines.[7][8][9] The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome.[10] This releases the NF-κB dimer, which then translocates to the nucleus to activate the transcription of target genes involved in inflammation and cell survival.
Caption: Inhibition of the IKK/NF-κB signaling pathway.
Quantitative Data: IKK Inhibition
The following table presents the in vitro inhibitory activity of synthesized 2-benzamido-pyrimidine compounds against IKK2.
| Compound ID | IKK2 IC₅₀ (nM) |
| 16 | 40 |
| 24 | 25 |
Experimental Protocol: Synthesis of 2-(2-Methyl-benzamido)-pyrimidines
This protocol outlines the synthesis of 2-benzamido-pyrimidine derivatives from 2-methyl-benzoyl chloride and a substituted 2-amino-pyrimidine.
-
Preparation of 2-Methyl-benzoyl Chloride:
-
Add thionyl chloride dropwise to a solution of 2-methyl-benzoic acid in an inert solvent (e.g., dichloromethane) at 0 °C.
-
Add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-methyl-benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the desired substituted 2-amino-pyrimidine and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of 2-methyl-benzoyl chloride in the same solvent dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the target 2-(2-methyl-benzamido)-pyrimidine.
-
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties | Semantic Scholar [semanticscholar.org]
- 4. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. IkappaB kinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of 2-Methyl-benzamidine HCl Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 2-Methyl-benzamidine HCl, a compound of interest in biochemical research and pharmaceutical development, particularly as a serine protease inhibitor.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound HCl is essential for its proper handling and use. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18636-98-1 | |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Appearance | White solid | |
| Storage (Solid) | 0-8°C |
Solubility Data
| Solvent | Approximate Solubility of Benzamidine HCl | Reference |
| Water | ~50 mg/mL (may require heating) | [2] |
| Ethanol | ~10 mg/mL | [1][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1][3][4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [1][3][4][5] |
Experimental Protocols
Safety Precautions
Before handling this compound HCl, it is imperative to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound HCl in water.
Materials:
-
This compound HCl (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
Procedure:
-
Calculate the required mass:
-
For a 100 mM solution in 10 mL of water:
-
Mass (g) = 0.1 mol/L * 0.010 L * 170.64 g/mol = 0.17064 g (or 170.64 mg)
-
-
-
Weigh the compound:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh out the calculated mass of this compound HCl.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately 7-8 mL of high-purity water to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the solution until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil the solution.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, remove the flask from the stirrer.
-
Carefully add high-purity water to bring the final volume to the 10 mL mark. Ensure the bottom of the meniscus is on the calibration mark.
-
-
Storage:
Preparation of a 50 mM Stock Solution in DMSO
This protocol is suitable for applications where a higher concentration or an organic solvent is required.
Materials:
-
This compound HCl (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 5 mL)
-
Vortex mixer or magnetic stirrer
-
Spatula
-
Weighing paper
Procedure:
-
Calculate the required mass:
-
For a 50 mM solution in 5 mL of DMSO:
-
Mass (g) = 0.05 mol/L * 0.005 L * 170.64 g/mol = 0.04266 g (or 42.66 mg)
-
-
-
Weigh the compound:
-
Follow the same procedure as described for the aqueous solution.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately 4 mL of DMSO.
-
Mix thoroughly using a vortex mixer or a magnetic stirrer until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Add DMSO to the flask to reach the 5 mL mark.
-
-
Storage:
-
DMSO stock solutions are generally more stable than aqueous solutions.
-
Store in small, tightly sealed aliquots at -20°C. Under these conditions, the stock solution may be stable for up to six months. Protect from moisture.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing a stock solution of this compound HCl.
Caption: A flowchart outlining the key steps for preparing a stock solution.
Signaling Pathway and Logical Relationships
This compound HCl, like its parent compound benzamidine, is a competitive inhibitor of serine proteases. This inhibition occurs through the binding of the amidine group to the active site of the enzyme, preventing the binding of the natural substrate.
Caption: The inhibitory action of this compound HCl on serine proteases.
References
Application Notes and Protocols for Mitigating Racemization in Peptide Drug Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Preserving Chiral Integrity in Peptide Synthesis
The therapeutic efficacy and safety of peptide-based drugs are intrinsically linked to their precise three-dimensional structure. The stereochemical integrity of each amino acid building block is paramount. However, the very process of forming peptide bonds, a cornerstone of peptide synthesis, carries an inherent risk of racemization—the loss of a defined stereocenter. This guide provides an in-depth exploration of the mechanisms behind racemization and details robust protocols for its suppression through the strategic use of additives during solid-phase peptide synthesis (SPPS).
While this document focuses on widely validated and effective strategies, it is important to note that a comprehensive review of scientific literature did not yield specific data or established protocols for the application of 2-Methyl-benzamidine as a racemization suppressor in this context. The methodologies and principles discussed herein are centered on well-characterized and commonly employed additives.
The Challenge of Racemization in Peptide Synthesis
During peptide synthesis, the carboxyl group of an N-protected amino acid is activated to facilitate its coupling with the N-terminal amine of the growing peptide chain. This activation, while necessary for amide bond formation, can inadvertently lead to the loss of stereochemical purity at the α-carbon of the activated amino acid.
Mechanisms of Racemization
Two primary pathways contribute to racemization during peptide synthesis[1][2]:
-
Direct Enolization: Under basic conditions, a proton can be abstracted directly from the α-carbon, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of D and L enantiomers.
-
Oxazolone Formation: This is the more prevalent mechanism. The activated carboxyl group can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and readily abstracted, resulting in a loss of chirality.
Factors that exacerbate racemization include the use of highly activating coupling reagents, prolonged reaction times, elevated temperatures, and the presence of strong bases[1]. Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization[3].
The Role of Additives in Suppressing Racemization
To mitigate racemization, additives are commonly incorporated into the coupling step. These additives function by intercepting the highly reactive activated amino acid intermediate (e.g., an O-acylisourea formed with carbodiimide reagents) to generate a new active ester. This newly formed active ester is more stable than the initial activated species, yet still sufficiently reactive to ensure efficient coupling. Crucially, it is significantly less prone to oxazolone formation, thereby preserving the stereochemical integrity of the amino acid.
A Comparative Overview of Common Racemization Suppressing Additives
Several additives have been developed to enhance coupling efficiency and minimize racemization. The most widely used include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
| Additive | Key Advantages | Key Disadvantages |
| HOBt | Effective at suppressing racemization, widely used and well-documented.[4][5] | Possesses explosive properties, particularly in its anhydrous form, leading to increased safety concerns and regulatory restrictions.[5][6] |
| HOAt | Generally more effective than HOBt in preventing racemization, especially for challenging couplings.[6][7] | Also has explosive characteristics, similar to HOBt.[6][7] |
| Oxyma | A non-explosive and safer alternative to HOBt and HOAt.[4][5][7] Its performance in suppressing racemization is comparable to, and in some cases better than, HOBt.[4][6] | May be less effective than HOAt in the most challenging cases of racemization-prone couplings. |
Recent studies have also explored derivatives like Oxyma-B, which has shown excellent racemization suppression, in some instances outperforming both Oxyma and HOAt.[8]
Protocols for the Application of Racemization Suppressing Additives in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines a standard manual coupling cycle for Fmoc-SPPS, incorporating the use of a racemization-suppressing additive. This protocol is applicable for a synthesis scale of approximately 0.1 mmol.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Racemization suppressing additive (e.g., Oxyma or HOBt)
-
Diisopropylethylamine (DIEA) (for neutralization, if required)
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Protocol Steps
1. Resin Swelling
-
Place the resin (e.g., 100-200 mg for a 0.1 mmol scale) in the SPPS reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and gently agitate for at least 30 minutes to swell the resin beads.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., 0.4 mmol, 4 equivalents) and the racemization suppressing additive (e.g., Oxyma, 0.4 mmol, 4 equivalents) in DMF.
-
Add the coupling reagent (e.g., DIC, 0.4 mmol, 4 equivalents) to the amino acid/additive solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.[9]
Recommended Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Equivalents | Amount (for 0.1 mmol scale) |
| Fmoc-Amino Acid | 4 | 0.4 mmol |
| Coupling Reagent (DIC) | 4 | 0.4 mmol |
| Additive (Oxyma/HOBt) | 4 | 0.4 mmol |
4. Washing
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.
Conclusion
The synthesis of high-purity peptide drugs necessitates stringent control over the stereochemistry of each constituent amino acid. Racemization is a significant challenge that can compromise the final product's efficacy and safety. The use of coupling additives such as HOBt, HOAt, and particularly the safer alternative Oxyma, is a critical and field-proven strategy to suppress racemization by minimizing the formation of problematic oxazolone intermediates. By understanding the mechanisms of racemization and implementing robust protocols that incorporate these additives, researchers and drug development professionals can confidently synthesize complex peptide molecules with high stereochemical fidelity, ensuring the quality and reliability of these important therapeutic agents.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for 2-Methyl-benzamidine in Serine Protease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments involving 2-Methyl-benzamidine, a putative serine protease inhibitor. This document includes summaries of relevant quantitative data for the parent compound benzamidine, detailed experimental protocols for enzyme inhibition assays, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound
Data Presentation: Inhibitory Activity of Benzamidine
The following table summarizes the reported inhibition constants (Ki) for the parent compound, benzamidine, against key serine proteases. These values should be considered as a starting point for estimating the potential inhibitory activity of this compound.
| Enzyme | Substrate | Ki (µM) of Benzamidine | Citation(s) |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 19, 35 | [7] |
| Plasmin | Various | 350 | |
| Thrombin | Various | 220 |
Disclaimer: The provided Ki values are for the unsubstituted parent compound, benzamidine. The inhibitory potency of this compound is expected to differ and should be determined experimentally.
Experimental Protocols
Serine Protease Inhibition Assay (Trypsin as an Example)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against trypsin. This method can be adapted for other serine proteases (e.g., plasmin, thrombin) by selecting the appropriate enzyme, substrate, and buffer conditions.
Materials:
-
Trypsin (from bovine pancreas)
-
This compound hydrochloride (or free base)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis) and store in aliquots at -20°C. On the day of the experiment, dilute the stock solution to the desired working concentration in Tris-HCl buffer.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.
-
Substrate Solution: Prepare a stock solution of BAPNA in DMSO. Dilute to the final working concentration in pre-warmed Tris-HCl buffer just before use.
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in duplicate or triplicate:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Trypsin solution and an equivalent volume of DMSO (as used for the inhibitor).
-
Inhibitor Wells: Trypsin solution and serial dilutions of this compound in DMSO.
-
-
The final volume in each well before adding the substrate should be equal.
-
-
Pre-incubation:
-
Mix the contents of the plate gently and pre-incubate at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pre-warmed substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline production from BAPNA cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive).
-
Mandatory Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical serine protease inhibition assay.
Signaling Pathways: Coagulation and Fibrinolysis Cascades
Serine proteases are central to the coagulation and fibrinolysis cascades. Inhibitors like this compound can modulate these pathways by targeting specific proteases.
Caption: Key targets of serine protease inhibitors in coagulation and fibrinolysis.
Conclusion and Further Considerations
This compound is a promising candidate for research in areas where serine protease activity is a key factor. The provided protocols and background information offer a solid foundation for initiating studies with this compound. Researchers should experimentally determine the IC50 and Ki values of this compound against a panel of relevant serine proteases to ascertain its specific inhibitory profile. Further investigations could also explore its effects in cell-based assays and in vivo models to validate its therapeutic potential. When designing experiments, it is crucial to consider the stability and solubility of this compound in the chosen assay buffers.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 2-Methyl-benzamidine in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-benzamidine is a competitive inhibitor of serine proteases, enzymes that play a crucial role in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation. Its ability to selectively inhibit these proteases makes it a valuable tool in the development of diagnostic assays for diseases characterized by dysregulated protease activity. These application notes provide an overview of the utility of this compound in diagnostic assay development and detailed protocols for its use in quantifying protease activity.
Serine proteases, such as thrombin, trypsin, and plasmin, are key components of the coagulation cascade.[1][2] Dysregulation of these enzymes can lead to various bleeding and thrombotic disorders.[3] Inhibitors like this compound are instrumental in developing diagnostic tools to assess the activity of these proteases in clinical samples, aiding in the diagnosis and monitoring of such conditions.
Principle of Application
The diagnostic application of this compound is primarily based on its function as a competitive inhibitor of serine proteases. In a typical diagnostic assay, a sample containing the protease of interest is incubated with a synthetic substrate that the enzyme can cleave. This cleavage event generates a detectable signal, often a colored (chromogenic) or fluorescent (fluorogenic) product.
The presence of this compound in the reaction mixture will inhibit the protease's activity, leading to a decrease in the signal produced. The degree of inhibition is proportional to the concentration and activity of the protease in the sample. By measuring the change in signal in the presence and absence of a known concentration of this compound, the activity of the target protease can be quantified. This principle is fundamental to developing diagnostic assays for various conditions, including coagulation disorders.
Data Presentation
| Enzyme | Substrate | Inhibitor | Ki (Inhibition Constant) |
| Trypsin | N-p-tosyl-l-arginine methyl ester (TAME) | Benzamidine | 19 µM[4] |
| Trypsin (in complex with α2-Macroglobulin) | - | Benzamidine | 134 µM[5] |
| Acrosin (boar sperm) | - | Benzamidine | 4 µM[4] |
Experimental Protocols
The following are detailed protocols for chromogenic and fluorometric assays that can be adapted for use with this compound to determine the activity of serine proteases in biological samples.
Protocol 1: Chromogenic Assay for Serine Protease Activity
This protocol describes a method to measure the activity of a serine protease (e.g., trypsin, thrombin) using a chromogenic substrate and this compound as an inhibitor.
Materials:
-
Purified serine protease (e.g., human α-thrombin, bovine trypsin)
-
This compound hydrochloride
-
Chromogenic substrate specific for the target protease (e.g., Chromogenix S-2251 for plasmin)[2]
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a stock solution of this compound hydrochloride in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in distilled water.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of the serine protease.
-
Varying concentrations of this compound (for inhibition curve) or a fixed concentration for single-point inhibition.
-
Include control wells with no inhibitor.
-
Include blank wells with assay buffer only.
-
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add the chromogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Plot the reaction velocity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Fluorometric Assay for Serine Protease Activity
This protocol provides a method for a more sensitive fluorescence-based assay.
Materials:
-
Purified serine protease
-
This compound hydrochloride
-
Fluorogenic substrate specific for the target protease
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, inhibitor, and substrate as described in the chromogenic assay protocol.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the reactions as described for the chromogenic assay.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes, protected from light.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Determine the IC50 value as described in the chromogenic assay protocol.
-
Visualizations
Signaling Pathway: Coagulation Cascade
The following diagram illustrates the central role of serine proteases like Thrombin (Factor IIa) and Factor Xa in the blood coagulation cascade, highlighting the points of inhibition by compounds like this compound.
Caption: Inhibition of key serine proteases in the coagulation cascade.
Experimental Workflow: Chromogenic Protease Assay
This diagram outlines the general workflow for performing a chromogenic protease inhibition assay.
Caption: Workflow for a chromogenic protease inhibition assay.
Logical Relationship: Principle of Competitive Inhibition Assay
This diagram illustrates the principle of a competitive inhibition assay used in diagnostics.
References
- 1. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Specialty Polymers Incorporating 2-Methyl-benzamidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methyl-benzamidine and its derivatives are recognized for their utility in biochemical research and pharmaceutical development, particularly as serine protease inhibitors.[1] The incorporation of the benzamidine moiety into polymer structures presents a promising avenue for the creation of "smart" materials with applications in drug delivery, tissue engineering, and affinity chromatography. The benzamidine group can serve as a recognition site for specific biological targets. This document outlines hypothetical yet chemically feasible protocols for the synthesis of specialty polymers functionalized with this compound, based on established polymerization methodologies for related compounds.
Application Note 1: Synthesis of a Polymer with Pendant this compound Groups via Radical Polymerization of a Functionalized Monomer
This section details a two-step process: first, the synthesis of a novel polymerizable methacrylamide monomer derived from this compound, and second, the subsequent radical polymerization of this monomer to yield a specialty polymer with pendant benzamidine functionalities.
Experimental Protocol 1.1: Synthesis of N-(1-imino-1-(o-tolyl)ethyl)methacrylamide
This protocol describes the synthesis of a methacrylamide monomer from this compound and methacryloyl chloride. This process is adapted from standard methods for N-acylation of amines.[2]
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(1-imino-1-(o-tolyl)ethyl)methacrylamide monomer.
Experimental Protocol 1.2: Radical Polymerization of N-(1-imino-1-(o-tolyl)ethyl)methacrylamide
This protocol describes the free-radical polymerization of the synthesized monomer to produce a homopolymer with pendant this compound groups.
Materials:
-
N-(1-imino-1-(o-tolyl)ethyl)methacrylamide
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve the monomer and AIBN (1 mol% relative to the monomer) in anhydrous DMF in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Hypothetical Data Presentation:
| Polymer ID | Monomer/Initiator Ratio | Yield (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| P(M-BZA)-1 | 100:1 | 85 | 15,000 | 1.6 |
| P(M-BZA)-2 | 200:1 | 82 | 28,000 | 1.7 |
M-BZA: N-(1-imino-1-(o-tolyl)ethyl)methacrylamide
Visualization of Synthetic Workflow:
Caption: Workflow for the synthesis of a polymer with pendant this compound groups.
Application Note 2: Synthesis of a Poly(amide-amidine) via Polycondensation
This section outlines a hypothetical approach to synthesize a specialty polymer where the this compound moiety is part of the polymer backbone. This involves the synthesis of a bifunctional monomer derived from this compound, followed by a polycondensation reaction.
Experimental Protocol 2.1: Synthesis of a Diamine Monomer from this compound
This protocol describes a plausible synthesis of a diamine monomer suitable for polycondensation, starting from a dinitro precursor.
Materials:
-
4,4'-Dinitro-2,2'-ditoluonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of the Dinitro-dibenzamidine: Convert 4,4'-dinitro-2,2'-ditoluonitrile to the corresponding dinitro-dibenzamidoxime using hydroxylamine hydrochloride. Subsequently, reduce the benzamidoxime to the dinitro-dibenzamidine using a suitable reducing agent.
-
Reduction to Diamine Monomer: In a round-bottom flask, dissolve the dinitro-dibenzamidine intermediate in ethanol. Add Pd/C (10 wt%) to the solution.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise over 1 hour.
-
Continue refluxing for 8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine monomer, which can be purified by recrystallization.
Experimental Protocol 2.2: Polycondensation of the Diamine Monomer with a Diacyl Chloride
This protocol describes the synthesis of a poly(amide-amidine) by reacting the synthesized diamine monomer with a diacyl chloride.
Materials:
-
Synthesized diamine monomer
-
Terephthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve the diamine monomer in anhydrous NMP containing 5% (w/v) LiCl.
-
Add pyridine (2 equivalents based on the diamine) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) in NMP to the stirred diamine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at 60 °C.
Hypothetical Data Presentation:
| Polymer ID | Monomer Combination | Inherent Viscosity (dL/g) | TGA (Td5%) (°C) |
| PAA-1 | Diamine-BZA + Terephthaloyl Chloride | 0.85 | 450 |
| PAA-2 | Diamine-BZA + Isophthaloyl Chloride | 0.78 | 435 |
Diamine-BZA: Hypothetical diamine monomer derived from this compound
Visualization of Polycondensation Pathway:
Caption: Polycondensation of a bifunctional benzamidine-derived monomer.
Application Note 3: Post-Polymerization Modification to Introduce Pendant this compound Groups
This approach involves the synthesis of a polymer with reactive side chains, followed by the attachment of a this compound derivative. This method offers versatility in controlling the degree of functionalization.
Experimental Protocol 3.1: Synthesis of a Reactive Polymer Backbone (e.g., Poly(methacrylic acid))
This protocol describes the synthesis of a well-defined poly(methacrylic acid) backbone via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which can be subsequently functionalized.
Materials:
-
Methacrylic acid
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
AIBN
-
1,4-Dioxane
Procedure:
-
Combine methacrylic acid, CPADB, and AIBN in 1,4-dioxane in a Schlenk flask. The ratio of monomer:RAFT agent:initiator will determine the target molecular weight.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Polymerize at 70 °C for the desired time to achieve a specific conversion.
-
Terminate the reaction by exposing the mixture to air and cooling in an ice bath.
-
Precipitate the polymer in a large volume of cold diethyl ether, filter, and dry under vacuum.
Experimental Protocol 3.2: Coupling of this compound to the Polymer Backbone
This protocol details the coupling of this compound to the carboxylic acid groups of the polymer backbone using carbodiimide chemistry.
Materials:
-
Poly(methacrylic acid)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
Dialysis tubing
Procedure:
-
Dissolve the poly(methacrylic acid) in anhydrous DMF.
-
Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group) and stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Add this compound (2 equivalents per carboxylic acid group) to the reaction mixture.
-
Stir at room temperature for 48 hours.
-
Transfer the reaction mixture to a dialysis tube (MWCO appropriate for the polymer) and dialyze against a DMF/water mixture, followed by deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified polymer solution to obtain the final functionalized polymer.
Hypothetical Data Presentation:
| Polymer ID | Backbone Mn ( g/mol ) | Degree of Functionalization (%) * |
| P(MAA-g-BZA)-1 | 10,000 | 25 |
| P(MAA-g-BZA)-2 | 10,000 | 50 |
*Determined by ¹H NMR spectroscopy.
Visualization of Post-Polymerization Modification:
Caption: Post-polymerization modification workflow to introduce pendant benzamidine groups.
References
Application Notes and Protocols for 2-Methyl-benzamidine in Protein Interaction Studies
Introduction
2-Methyl-benzamidine is a small molecule inhibitor and a derivative of benzamidine, a well-characterized competitive inhibitor of serine proteases.[1][2] Benzamidine and its analogs, including this compound, are widely utilized in biochemical and pharmaceutical research to study enzyme mechanisms, prevent protein degradation by proteases, and serve as fragments in drug discovery campaigns.[1][3] Their primary mode of action involves binding to the active site of serine proteases like trypsin and plasmin, thereby preventing substrate binding and enzymatic activity.[2][4]
These application notes provide detailed protocols for utilizing this compound and related compounds in key protein interaction studies, including affinity chromatography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Mechanism of Action: Competitive Inhibition of Serine Proteases
Benzamidine derivatives function as competitive inhibitors by reversibly binding to the S1 pocket in the active site of serine proteases.[5] The positively charged amidinium group mimics the side chain of arginine or lysine, which are natural substrates for these enzymes, allowing it to form a salt bridge with the conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.[5][6] This binding event physically blocks the substrate from accessing the catalytic triad (Ser195, His57, Asp102), thus inhibiting the enzymatic reaction.[5] The methyl group in this compound can introduce additional steric or hydrophobic interactions that may alter the binding affinity and selectivity for different proteases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzamidine | C7H8N2 | CID 2332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding — PyEMMA 2.1 documentation [emma-project.org]
Application Notes and Protocols for Cell-based Assays Using 2-Methyl-benzamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-benzamidine is a small molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are recognized as competitive, reversible inhibitors of serine proteases, a large family of enzymes with diverse physiological roles.[1][2] This class of inhibitors, including this compound, is valuable for studying the function of serine proteases like trypsin, thrombin, and plasmin in various biological processes.[3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory effects on serine protease activity and to assess its impact on cell viability and related signaling pathways.
Target Profile: Serine Proteases (e.g., Trypsin)
Serine proteases are characterized by a nucleophilic serine residue in their active site and play critical roles in digestion, blood coagulation, immunity, and cell signaling. Trypsin, a well-characterized serine protease, is involved in activating other digestive proenzymes and is implicated in various cellular processes through the activation of Protease-Activated Receptors (PARs). Dysregulation of serine protease activity is associated with numerous diseases, making them important therapeutic targets. This compound is expected to interact with the active site of trypsin-like serine proteases, preventing substrate binding and subsequent catalytic activity.
Data Presentation
The following tables present representative quantitative data for this compound based on typical experimental outcomes for this class of compounds.
Table 1: Inhibitory Activity of this compound against various Serine Proteases
| Enzyme | K_i (μM) | Assay Type |
| Trypsin | 25 | Enzymatic |
| Thrombin | 150 | Enzymatic |
| Plasmin | 200 | Enzymatic |
Note: Data are hypothetical and for illustrative purposes.
Table 2: In Vitro Cell-Based Assay Performance of this compound
| Cell Line | Assay Type | IC_50 (μM) |
| PANC-1 | Trypsin Inhibition | 50 |
| HEK293 | Cell Viability (MTT) | >100 |
| HT-29 | Cell Viability (MTT) | >100 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell-Based Trypsin Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on trypsin activity in a cellular context using a chromogenic substrate.
Materials:
-
PANC-1 cells (or other suitable cell line with surface or secreted trypsin-like activity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Compound Treatment: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., a known trypsin inhibitor).
-
Trypsin Addition (Optional): If the cell line does not have sufficient endogenous activity, add a final concentration of 10 µg/mL of trypsin to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Substrate Addition: Prepare a 1 mM solution of L-BAPNA in Assay Buffer. Add 50 µL of the L-BAPNA solution to each well.
-
Measurement: Immediately begin measuring the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader. The rate of increase in absorbance is proportional to trypsin activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to evaluate the cytotoxicity of this compound.
Materials:
-
HEK293 or other suitable cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with 2-Methyl-benzamidine and the Related Compound Benzamidine in Animal Models
Disclaimer: Extensive literature searches did not yield any specific in vivo animal studies for the compound 2-Methyl-benzamidine . Therefore, the following application notes and protocols are based on available data for the parent compound, benzamidine , and are intended to serve as a foundational guide for researchers, scientists, and drug development professionals. All protocols are generalized and should be adapted to specific experimental needs and institutional guidelines.
Part 1: Benzamidine - A Serine Protease Inhibitor
Benzamidine is a competitive inhibitor of trypsin and other serine proteases. Its ability to interfere with the activity of these enzymes forms the basis of its potential therapeutic applications in conditions where protease activity is dysregulated, such as pancreatitis and thrombosis.
Mechanism of Action: Serine Protease Inhibition
Benzamidine acts as a synthetic, reversible competitive inhibitor of serine proteases. It binds to the active site of these enzymes, preventing the binding and cleavage of their natural substrates. The amidine group of benzamidine interacts with the aspartate residue in the S1 pocket of the protease active site, mimicking the side chain of arginine or lysine, which are the natural substrates for many of these enzymes.
Caption: Competitive inhibition of serine proteases by benzamidine.
Quantitative Data Summary
The following tables summarize the available quantitative data for benzamidine from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Benzamidine
| Enzyme Target | Inhibition Constant (Ki) |
| Trypsin | 35 µM |
| Plasmin | 350 µM |
| Thrombin | 220 µM |
Table 2: Pharmacokinetic Observations of Benzamidine in Animal Models
| Species | Administration Route | Dose | Key Findings | Reference |
| Rats, Rabbits | Not Specified | Not Specified | - In vivo N-hydroxylation to benzamidoxime observed.- Benzamidoxime detected in plasma at low concentrations after enzymatic cleavage of conjugates.- Benzamidine detected in high concentrations after administration of benzamidoxime, suggesting retro-reduction.- Benzamide detected as a transformation product in urine. | [1] |
| Rabbits, Rats | Intravenous, Intraportal, Subcutaneous | Varied | - A synthetic thrombin inhibitor based on benzamidine is excreted in bile in its active, unchanged form.- Biliary excretion is a significant route of elimination, contributing to a short plasma half-life. | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Biotransformation Study of Benzamidine in Rats
This protocol is a generalized procedure based on the findings of the biotransformation study of benzamidine[1].
1. Animal Model:
-
Species: Wistar rats
-
Sex: Male
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
2. Drug Preparation and Administration:
-
Compound: Benzamidine hydrochloride dissolved in sterile saline.
-
Dose and Route: A suitable dose (e.g., 10-50 mg/kg) administered via intraperitoneal (i.p.) injection or oral gavage.
3. Sample Collection:
-
Blood: Blood samples (approx. 0.5 mL) are collected from the tail vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration) into heparinized tubes. Plasma is separated by centrifugation.
-
Urine: Animals are housed in metabolic cages for urine collection over 24 hours.
4. Sample Processing and Analysis:
-
Plasma and Urine Pre-treatment:
-
A portion of the plasma and urine samples is analyzed directly.
-
Another portion is treated with β-glucuronidase or arylsulfatase to hydrolyze potential glucuronide and sulfate conjugates.
-
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of benzamidine and its metabolites (benzamidoxime, benzamide).
-
Detection: UV detection at a suitable wavelength.
5. Data Analysis:
-
The concentrations of the parent compound and its metabolites in plasma and urine are determined over time to understand the metabolic pathways.
Caption: Workflow for a biotransformation study of benzamidine.
Protocol 2: General Procedure for an Acute Oral Toxicity Study in Mice
This protocol provides a general framework for assessing the acute toxicity of a benzamidine-like compound.
1. Animal Model:
-
Species: BALB/c mice
-
Sex: Both males and females.
2. Drug Preparation and Administration:
-
Compound: Test compound (e.g., this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: A control group (vehicle only) and at least three dose levels (e.g., 50, 100, 200 mg/kg) administered as a single oral gavage.
3. Observation:
-
Clinical Signs: Animals are observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, posture, respiration, and mortality).
-
Body Weight: Body weight is recorded before dosing and on days 7 and 14.
-
Food and Water Intake: Monitored daily.
4. Terminal Procedures (Day 14):
-
Blood Collection: Blood is collected via cardiac puncture for hematology and clinical chemistry analysis (e.g., kidney and liver function tests).
-
Necropsy: All animals are euthanized and subjected to a gross necropsy.
-
Histopathology: Organs of interest (e.g., liver, kidneys, spleen, heart, lungs) are collected, weighed, and preserved in 10% neutral buffered formalin for histopathological examination.
5. Data Analysis:
-
Comparison of clinical signs, body weight changes, hematology, clinical chemistry, and histopathology findings between the treated and control groups to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.
Potential Therapeutic Applications for Investigation
Based on the mechanism of action of benzamidine, in vivo studies in the following animal models could be considered to explore the therapeutic potential of this compound:
-
Acute Pancreatitis: Models induced by cerulein or L-arginine in rats or mice could be used to assess the ability of the compound to reduce pancreatic inflammation and necrosis.
-
Thrombosis: Ferric chloride-induced arterial thrombosis or inferior vena cava ligation-induced deep vein thrombosis models in mice could be employed to evaluate the antithrombotic effects.
Researchers should conduct preliminary in vitro studies to determine the inhibitory profile of this compound against relevant serine proteases before proceeding with in vivo experiments.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-benzamidine
Welcome to the Technical Support Center for the synthesis of 2-Methyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound, primarily via the Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed reaction of 2-methylbenzonitrile (o-tolunitrile) with an alcohol (commonly ethanol) to form an intermediate ethyl 2-methylbenzimidate hydrochloride salt (Pinner salt). This salt is then treated with ammonia to yield this compound hydrochloride.[3]
Q2: What are the critical parameters to control during the Pinner reaction for this compound synthesis?
A2: The Pinner reaction is highly sensitive to several parameters. Key factors to control include:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, which can lead to the hydrolysis of the intermediate imino ester and the formation of byproducts such as esters and amides. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Temperature: Temperature control is critical, especially during the formation of the Pinner salt.[2] The imidate hydrochloride intermediate is often thermally unstable, and low temperatures can help prevent its rearrangement into N-substituted amides or decomposition.[2]
-
Acid Catalyst: Dry hydrogen chloride (HCl) gas is the most common acid catalyst. The concentration of HCl in the alcohol is a critical factor influencing the reaction rate.
Q3: What are the potential side reactions and byproducts I should be aware of?
A3: Several side reactions can occur, leading to the formation of byproducts and reducing the yield of this compound. These include:
-
Hydrolysis: The presence of water can hydrolyze the intermediate imino ester to form ethyl 2-methylbenzoate.
-
Amide Formation: The Pinner salt can rearrange, particularly at higher temperatures, to form N-ethyl-2-methylbenzamide.
-
Orthoester Formation: If an excess of alcohol is used, the Pinner salt can further react to form an orthoester.[1]
-
Unreacted Starting Material: Incomplete reaction can leave unreacted 2-methylbenzonitrile in the final product mixture.
Q4: How can I purify the final this compound hydrochloride product?
A4: Purification of this compound hydrochloride typically involves removing the main byproduct, ammonium chloride (NH₄Cl). One common method is to dissolve the crude product in an alcohol, such as ethanol, in which this compound hydrochloride is soluble, while ammonium chloride has lower solubility and can be removed by filtration. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pinner Salt | 1. Presence of Moisture: Reagents or glassware were not properly dried. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas (nitrogen or argon) before and during the reaction. |
| 2. Insufficient Acid Catalyst: Not enough dry HCl gas was bubbled through the reaction mixture. | 2. Ensure the solution is saturated with dry HCl gas. The gas should be passed through a drying agent (e.g., sulfuric acid) before entering the reaction mixture. | |
| 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 3. While low temperatures are generally favored, if the reaction is too slow, consider a modest increase in temperature, monitoring carefully for byproduct formation. | |
| Low Yield of this compound | 1. Incomplete Ammonolysis: Insufficient ammonia or reaction time during the second step. | 1. Use a sufficient excess of ammonia (as a solution in alcohol or as a gas). Monitor the reaction by TLC to ensure completion. |
| 2. Hydrolysis of Pinner Salt: The intermediate salt was exposed to moisture before or during ammonolysis. | 2. Handle the Pinner salt under strictly anhydrous conditions. Use anhydrous solvents for the ammonolysis step. | |
| 3. Formation of Byproducts: Side reactions due to improper temperature control or stoichiometry. | 3. Maintain the recommended temperature throughout the reaction. Use the correct stoichiometry of reagents as per the protocol. | |
| Product is Difficult to Purify | 1. Contamination with Ammonium Chloride: Significant amounts of NH₄Cl are present in the crude product. | 1. Wash the crude product with a solvent in which NH₄Cl is insoluble but the product has some solubility (e.g., cold ethanol). Recrystallization can also be effective. |
| 2. Presence of Oily Byproducts: Formation of esters or N-substituted amides. | 2. Optimize the reaction conditions (especially temperature and moisture exclusion) to minimize byproduct formation. Purification by column chromatography may be necessary in some cases. |
Data Presentation
The yield of this compound is highly dependent on reaction conditions. The following table provides an illustrative summary of how different parameters can influence the product yield based on general principles of the Pinner reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Trend |
| Reaction Temperature | 0-5 °C | Room Temperature | 40-50 °C | Yield generally decreases at higher temperatures due to byproduct formation. |
| Reaction Time (Pinner Salt Formation) | 12 hours | 24 hours | 48 hours | Yield increases with time up to a certain point, after which byproduct formation may increase. |
| Moisture Content | Anhydrous | Trace Moisture | Significant Moisture | Yield is highest under strictly anhydrous conditions and decreases significantly with increasing moisture. |
| Molar Ratio (Alcohol:Nitrile) | 1:1 | 5:1 | 10:1 | A moderate excess of alcohol can improve the yield, but a large excess may favor orthoester formation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methylbenzimidate Hydrochloride (Pinner Salt)
Materials:
-
2-Methylbenzonitrile (o-tolunitrile)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
Add 2-methylbenzonitrile (1 equivalent) and anhydrous ethanol (2-3 equivalents) to the flask.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bubble dry HCl gas through the stirred solution. Ensure the HCl gas is passed through a concentrated sulfuric acid wash bottle to ensure it is dry.
-
Continue bubbling HCl until the solution is saturated.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white precipitate of the Pinner salt should form.
-
Collect the precipitate by filtration under a stream of dry nitrogen.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the ethyl 2-methylbenzimidate hydrochloride under vacuum.
Protocol 2: Synthesis of this compound Hydrochloride from Pinner Salt
Materials:
-
Ethyl 2-methylbenzimidate hydrochloride
-
Anhydrous Ethanol saturated with Ammonia
Procedure:
-
Suspend the dried ethyl 2-methylbenzimidate hydrochloride (1 equivalent) in anhydrous ethanol saturated with ammonia.
-
Stir the suspension at room temperature for 12-24 hours in a sealed vessel.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the precipitated ammonium chloride by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/diethyl ether) to obtain the purified product.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound hydrochloride.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2-Methyl-benzamidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyl-benzamidine. The advice and protocols are based on general principles of organic chemistry and purification techniques for similar compounds, intended to guide researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities present in crude this compound will largely depend on the synthetic route employed. Common synthesis methods, such as the reaction of 2-methylbenzonitrile with a source of ammonia, may lead to impurities including:
-
Unreacted starting materials: 2-methylbenzonitrile.
-
Reaction intermediates.
-
Byproducts: Formed from side reactions.
-
Reagents and catalysts: Any remaining reagents or catalysts from the synthesis.
-
Solvent residues: Residual solvents from the reaction and workup.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities. The most common and effective methods include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid sample.
-
Acid-Base Extraction: A powerful technique to separate basic compounds like benzamidines from acidic or neutral impurities.[1]
-
Column Chromatography: Useful for separating compounds with different polarities, especially when dealing with complex mixtures or isomers.
Q3: How can I determine the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A single spot on the TLC plate is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired compound and identify any impurities.
Troubleshooting Guides
Recrystallization Issues
Problem 1: Oiling out during recrystallization.
-
Possible Cause: The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent to lower the solvent's boiling point or increase the solute's solubility.
-
Allow the solution to cool more slowly to promote crystal formation instead of oiling out.
-
Problem 2: Poor recovery of purified product after recrystallization.
-
Possible Cause 1: Using too much solvent. This will keep a significant amount of the product dissolved in the mother liquor even after cooling.
-
Solution 1: Evaporate some of the solvent to concentrate the solution and then cool it again to induce further crystallization.
-
Possible Cause 2: The chosen solvent is not ideal, having too high of a solubility for the compound at low temperatures.
-
Solution 2: Consult a solvent selection guide and choose a solvent in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[3]
Acid-Base Extraction Issues
Problem 3: Formation of an emulsion during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the two immiscible layers.[1]
-
Solution:
-
Allow the separatory funnel to stand for some time; the layers may separate on their own.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous layer.
-
Problem 4: Low yield after acid-base extraction and product isolation.
-
Possible Cause 1: Incomplete extraction from the organic layer. The pH of the aqueous acid may not have been low enough to fully protonate and dissolve the this compound.
-
Solution 1: Check the pH of the aqueous layer and adjust with more acid if necessary. Perform multiple extractions with fresh aqueous acid to ensure complete transfer of the product.
-
Possible Cause 2: Incomplete precipitation of the product from the aqueous layer after basification.
-
Solution 2: Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the benzamidinium salt. Cool the solution in an ice bath to maximize precipitation.
Experimental Workflows and Protocols
Purification Workflow
Caption: General workflow for the purification of this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Polarity | Rationale |
| Ethanol/Water | Polar | Good for many organic salts and polar compounds. The water acts as an anti-solvent. |
| Toluene | Nonpolar | Suitable for recrystallizing aromatic compounds. |
| Ethyl Acetate/Hexane | Medium | A versatile mixed solvent system where hexane acts as the anti-solvent. |
| Isopropanol | Polar | A common solvent for recrystallization. |
Table 2: Parameters for Acid-Base Extraction
| Step | Reagent | Approximate Concentration | Purpose |
| Extraction of Base | Hydrochloric Acid (HCl) | 1 M | To protonate the basic this compound and extract it into the aqueous layer.[1] |
| Neutralization | Sodium Hydroxide (NaOH) | 1-2 M | To deprotonate the 2-Methyl-benzamidinium salt and precipitate the free base. |
| Emulsion Breaking | Saturated Sodium Chloride (Brine) | Saturated | To increase the ionic strength of the aqueous phase and break emulsions. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether in a separatory funnel.[1]
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.[1]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the basic product has been extracted. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is basic (confirm with pH paper). The this compound free base should precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system from Table 1. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals to remove any residual solvent.
References
Common issues in 2-Methyl-benzamidine stability and storage
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Methyl-benzamidine. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound hydrochloride?
For long-term stability, solid this compound hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended temperature range is typically 0-8°C.[2] Some suppliers note that the compound may be air-sensitive, and storing under an inert gas is also advisable.[3]
Q2: How should I prepare and store solutions of this compound?
Due to limited stability in aqueous media, it is highly recommended to prepare aqueous solutions fresh for each use.[4] Storing aqueous solutions for more than one day is not advised as hydrolysis can occur.[4]
For stock solutions, use dry, inert gas-purged organic solvents like DMSO or DMF.[4] These can be stored at low temperatures (e.g., -20°C) for longer periods, though stability should be periodically checked for long-term projects.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: You may have exceeded the compound's solubility limit in the chosen solvent. Refer to the solubility data table below.
-
Degradation: The precipitate could be a degradation product, such as 2-Methyl-benzamide, which has lower solubility in aqueous buffers.
-
Temperature Effects: If a concentrated stock solution was stored at a low temperature, the compound might be crystallizing out of the solvent. Try warming the solution gently (e.g., in a 37°C water bath) to see if it redissolves.
If precipitation is suspected to be due to degradation, the solution should be discarded.
Q4: What are the primary degradation pathways for this compound?
The most common degradation pathway is the hydrolysis of the amidine functional group. In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form 2-Methyl-benzamide and ammonia. This reaction compromises the purity and activity of the compound. The compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue: Inconsistent or lower-than-expected activity in my assay.
Inconsistent results are often linked to compound instability. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Visualizing Degradation: The Hydrolysis Pathway
The amidine group is susceptible to hydrolysis. The diagram below illustrates this chemical transformation.
Caption: Primary degradation pathway of this compound.
Quantitative Data Summary
The following table summarizes key storage and solubility parameters for this compound and its closely related parent compound, benzamidine hydrochloride.
| Parameter | Value / Condition | Compound | Reference |
| Storage (Solid) | 0-8°C | This compound HCl | [2] |
| Tightly closed, dry, cool, well-ventilated | This compound HCl | [1] | |
| Stability (Aqueous Solution) | Not recommended for > 1 day | Benzamidine HCl | [4] |
| Solubility in PBS (pH 7.2) | ~3 mg/mL | Benzamidine HCl | [4] |
| Solubility in Ethanol | ~10 mg/mL | Benzamidine HCl | [4] |
| Solubility in DMSO | ~25 mg/mL | Benzamidine HCl | [4] |
| Solubility in DMF | ~25 mg/mL | Benzamidine HCl | [4] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a this compound sample and detect the presence of its main hydrolytic degradation product, 2-Methyl-benzamide. Purity is often determined by HPLC analysis.[2]
Objective: To quantify the percentage of this compound and potential impurities.
Materials:
-
This compound HCl sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound HCl solid.
-
Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL using the same solvent mixture.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
The amidine (more polar) is expected to elute earlier than the corresponding amide (less polar).
-
Calculate purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
References
Technical Support Center: Optimizing 2-Methyl-benzamidine Concentration in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Methyl-benzamidine as a serine protease inhibitor in enzyme assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to ensure the successful optimization of your experiments.
Troubleshooting Guides
Encountering issues in your enzyme assays with this compound? This section provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibition | Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | - Perform a dose-response experiment to determine the IC50 value. - As a starting point, concentrations can be guided by the known Ki values of the parent compound, benzamidine, against various serine proteases.[1] |
| Inhibitor Degradation: this compound solution may have degraded over time or due to improper storage. | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.[2] | |
| Assay Conditions Not Optimal: The pH, temperature, or buffer composition of the assay may not be suitable for inhibitor binding. | - Ensure the assay pH is within the optimal range for both the enzyme and inhibitor activity. - Verify that the incubation temperature is appropriate for the enzyme and stable throughout the experiment. | |
| Inconsistent Results Between Replicates | Inhibitor Precipitation: this compound may have limited solubility in the aqueous assay buffer, leading to precipitation and variable concentrations in the wells. | - Visually inspect the inhibitor dilutions for any signs of precipitation. - Prepare a concentrated stock solution in an organic solvent like DMSO and perform serial dilutions in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid affecting enzyme activity.[2] |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in inhibitor and enzyme concentrations. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to ensure consistency across wells. | |
| High Background Signal | Substrate Instability: The substrate may be hydrolyzing spontaneously under the assay conditions. | - Run a control experiment without the enzyme to measure the rate of non-enzymatic substrate degradation. - If substrate instability is high, consider using a different substrate or adjusting the assay buffer conditions. |
| Assay Interference: this compound might interfere with the detection method (e.g., fluorescence quenching or absorbance). | - Test the effect of this compound on the assay signal in the absence of the enzyme. - If interference is observed, it may be necessary to use a different assay format. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like its parent compound benzamidine, is a competitive inhibitor of serine proteases.[3] It binds reversibly to the active site of the enzyme, competing with the substrate.[3]
Q2: What is a typical starting concentration for this compound in an enzyme assay?
A2: A good starting point is to test a wide range of concentrations in a dose-response experiment. Based on the inhibition constants (Ki) of the parent compound, benzamidine, a range from micromolar to millimolar concentrations is advisable. For example, the Ki of benzamidine for trypsin is 35 µM, for plasmin is 350 µM, and for thrombin is 220 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent such as DMSO.[2] This stock solution should be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] For the assay, the stock solution should be serially diluted in the assay buffer to the desired final concentrations, ensuring the final solvent concentration does not affect the enzyme's activity.
Q4: Can this compound inhibit other types of proteases?
A4: this compound is classified as a serine protease inhibitor and is not expected to be a potent inhibitor of other protease classes such as cysteine, aspartic, or metalloproteases.[4]
Q5: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A5: PAINS are compounds that show activity in many different assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology. While benzamidine derivatives are not typically flagged as classical PAINS, it is always good practice to perform control experiments to rule out non-specific inhibition.
Data Presentation
The following table summarizes the inhibition constants (Ki) for the parent compound, benzamidine , against several common serine proteases. This data can be used as a reference for estimating the effective concentration range for this compound.
| Enzyme | Ki of Benzamidine (µM) |
| Trypsin | 35[1] |
| Plasmin | 350[1] |
| Thrombin | 220[1] |
Note: This data is for the parent compound, benzamidine. The Ki values for this compound may vary.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound against a Serine Protease
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified serine protease
-
This compound
-
Appropriate chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and ionic strength)
-
DMSO (for preparing inhibitor stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations. It is recommended to use at least 8-10 different concentrations to generate a complete dose-response curve.
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted enzyme solution to each well.
-
Add an equal volume of each this compound dilution to the corresponding wells.
-
Include control wells:
-
100% Activity Control: Enzyme + Assay Buffer (with the same final concentration of DMSO as the inhibitor wells).
-
No Enzyme Control (Blank): Assay Buffer only.
-
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate the enzyme with this compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate the Reaction: Add a fixed volume of the pre-warmed substrate solution to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay). The wavelength should be appropriate for the substrate being used.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence per minute) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.
-
Mandatory Visualization
Protease-Activated Receptor (PAR) Signaling Pathway
Serine proteases, such as thrombin and trypsin, play a crucial role in cell signaling by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[5][6] The diagram below illustrates the general mechanism of PAR activation and downstream signaling.
Caption: Activation of Protease-Activated Receptors (PARs) by serine proteases.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve 2-Methyl-benzamidine solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with 2-Methyl-benzamidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its common form?
A1: this compound is a chemical compound often used in biochemical research and pharmaceutical development. It is recognized for its role as a serine protease inhibitor.[1] In laboratory settings, it is commonly available as a hydrochloride (HCl) salt, which is a white solid.[1][2][3][4]
Q2: I am having trouble dissolving this compound hydrochloride. What are the recommended solvents?
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of this compound and its salts:
-
pH: The solubility of benzamidine compounds is generally pH-dependent, with increased solubility in acidic conditions due to the protonation of the amine group.[7]
-
Temperature: For many compounds, solubility increases with temperature.[7][8] Gentle heating can be a useful technique to aid dissolution.
-
Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents.
-
Crystalline Form: The solid-state properties of the compound can impact its dissolution rate.
Q4: Are there any stability concerns when preparing solutions of this compound?
A4: Benzamidine HCl is reported to be sensitive to oxidation.[6] It is recommended to prepare solutions fresh for each use. If storage is necessary, it is advisable to store aliquots under an inert gas and frozen for a short period.[6] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guide
Issue: this compound hydrochloride is not dissolving in my chosen solvent.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound hydrochloride.
Step 1: Solvent Selection and Optimization
-
Initial Solvent Choice: If you are experiencing poor solubility, consider switching to or preparing a stock solution in an organic solvent. Based on data for the related compound benzamidine hydrochloride, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are good starting points, followed by ethanol.[5]
-
Co-solvents: If the compound needs to be in an aqueous buffer for your experiment, consider preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Step 2: Physical Dissolution Aids
-
Agitation: Ensure the solution is being adequately mixed. Use a vortex mixer or sonicator to increase the rate of dissolution.
-
Heating: Gently warm the solution. For many compounds, an increase in temperature enhances solubility.[7][8] Monitor the temperature to avoid any potential degradation of the compound. For benzamidine HCl in water, heating is noted to help achieve a clear solution.[6]
Step 3: pH Adjustment
-
Acidification: Since benzamidines tend to be more soluble in acidic conditions, lowering the pH of your aqueous solution may improve solubility.[7] This can be achieved by adding a small amount of a dilute acid (e.g., 0.1 M HCl). This is particularly relevant if you are not using the hydrochloride salt form.
Solubility Data for Benzamidine Hydrochloride (as a reference)
The following table summarizes the solubility of the related compound, benzamidine hydrochloride, in various common laboratory solvents. This data can be used as a guideline for initial solvent screening for this compound hydrochloride.
| Solvent | Solubility (approx.) | Reference |
| Water | 50 mg/mL (with heating) | [6] |
| Ethanol | 10 mg/mL | [5] |
| DMSO | 25 mg/mL | [5] |
| DMF | 25 mg/mL | [5] |
| PBS (pH 7.2) | 3 mg/mL | [5] |
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound hydrochloride
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation: Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Troubleshooting unexpected results in experiments with 2-Methyl-benzamidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-benzamidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, often used as its hydrochloride salt, is a synthetic chemical compound. Its primary applications in research and drug development include:
-
Serine Protease Inhibition: It functions as a competitive inhibitor of serine proteases, such as trypsin and thrombin. This makes it a valuable component in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[1][2][3]
-
Synthetic Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic activities.[4]
-
Affinity Chromatography: Immobilized benzamidine derivatives can be used in affinity chromatography to purify serine proteases.[5]
Q2: What are the solubility characteristics of this compound hydrochloride?
Solubility of Benzamidine Hydrochloride
| Solvent | Approximate Solubility |
|---|---|
| PBS (pH 7.2) | ~3 mg/mL |
| Ethanol | ~10 mg/mL |
| DMSO | ~25 mg/mL |
| DMF | ~25 mg/mL |
Note: The methyl group in this compound may slightly decrease its aqueous solubility and increase its solubility in organic solvents compared to benzamidine.
Q3: How should this compound hydrochloride be stored?
A3: this compound hydrochloride should be stored in a cool, dry place. Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[6] If storage of a solution is necessary, it should be kept at -20°C for short periods.[7]
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common problems that may arise during experiments involving this compound.
Section 1: Protease Inhibition Assays
Q4: I'm observing incomplete or no inhibition of protease activity. What could be the cause?
A4: Several factors could lead to reduced or absent inhibitory effects. Consider the following:
-
Inhibitor Concentration: Ensure the final concentration of this compound is sufficient to inhibit the target protease. The required concentration can vary depending on the specific protease and substrate concentration.
-
Solution Stability: this compound solutions, particularly in aqueous buffers, can degrade over time. It is recommended to use freshly prepared solutions for optimal activity.[6]
-
pH of the Buffer: The pH of your experimental buffer can influence the protonation state of the amidine group, which is crucial for its binding to the serine protease active site. Significant deviations from the optimal pH for the inhibitor-protease interaction can reduce its efficacy.
-
Reversible Inhibition: this compound is a reversible inhibitor. During purification steps like dialysis or column chromatography, the inhibitor can dissociate from the protease, leading to a resumption of proteolytic activity.[8] It is important to include the inhibitor in all buffers throughout the purification process.[8]
Troubleshooting Workflow for Poor Protease Inhibition
Caption: Troubleshooting workflow for poor protease inhibition.
Q5: My protein of interest is precipitating after adding the protease inhibitor cocktail containing this compound.
A5: Protein precipitation upon addition of a protease inhibitor cocktail can be due to several factors:
-
Solvent Shock: If the inhibitor is dissolved in a high concentration of an organic solvent (like DMSO or ethanol), adding a large volume of this stock to your aqueous protein sample can cause the protein to precipitate.
-
High Inhibitor Concentration: Although less common, very high concentrations of small molecules can sometimes affect protein solubility.
-
Buffer Incompatibility: Ensure that the buffer in which the inhibitor is dissolved is compatible with your protein solution.
Solutions:
-
Prepare a more concentrated stock of the inhibitor to minimize the volume of organic solvent added.
-
Add the inhibitor stock solution slowly to the protein sample while gently stirring.
-
Perform a buffer exchange to ensure compatibility.
Section 2: Synthesis and Purification
Q6: My synthesis reaction using this compound as a starting material is giving a low yield or multiple products.
A6: Amidine chemistry can be complex, and several side reactions can occur:
-
Hydrolysis: The amidine group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, which can revert it to the corresponding amide.
-
Side Reactions: Depending on the other reactants and conditions, amidines can participate in various cyclization and condensation reactions, leading to unexpected byproducts.
-
Purity of Starting Material: Ensure the this compound used is of high purity, as impurities can interfere with the desired reaction.
Troubleshooting Tips:
-
Reaction Conditions: Carefully control the reaction temperature and pH.
-
Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts.
General Mechanism of Serine Protease Inhibition by this compound
Caption: Inhibition of a serine protease by this compound.
Section 3: Analytical Characterization
Q7: I am seeing unexpected peaks in my NMR or Mass Spectrum of this compound.
A7: Unexpected peaks can arise from several sources:
-
Impurities: The commercial material may contain impurities from its synthesis. Check the certificate of analysis if available.
-
Degradation: As mentioned, this compound can degrade. Hydrolysis to 2-methylbenzamide is a common degradation pathway.
-
Solvent Peaks: Ensure that the observed peaks do not correspond to residual solvents used in the synthesis or the NMR solvent itself.
-
Salt Form: The presence of the hydrochloride salt will affect the mass spectrum (adducts with Cl) and may influence NMR chemical shifts.
Q8: My HPLC chromatogram shows peak tailing or broad peaks for this compound.
A8: Poor peak shape in HPLC is a common issue. For a basic compound like this compound, this can be due to:
-
Secondary Interactions: The basic amidine group can interact with acidic silanol groups on the surface of the silica-based column, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column surface.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.
Solutions:
-
Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups and ensure the analyte is fully protonated.
-
Employ an end-capped column or a column with a different stationary phase.
-
Reduce the amount of sample injected onto the column.
Experimental Protocols
Protocol 1: General Procedure for Protease Inhibition during Cell Lysis
-
Prepare Lysis Buffer: Prepare your standard cell lysis buffer. Keep it on ice.
-
Prepare this compound Stock Solution: Immediately before use, prepare a stock solution of this compound hydrochloride (e.g., 100 mM in sterile, nuclease-free water).
-
Add Inhibitor to Lysis Buffer: Just before lysing the cells, add the this compound stock solution to the cold lysis buffer to achieve the desired final concentration (typically 1-2 mM). If using a protease inhibitor cocktail, follow the manufacturer's instructions.[8]
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer containing the inhibitor and proceed with your standard lysis protocol (e.g., sonication, homogenization).
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Downstream Processing: Transfer the clarified supernatant to a new tube. Ensure that all subsequent buffers used for purification (e.g., wash and elution buffers for chromatography) also contain this compound at the same concentration to maintain inhibition.[8]
Protocol 2: Synthesis of a Heterocyclic Compound (Illustrative Example)
This is a generalized protocol for a reaction where this compound could be used.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., toluene, DMF) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagents: Add the other reactant(s) (e.g., an α,β-unsaturated ketone, 1 equivalent) to the solution. If required, add a catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., by adding water). Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure heterocyclic compound.
-
Characterization: Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
References
- 1. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Protease inhibitor cocktails | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Degradation pathways of 2-Methyl-benzamidine under experimental conditions
Welcome to the technical support center for 2-Methyl-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound under various experimental conditions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The amidine functional group is prone to hydrolysis, especially under acidic or basic conditions. The aromatic ring and the methyl group can be susceptible to oxidation. Exposure to light, particularly UV radiation, can also induce photolytic degradation.[1]
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: Under acidic or basic conditions, the amidine group of this compound is expected to hydrolyze. This reaction would likely yield 2-Methyl-benzoic acid and ammonia as the primary degradation products. The rate of hydrolysis is significantly influenced by pH and temperature.[2][3]
Q3: How does this compound behave under oxidative stress?
A3: Oxidative conditions, such as exposure to hydrogen peroxide, can lead to the degradation of this compound. Potential degradation products could include N-oxides or hydroxylated species on the aromatic ring. The methyl group could also be oxidized to a carboxylic acid.[1][4]
Q4: Is this compound sensitive to light?
A4: Photostability studies are crucial for compounds with aromatic rings. Exposure to light, as per ICH Q1B guidelines, could lead to photodegradation.[5] The specific degradation products would depend on the wavelength and intensity of the light source.
Q5: What are the recommended storage conditions for this compound to minimize degradation?
A5: To ensure stability, this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound in a cool and dry place.
Troubleshooting Guides
Issue 1: Appearance of unexpected peaks in HPLC analysis during a stability study.
-
Possible Cause: Degradation of this compound under the experimental conditions.
-
Troubleshooting Steps:
-
Confirm the identity of the main peak as this compound using a reference standard.
-
Characterize the new peaks using LC-MS to determine their mass-to-charge ratio and propose potential structures for the degradation products.
-
Review the experimental conditions (pH, temperature, light exposure) to identify the potential stressor causing the degradation.
-
Perform systematic forced degradation studies to intentionally generate the degradation products and confirm their identity.[4]
-
Issue 2: Poor recovery of this compound from a formulation.
-
Possible Cause: Interaction with excipients leading to degradation, or instability in the formulation's pH.
-
Troubleshooting Steps:
-
Conduct compatibility studies with individual excipients to identify any potential interactions that may accelerate degradation.
-
Evaluate the pH of the formulation and assess the stability of this compound at that pH. Adjusting the pH with buffers may be necessary to enhance stability.[2]
-
Ensure that the analytical method is capable of separating this compound from any potential degradation products.
-
Experimental Protocols
A forced degradation study is essential to establish the degradation pathways and develop a stability-indicating analytical method.
Protocol: Forced Degradation Study for this compound
-
Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.[4]
-
Materials: this compound, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade acetonitrile, water, and other necessary reagents.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C. Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C. Withdraw and neutralize samples at various intervals.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Collect samples at specified times.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent drug and detect degradation products.
Data Presentation
The results of a forced degradation study can be summarized as follows:
| Stress Condition | Reagent/Parameter | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant(s) Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 15.2 | 2-Methyl-benzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 | 80 | 25.8 | 2-Methyl-benzoic acid |
| Oxidation | 3% H₂O₂ | 6 | 25 | 10.5 | Oxidized derivatives |
| Thermal | Dry Heat | 48 | 105 | 2.1 | Minimal degradation |
| Photolytic | ICH Q1B | N/A | 25 | 5.7 | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Scaling Up 2-Methylbenzamidine Synthesis for Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up of 2-Methylbenzamidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2-Methylbenzamidine?
A1: The Pinner reaction is a widely used and scalable method for synthesizing amidines, including 2-Methylbenzamidine, from the corresponding nitrile (2-methylbenzonitrile). This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate Pinner salt (an imino ester hydrochloride), which is then reacted with ammonia to yield the desired amidine.[1][2]
Q2: What are the critical parameters to control during the Pinner reaction for optimal yield and purity?
A2: Several parameters are crucial for a successful Pinner reaction:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the formation of unwanted byproducts such as esters and amides. All reagents and solvents must be strictly anhydrous.[3]
-
Temperature Control: The formation of the Pinner salt is often carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable intermediate from decomposing.[2]
-
Purity of Starting Materials: The purity of the 2-methylbenzonitrile and the alcohol will directly impact the purity of the final product.
-
Stoichiometry: Precise control over the molar ratios of reactants is essential for driving the reaction to completion and minimizing side reactions.
Q3: What are the primary impurities and byproducts to expect in 2-Methylbenzamidine synthesis?
A3: Common impurities can include unreacted 2-methylbenzonitrile, the intermediate Pinner salt, and byproducts from side reactions. If reaction conditions are not strictly anhydrous, the Pinner salt can hydrolyze to form methyl 2-methylbenzoate or N-(2-methylbenzoyl)-2-methylbenzamide. Incomplete ammonolysis can also leave residual Pinner salt in the final product.
Q4: What are the recommended purification methods for crude 2-Methylbenzamidine?
A4: The crude product, typically obtained as the hydrochloride salt, can be purified by recrystallization.[4] Suitable solvent systems often include ethanol, methanol, or mixtures such as ethanol/ethyl acetate.[3] If significant impurities are present, column chromatography on silica gel may be necessary, though this can be less practical for large-scale purification.[4] A basic wash can be employed to remove any acidic impurities.[4]
Q5: What are the recommended storage and handling procedures for 2-Methylbenzamidine?
A5: 2-Methylbenzamidine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to prevent contact with moisture and strong oxidizing agents. When handling the compound, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inefficient generation or delivery of anhydrous HCl gas. | Check the HCl gas generation setup for leaks. Ensure the gas is bubbled through the reaction mixture at a steady rate. | |
| Reaction temperature is too high, leading to decomposition of the Pinner salt. | Maintain a low temperature (0-5 °C) during the formation of the Pinner salt. | |
| Formation of Significant Byproducts (e.g., ester, amide) | Incomplete conversion of the Pinner salt to the amidine. | Use a sufficient excess of ammonia during the ammonolysis step. Increase the reaction time for the ammonolysis. |
| Hydrolysis of the Pinner salt due to moisture. | Re-evaluate and ensure strictly anhydrous conditions throughout the reaction. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Attempt to purify a small sample by column chromatography to identify the major components. Consider a pre-purification step such as an aqueous wash to remove water-soluble impurities. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent systems for recrystallization (e.g., ethanol/ether, methanol/dichloromethane). | |
| Low Purity After Recrystallization | Co-crystallization of impurities. | Perform a second recrystallization. Consider using a different solvent system. |
| Incomplete removal of inorganic salts (e.g., ammonium chloride). | Wash the crude product thoroughly with a solvent in which the desired product is sparingly soluble but the inorganic salts are insoluble (e.g., cold ethanol). |
Experimental Protocols
Protocol 1: Scalable Synthesis of 2-Methylbenzamidine Hydrochloride via Pinner Reaction
This protocol is adapted from a general high-yield Pinner reaction procedure.[3]
Step 1: Formation of the Pinner Salt (Ethyl 2-methylbenzenecarboximidate hydrochloride)
-
Reaction Setup: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, add anhydrous ethanol (e.g., 5.0 L).
-
HCl Saturation: Cool the ethanol to 0 °C in an ice-salt bath. Bubble anhydrous hydrogen chloride (HCl) gas through the ethanol with vigorous stirring until saturation is achieved.
-
Addition of Nitrile: Slowly add 2-methylbenzonitrile (e.g., 2.07 mol) to the cold, saturated ethanolic HCl solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40 °C. Stir for 6 hours. The Pinner salt will precipitate out of the solution.
-
Isolation of Pinner Salt: Cool the reaction mixture back to 0-5 °C. Collect the precipitated Pinner salt by filtration under an inert atmosphere (e.g., nitrogen). Wash the solid with anhydrous diethyl ether and dry under vacuum.
Step 2: Formation of 2-Methylbenzamidine Hydrochloride
-
Ammonolysis: Suspend the dried Pinner salt in a fresh solution of anhydrous ethanol. Cool the mixture to 0-5 °C.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the suspension until a pH ≥ 8 is reached.
-
Reaction: Add ammonium carbonate (e.g., 3.7 equivalents) to the reaction mixture. Allow the mixture to warm to 30 °C and stir for 10 hours.
-
Work-up: Filter the reaction mixture to remove inorganic salts, washing the filter cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a minimal amount of hot ethanol and add ethyl acetate to induce crystallization. Heat the suspension to 80 °C for 1 hour, then cool to room temperature.
-
Isolation: Collect the crystalline 2-Methylbenzamidine hydrochloride by filtration, wash with ethyl acetate, and dry under vacuum.
Data Presentation
Table 1: Comparison of Potential Synthesis Routes for 2-Methylbenzamidine
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Pinner Reaction | 2-Methylbenzonitrile, Ethanol, HCl, Ammonia | Two steps: 0-40 °C for Pinner salt, then RT-30 °C for ammonolysis | 80-97% (general for amidines)[3] | High yield, scalable. | Requires anhydrous conditions, use of corrosive HCl gas. |
| Reaction with Ammonium Salts | 2-Methylbenzonitrile, Ammonium Chloride, Ammonia | High temperature (125-150 °C) and pressure. | Good to excellent (general for amidines) | Economical reagents. | Requires high pressure and temperature equipment. |
| Lewis Acid-Promoted Reaction | 2-Methylbenzonitrile, Amine, Lewis Acid (e.g., AlCl₃) | Varies with Lewis acid, can be harsh. | Moderate to good | Can be used for N-substituted amidines. | Stoichiometric amounts of Lewis acid often required, harsh conditions.[6] |
Note: Yields are based on general procedures for amidine synthesis and may vary for 2-Methylbenzamidine.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-Methylbenzamidine HCl.
Caption: Decision tree for troubleshooting low yield in 2-Methylbenzamidine HCl synthesis.
Caption: Illustrative diagram of potential NF-κB signaling pathway inhibition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Avoiding off-target effects of 2-Methyl-benzamidine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Methyl-benzamidine in cell culture, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound hydrochloride is recognized as a serine protease inhibitor.[1] Serine proteases are a large family of enzymes involved in diverse physiological processes, and their inhibition is a key area of research in fields such as cancer and inflammation.[1]
Q2: What are the potential off-target effects of this compound?
While the primary targets are serine proteases, the benzamidine scaffold is known to be promiscuous and can interact with other proteins, most notably protein kinases. This is due to structural similarities in the binding sites of these different enzyme families. Therefore, at higher concentrations, this compound may inhibit the activity of various kinases, leading to unintended effects on cellular signaling pathways.
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound should be empirically determined for your specific cell type and experimental endpoint. It is recommended to perform a dose-response curve to identify the concentration range that elicits the desired on-target effect without causing significant off-target or cytotoxic effects. As a starting point, concentrations in the low micromolar range are often used for serine protease inhibitors. However, it's important to note that off-target effects may become more prominent at higher concentrations (e.g., above 10 µM). Some protocols have reported using benzamidine at concentrations as high as 0.1-1 mM as a component of protease inhibitor cocktails, though such high concentrations are more likely to induce off-target effects when used for specific inhibition in cell-based assays.[2]
Q4: What are the initial signs of potential off-target effects in my experiment?
Unexpected or inconsistent cellular phenotypes that do not align with the known function of the intended serine protease target may indicate off-target activity. This could include changes in cell morphology, proliferation rates, or the modulation of signaling pathways unrelated to the primary target.
Troubleshooting Guides
Problem 1: Unexpected or Contradictory Phenotypic Results
Symptoms:
-
The observed cellular phenotype is inconsistent with the expected outcome of serine protease inhibition.
-
The experimental results are not reproducible.
-
The compound shows unexpected toxicity at concentrations where the primary target should be selectively inhibited.
Possible Cause: The observed effects may be due to the inhibition of one or more off-target proteins, such as protein kinases.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Method: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended serine protease target within the cell at the concentrations used.[3][4][5][6][7]
-
Rationale: This will help differentiate between a lack of on-target activity and the presence of confounding off-target effects.
-
-
Evaluate Dose-Dependence:
-
Method: Conduct a detailed dose-response curve for both the intended phenotype and any unexpected effects.
-
Rationale: Off-target effects often manifest at higher concentrations. A clear separation between the EC50 for the on-target effect and the EC50 for the off-target phenotype suggests a therapeutic window.
-
-
Use Orthogonal Approaches for Target Validation:
-
Method 1: Genetic Knockdown/Knockout. Use CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the intended serine protease target.[8][9][10][11]
-
Rationale: If the phenotype observed with this compound is not recapitulated in the knockout/knockdown cells, it strongly suggests the phenotype is due to off-target effects.
-
Method 2: Structurally Unrelated Inhibitor. Use a well-characterized serine protease inhibitor with a different chemical scaffold.
-
Problem 2: How to Proactively Identify Potential Off-Targets
Solution: To proactively identify potential off-target interactions of this compound, a broad-spectrum screening approach is recommended.
Recommended Experimental Approaches:
-
Kinome Profiling:
-
Description: Screen this compound against a large panel of protein kinases to identify any unintended inhibitory activity.[14][15][16][17] This can be performed through commercial services or in-house using various assay formats.
-
Expected Outcome: A list of potential kinase off-targets with associated inhibitory concentrations (e.g., IC50 values).
-
-
Proteome-Wide CETSA (Thermal Proteome Profiling):
-
Description: This unbiased method identifies protein targets in the entire proteome by detecting changes in their thermal stability upon compound binding.[3][6][7]
-
Expected Outcome: Identification of direct binding partners of this compound in an un-labeled cellular context, which can include both the intended target and any off-targets.
-
Data Presentation
Disclaimer: The following tables present hypothetical data based on the known behavior of the benzamidine class of compounds. It is crucial to experimentally determine the specific on- and off-target profile for this compound.
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Target Class | Specific Target Example | IC50 (µM) | Assay Type |
| Primary Target | Trypsin-like Serine Protease | 0.5 | Enzymatic Assay |
| Off-Target | Kinase A (e.g., a tyrosine kinase) | 15 | Kinome Scan |
| Off-Target | Kinase B (e.g., a serine/threonine kinase) | 35 | Kinome Scan |
Table 2: Comparison of Experimental Methods for Off-Target Identification
| Method | Principle | Throughput | Information Gained |
| Kinome Profiling | Measures inhibition of a large panel of purified kinases. | High | Identifies potential kinase off-targets and their potency (IC50). |
| Proteome-Wide CETSA | Measures changes in protein thermal stability upon compound binding in a cellular context. | Low to Medium | Unbiased identification of direct binding partners (on- and off-targets) in a native cellular environment. |
| CRISPR/Cas9 Knockout | Genetic ablation of the intended target. | Low | Validates whether a phenotype is dependent on the primary target. |
| Use of Structurally Unrelated Inhibitor | Compares the phenotype of the test compound with that of a dissimilar inhibitor of the same target. | Low | Helps to confirm if the observed phenotype is a result of on-target inhibition. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its intended serine protease target in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle (e.g., DMSO) or a range of this compound concentrations for a specified time (e.g., 1 hour).
-
Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western blot using an antibody specific to the intended serine protease target. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]
Kinome Profiling Using a Kinobead-Based Approach
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Competitive Binding: Incubate the lysate with a known concentration of this compound or vehicle control.
-
Kinase Enrichment: Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate to capture the unbound kinome.[18][19][20][21]
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins, then elute and digest the bound kinases into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase captured on the beads in the presence of this compound indicates that the compound is binding to and inhibiting that kinase.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting and identifying off-target effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. elrig.org [elrig.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Identifying relationships between unrelated pharmaceutical target proteins on the basis of shared active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-benzamidine Purity Analysis
Welcome to the technical support guide for confirming the purity of 2-Methyl-benzamidine. This document is designed for researchers, analytical scientists, and drug development professionals who require robust methods for quality control and characterization of this important serine protease inhibitor. Here, we address common questions and provide detailed, field-proven troubleshooting guides for the most effective analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound is a chemical compound frequently used in biochemical research and pharmaceutical development.[1] As a competitive inhibitor of serine proteases like trypsin, it plays a crucial role in preventing proteolysis during protein purification and in studying enzyme kinetics. The purity of the sample is paramount because impurities can lead to:
-
Side Reactions: Reactive impurities could interact with the target protein or other components in the experimental system, compromising the integrity of the results.
-
Poor Reproducibility: Batch-to-batch variability in purity will lead to inconsistent experimental outcomes.
-
Safety Concerns: In drug development, unidentified impurities can pose significant safety risks.[2]
Q2: What are the primary analytical methods for assessing the purity of a this compound sample?
A multi-technique approach is essential for a comprehensive purity assessment. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, separating the main compound from non-volatile impurities. A purity of ≥95% is a common specification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for structural confirmation and identification of impurities, including residual solvents and synthetic byproducts.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing unequivocal evidence of its identity.[3]
-
Elemental Analysis (CHN): This technique validates the elemental composition of the compound, confirming that the empirical formula is correct.
Q3: What are common impurities I should expect in a this compound sample?
Impurities typically arise from the synthetic route or degradation.[2][4] For this compound, which is often synthesized from 2-methylbenzonitrile, potential impurities include:
-
Unreacted Starting Material: 2-methylbenzonitrile.
-
Hydrolysis Products: 2-methylbenzamide, a common intermediate or side-product.[5][6]
-
Related Byproducts: Impurities from side reactions during the amination process.[7]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, dichloromethane).
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of this compound.
Caption: A comprehensive workflow for sample analysis.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Q: How do I set up a robust reverse-phase HPLC method for this compound hydrochloride?
A well-developed RP-HPLC method is the cornerstone of purity assessment. The polarity of this compound makes it ideal for separation on a C18 column.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound HCl sample.
-
Dissolve in 10 mL of the diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[8]
-
-
Instrumentation and Conditions:
-
The following table outlines a reliable starting point for method development. The use of a mild acid in the mobile phase is crucial to ensure the protonation of the amidine group, leading to sharp, symmetrical peaks.[9]
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable instrumentation. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors at 230 nm or 254 nm, where the benzene ring absorbs strongly. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%.
-
Q: My chromatogram shows unexpected peaks. How do I troubleshoot this?
Unexpected peaks can signal impurities, degradation, or system issues.
Caption: Decision tree for HPLC troubleshooting.
Troubleshooting Guide: NMR Spectroscopy
Q: How do I use ¹H and ¹³C NMR to confirm the structure and purity of this compound?
NMR provides an atomic-level fingerprint of the molecule. For this compound (C₈H₁₀N₂), you should observe specific signals corresponding to each unique proton and carbon environment. The presence of unexpected signals indicates impurities.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the hydrochloride salt and its exchangeable N-H protons are often visible.[11]
-
Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation: Compare the obtained spectrum to the expected chemical shifts.
| ¹H NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3 - 7.6 | Multiplet (m) | 4H | Protons on the benzene ring |
| Methyl Protons | ~2.4 | Singlet (s) | 3H | -CH₃ group |
| Amidine Protons | ~9.0 - 9.5 | Broad Singlet (br s) | 3H | -C(NH)NH₂ protons (exchangeable) |
| ¹³C NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| Amidine Carbon | ~165 | C=N |
| Aromatic Carbons | ~125 - 140 | 6 carbons of the benzene ring |
| Methyl Carbon | ~20 | -CH₃ |
Causality: The chemical shifts are dictated by the electronic environment of the nuclei. The electron-withdrawing amidine group deshields the adjacent aromatic carbons and protons, shifting them downfield. The broadness of the N-H proton signals is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.
Q: My ¹H NMR spectrum shows a singlet at ~2.5 ppm and a broad peak at ~3.3 ppm. What are they?
These are classic signs of residual solvents. The singlet at 2.50 ppm corresponds to residual DMSO, while the broad peak around 3.3 ppm is residual water (H₂O) in the DMSO-d₆ solvent. These are generally acceptable and should be noted, but not confused with sample impurities.
Troubleshooting Guide: Mass Spectrometry (MS)
Q: How does mass spectrometry confirm the identity of my sample?
MS measures the mass-to-charge ratio (m/z) of ions. For this compound hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is ideal because it typically generates the protonated molecular ion with minimal fragmentation.[12]
-
Molecular Formula (Free Base): C₈H₁₀N₂
-
Exact Mass: 134.0844 g/mol
-
Expected Ion (Positive Mode): [M+H]⁺ = 135.0917 m/z
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dilute the HPLC sample solution or prepare a new ~10 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid. Formic acid aids in the protonation of the analyte.[12]
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Scan a mass range of m/z 50-300.
-
Data Interpretation: Look for a prominent ion peak at m/z 135.1. High-resolution mass spectrometry (HRMS) can confirm the mass to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the elemental composition.
Q: I see a peak at m/z 157.1. What is it?
This is likely a sodium adduct, [M+Na]⁺, which is very common in ESI-MS. (Mass of C₈H₁₀N₂ + Mass of Na⁺ = 134.08 + 22.99 = 157.07 m/z). Adduct formation is not an impurity but an ionization artifact. Seeing both the [M+H]⁺ and [M+Na]⁺ ions can actually increase confidence in the assigned molecular weight.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Impurities - Page 30 - Amerigo Scientific [amerigoscientific.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide, 2-methyl- [webbook.nist.gov]
- 6. Benzamide, 2-methyl- [webbook.nist.gov]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Best practices for handling and storing 2-Methyl-benzamidine hydrochloride
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 2-Methyl-benzamidine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary application?
This compound hydrochloride is a versatile compound utilized in biochemical research and pharmaceutical applications. Its primary role is as a serine protease inhibitor, making it valuable for studies on enzyme activity and regulation.[1] It is often used in the synthesis of various pharmaceutical agents and in the development of diagnostic assays where protease activity is a key indicator.[1]
Q2: What are the recommended storage conditions for solid this compound hydrochloride?
Solid this compound hydrochloride should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[2][3][4] The recommended storage temperature is typically between 0-8°C.[5] Some sources also indicate that storage at room temperature is acceptable for the solid form, with a stability of at least four years.[6]
Q3: How should I prepare and store solutions of this compound hydrochloride?
Stock solutions can be made by dissolving the solid in a solvent of choice, which should be purged with an inert gas.[6] It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[6] For aqueous solutions, it is recommended to prepare them fresh each time in degassed water, as the compound is sensitive to oxidation.[2][7] Aqueous solutions should not be stored for more than one day.[6] If short-term storage of aqueous solutions is necessary, frozen aliquots stored under an inert gas may be stable.[7]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound hydrochloride, it is important to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[2][3] Ensure adequate ventilation to avoid inhaling dust.[2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | |
| Appearance | White solid | [5] |
| Melting Point | 249-250 °C | [8] |
| Storage Temperature (Solid) | 0-8°C or Room Temperature | [5][6] |
| Solubility in Ethanol | ~10 mg/mL | [6] |
| Solubility in DMSO | ~25 mg/mL | [6] |
| Solubility in DMF | ~25 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | ~3 mg/mL | [6] |
| Aqueous Solution Stability | Not recommended for storage longer than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound hydrochloride for use in protease inhibition assays.
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the container of this compound hydrochloride to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the solid compound using a calibrated balance. For 1 mL of a 100 mM solution, you will need 17.06 mg.
-
Transfer the weighed solid to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Purge the headspace of the tube with an inert gas to minimize oxidation.
-
Tightly cap the tube and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protease Inhibition Assay
Objective: To determine the inhibitory effect of this compound hydrochloride on a target serine protease.
Materials:
-
100 mM stock solution of this compound hydrochloride in DMSO
-
Purified serine protease
-
Appropriate protease substrate (e.g., a chromogenic or fluorogenic peptide)
-
Assay buffer (e.g., Tris-HCl or HEPES at a suitable pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound hydrochloride stock solution in the assay buffer to achieve the desired final concentrations in the assay. Remember to include a vehicle control (DMSO in assay buffer).
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add the purified serine protease to each well containing the inhibitor or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the protease substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the reaction rates and determine the percent inhibition for each concentration of this compound hydrochloride.
Troubleshooting Guide
Issue 1: No or low protease inhibition observed.
-
Possible Cause 1: Degraded inhibitor.
-
Possible Cause 2: Reversible inhibition.
-
Solution: Benzamidine and its derivatives are typically reversible inhibitors.[2] Ensure that the inhibitor is present in the assay throughout the reaction. If the protein of interest is purified away from the inhibitor, proteolytic degradation may resume.
-
-
Possible Cause 3: Incorrect inhibitor concentration.
-
Solution: The effective concentration can vary depending on the specific protease. A typical starting concentration for general protease inhibition is around 1 mM.[2] Perform a dose-response experiment to determine the optimal concentration for your target enzyme.
-
-
Possible Cause 4: The target enzyme is not a serine protease.
-
Solution: Confirm the class of your target protease. This compound hydrochloride is specific for serine proteases.[1]
-
Issue 2: Precipitate forms when adding the inhibitor to the assay buffer.
-
Possible Cause 1: Low solubility in the aqueous buffer.
-
Solution: The solubility of benzamidine hydrochloride in aqueous buffers like PBS is limited (approx. 3 mg/mL).[6] Ensure that the final concentration of the inhibitor in your assay does not exceed its solubility limit. The presence of a small percentage of organic solvent (like DMSO from the stock solution) can aid solubility, but ensure the final solvent concentration is compatible with your enzyme's activity.
-
-
Possible Cause 2: Interaction with buffer components.
-
Solution: While uncommon, interactions with certain buffer components could lead to precipitation. Try a different buffer system to see if the problem persists.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent solution preparation.
-
Possible Cause 2: Variability in experimental conditions.
-
Solution: Ensure that all experimental parameters, such as incubation times, temperatures, and concentrations, are kept consistent between experiments.
-
Visual Guides
Caption: A logical workflow for the proper handling and storage of this compound hydrochloride.
Caption: A decision tree for troubleshooting common issues in protease inhibition assays.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. uprm.edu [uprm.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing reaction conditions for synthesizing 2-Methyl-benzamidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methyl-benzamidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and classical method for synthesizing this compound is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed reaction of 2-methylbenzonitrile with an alcohol (e.g., ethanol) to form an intermediate imidate salt (Pinner salt), which is then treated with ammonia to yield the desired amidine.[3]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route involves a two-step process where 2-methylbenzonitrile is first reacted with hydroxylamine hydrochloride to form 2-methyl-benzamidoxime. This intermediate is then reduced to this compound, for example, through catalytic hydrogenation.
Q3: Why are anhydrous conditions critical in the Pinner reaction?
A3: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive Pinner salt intermediate.[4] The presence of water can lead to the formation of the corresponding ester (methyl 2-methylbenzoate) as a significant byproduct, which will lower the yield of the desired amidine.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting materials (e.g., 2-methylbenzonitrile) and the formation of the product.[5]
Q5: What are the best methods for purifying the final this compound product?
A5: The most common method for purifying this compound hydrochloride is recrystallization, often from a solvent like ethanol.[6] If significant impurities are present, column chromatography on silica gel may be necessary.[7]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The presence of water can lead to the hydrolysis of the Pinner salt intermediate to the corresponding ester.[4] |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction by TLC to ensure the complete consumption of the starting nitrile.[5] |
| Loss of product during workup | Optimize the extraction and purification steps. Ensure complete precipitation of the hydrochloride salt before filtration by cooling the solution in an ice bath. |
| Suboptimal reaction temperature | The Pinner reaction is often temperature-sensitive. It is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the Pinner salt.[1] For the ammonolysis step, the temperature may need to be optimized. |
| Inefficient catalyst | For Lewis acid-promoted variations of the Pinner reaction, ensure the catalyst is active and used in the appropriate stoichiometric amount.[8] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Formation of methyl 2-methylbenzoate (ester byproduct) | This is a common byproduct if water is present during the reaction, leading to the hydrolysis of the Pinner salt.[3] Strictly maintain anhydrous conditions. During workup, a basic wash can help remove the ester. |
| Formation of 2-methylbenzamide (amide byproduct) | The Pinner salt intermediate can rearrange to the more stable amide, especially at higher temperatures.[3] Maintain low temperatures during the formation of the Pinner salt. |
| Unreacted 2-methylbenzonitrile | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature after the initial low-temperature phase. Use a slight excess of the alcohol and acid catalyst. |
| Byproducts from the ammonolysis step | Ensure the complete conversion of the Pinner salt to the amidine. The reaction time and temperature for this step may need to be optimized. |
Data Presentation
| Catalyst | Equivalents | Temperature | Yield (%) |
| Hf(OTf)₄ | 2 | rt | 72 |
| AlBr₃ | 2 | 50 °C | 65 |
| TMSOTf | 2 | rt | 83 |
Note: This data is for a model reaction and should be used as a guideline for catalyst selection in the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction
This protocol is adapted from general Pinner reaction procedures.[6]
Step 1: Formation of the Pinner Salt (Ethyl 2-methylbenzenecarboximidate hydrochloride)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (1.2 equivalents) to a solution of 2-methylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours with vigorous stirring.
-
Seal the flask and allow it to stand at 0-5 °C for 24-48 hours, during which the Pinner salt will precipitate as a white solid.
-
Collect the solid by filtration under a stream of dry nitrogen, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to this compound Hydrochloride
-
Suspend the dried Pinner salt in a solution of anhydrous ammonia in ethanol (a saturated solution is typically used).
-
Stir the mixture at room temperature in a sealed flask for 24 hours.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound hydrochloride.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of N-Aryl-2-methyl-benzamidine Derivatives
This is a general procedure for the synthesis of N-substituted benzamides that can be adapted for N-aryl-2-methyl-benzamidines.[9]
-
Acid Chloride Formation: In a fume hood, dissolve 2-methylbenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane. Add thionyl chloride (1.2 eq.) dropwise at 0 °C. Reflux the mixture until the reaction is complete (monitor by TLC). Remove excess thionyl chloride and solvent under reduced pressure to obtain crude 2-methylbenzoyl chloride.
-
Amidation: Dissolve the crude 2-methylbenzoyl chloride in an anhydrous solvent like dichloromethane and cool to 0 °C. Add a solution of the desired aryl amine (1.0 eq.) and a base like triethylamine (1.1 eq.) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a dilute base solution (e.g., 1 M NaOH), and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A typical workflow for the synthesis of this compound HCl via the Pinner reaction.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 2-Methyl-benzamidine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-benzamidine. The information is designed to address common challenges encountered during the synthesis, purification, and analytical characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
The synthesis of benzamidine derivatives can present several challenges. A common route involves the Pinner reaction, which requires anhydrous conditions to be successful.[1] The starting material, 2-methylbenzonitrile, is converted to an imidate salt using anhydrous alcohol and HCl gas, followed by aminolysis.
-
Moisture Sensitivity: The intermediate Pinner salt is highly sensitive to moisture, which can lead to the formation of unwanted ester byproducts.[1]
-
Incomplete Reaction: The conversion of the nitrile to the amidine can be slow and may not go to completion, resulting in a mixture of starting material and product.
-
Side Reactions: Depending on the reaction conditions, side reactions such as the formation of triazines or other condensation products can occur.
Q2: I am having difficulty purifying crude this compound. What are some effective purification strategies?
Purification of benzamidine derivatives can be challenging due to their basicity and polarity. The hydrochloride salt is often a white solid.[2]
-
Recrystallization: This is a common method for purifying the hydrochloride salt of this compound. Suitable solvent systems could include ethanol, methanol, or mixed solvent systems like methanol/water or ethyl acetate/hexane.[3] If the product "oils out," it may be due to supersaturation or the presence of greasy impurities.[3] In such cases, slow cooling, scratching the flask, or adding seed crystals can induce crystallization.[3]
-
Column Chromatography: Due to the polar and basic nature of amidines, they can interact strongly with silica gel, leading to poor separation and recovery. Using a modified eluent, such as one containing a small percentage of a basic modifier like triethylamine or ammonium hydroxide in a methanol/dichloromethane system, can help mitigate this issue. Dry loading the sample onto the silica may also improve separation.
-
Acid-Base Extraction: An aqueous workup involving an acid wash can help remove non-basic impurities. However, the high water solubility of the benzamidine salt can lead to product loss.
Q3: What are the typical analytical techniques used to characterize this compound?
Standard analytical techniques are employed to confirm the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity.[2][4] A C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid generally provides good peak shape and resolution.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[5]
-
Melting Point: The melting point of this compound hydrochloride is reported to be in the range of 254 - 264 °C.[2] A broad melting range can indicate the presence of impurities.[3]
Q4: How should this compound hydrochloride be stored?
To ensure stability, this compound hydrochloride should be stored at 0-8°C.[2] It is important to keep the compound in a tightly sealed container to protect it from moisture.
Troubleshooting Guides
Low Purity after Synthesis
| Observed Problem | Possible Cause | Suggested Solution |
| Presence of starting material (2-methylbenzonitrile) in the final product. | Incomplete reaction during the Pinner synthesis. | Ensure strictly anhydrous conditions. Increase reaction time or temperature. Ensure saturation with HCl gas. |
| Formation of an oily or sticky product instead of a crystalline solid. | The product is "oiling out" due to supersaturation or impurities. | Re-dissolve the oil in a minimal amount of hot solvent and allow for slower cooling. Try scratching the inside of the flask or adding a seed crystal to induce crystallization.[3] |
| Broad melting point range of the purified product. | Presence of impurities. | Perform a second recrystallization, potentially with a different solvent system.[3] Consider treating a solution of the crude product with activated carbon to remove colored and highly polar impurities before recrystallization.[3] |
HPLC Analysis Issues
| Observed Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) in the HPLC chromatogram. | Strong interaction of the basic amidine group with residual silanols on the silica-based column. | Add an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the amidine and reduce tailing. |
| Multiple unexpected peaks for a seemingly pure sample. | On-column degradation or presence of isomers. | Ensure the mobile phase pH is appropriate for the compound's stability. Check for the possibility of cis/trans isomers if applicable to your specific derivative. |
| Inconsistent retention times. | Fluctuation in mobile phase composition, column temperature, or flow rate. | Ensure proper mixing and degassing of the mobile phase.[4] Use a column oven to maintain a consistent temperature.[4] Verify the HPLC pump is functioning correctly. |
Experimental Protocols
General Protocol for HPLC Analysis
This protocol is a general guideline and may require optimization for your specific equipment and sample.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water:Formic Acid (Gradient or Isocratic, e.g., 60:40:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound hydrochloride in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting decision tree for addressing low purity issues of this compound.
References
Validation & Comparative
2-Methyl-benzamidine vs. Benzamidine: A Comparative Guide for Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Methyl-benzamidine and its parent compound, Benzamidine, as inhibitors of serine proteases. While both molecules are recognized for their inhibitory potential, their efficacy and specificity can differ based on structural modifications. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.
Introduction to Benzamidine and its Analogs as Protease Inhibitors
Benzamidine is a well-established competitive inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes.[1] Its amidinium group mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases and block substrate access.[2] The benzene ring of benzamidine can be substituted to modulate its inhibitory activity and selectivity.[3] This guide focuses on the effect of a methyl group at the ortho (2-position) of the benzene ring, creating this compound, and compares its performance against the unsubstituted Benzamidine.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound and Benzamidine is limited by the scarcity of publicly available experimental data for this compound. However, extensive research has been conducted on Benzamidine, providing a baseline for its inhibitory constants (Ki) against several key serine proteases.
Table 1: Inhibitory Constants (Ki) of Benzamidine Against Various Serine Proteases
| Protease | Ki (µM) |
| Trypsin | 19[4], 22.2[5], 35[6] |
| Plasmin | 350[6] |
| Thrombin | 220[6] |
Note: Ki values can vary between studies due to different experimental conditions.
Structure-Activity Relationship
The inhibitory activity of benzamidine derivatives is influenced by the nature and position of substituents on the benzene ring.[3] A methyl group, as in this compound, is a small, hydrophobic substituent. Its placement at the ortho position can have several effects:
-
Steric Hindrance: The methyl group's proximity to the amidinium group might influence the inhibitor's orientation within the enzyme's binding pocket, potentially affecting its binding affinity.
-
Hydrophobicity: The addition of a methyl group increases the overall hydrophobicity of the molecule. This can be advantageous for interactions with hydrophobic residues within the S1 pocket of some proteases.[3]
-
Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the charge distribution of the aromatic ring and its interactions with the enzyme.
A comprehensive understanding of the structure-activity relationship for this compound would require further experimental investigation to determine its inhibitory constants against a panel of serine proteases.
Experimental Protocols
The determination of inhibitory constants (Ki) is crucial for characterizing and comparing protease inhibitors. A common method for this is the competitive enzyme inhibition assay.
Detailed Protocol for a Competitive Enzyme Inhibition Assay
This protocol outlines the general steps for determining the Ki of a competitive inhibitor for a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor (Benzamidine or this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate's product.
-
DMSO (for dissolving inhibitors if necessary)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add varying concentrations of the inhibitor to the appropriate wells. Include a control with no inhibitor.
-
Add a fixed concentration of the enzyme to each well and incubate for a specific time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a fixed concentration of the chromogenic substrate to each well to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the microplate in the plate reader and measure the absorbance at regular intervals (e.g., every 30 seconds for 10 minutes). The wavelength will depend on the product of the chromogenic substrate (e.g., 405 nm for p-nitroaniline).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity (V₀) against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
Signaling Pathways and Experimental Workflows
Serine proteases are integral components of various signaling pathways. For instance, thrombin and trypsin activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors involved in processes like coagulation, inflammation, and cell proliferation.[8]
Below are Graphviz diagrams illustrating a simplified signaling pathway involving serine proteases and a typical experimental workflow for evaluating protease inhibitors.
Caption: Simplified signaling pathway of Protease-Activated Receptors (PARs).
Caption: Experimental workflow for determining protease inhibitor potency.
Conclusion
Benzamidine is a well-characterized competitive inhibitor of serine proteases with known inhibitory constants against key enzymes like trypsin, plasmin, and thrombin. The introduction of a methyl group at the 2-position of the benzamidine scaffold, creating this compound, is expected to modulate its inhibitory properties through steric, hydrophobic, and electronic effects. However, a direct and quantitative comparison of the inhibitory performance of this compound against Benzamidine is currently hindered by the lack of specific experimental data for the methylated analog in the public domain.
Researchers and drug development professionals are encouraged to perform direct comparative studies using standardized experimental protocols, such as the one outlined in this guide, to elucidate the precise impact of the 2-methyl substitution on the inhibitory potency and selectivity of benzamidine. Such data would be invaluable for the rational design of more effective and specific protease inhibitors.
References
- 1. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Serine Protease Inhibition: A Comparative Efficacy Analysis of 2-Methyl-benzamidine and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the control of proteolytic activity is a cornerstone of experimental success. Serine proteases, one of the largest and most crucial families of proteolytic enzymes, are implicated in everything from cellular signaling and digestion to blood coagulation and apoptosis.[1][2][3] Unchecked serine protease activity during protein extraction or in cell culture can lead to sample degradation, artifactual results, and a misinterpretation of biological processes. Consequently, the selection of an appropriate serine protease inhibitor is a critical decision in experimental design.
This guide provides an in-depth comparison of 2-Methyl-benzamidine, a classic small molecule inhibitor, with other commonly used serine protease inhibitors. We will move beyond simple catalog descriptions to explain the causality behind experimental choices, grounded in quantitative data and validated protocols, to empower you to select the optimal inhibitor for your specific application.
Understanding the Target: The Serine Protease Active Site
Serine proteases are defined by the presence of a highly conserved catalytic triad—typically consisting of serine, histidine, and aspartate—within their active site. The serine residue acts as a powerful nucleophile to hydrolyze peptide bonds.[1] Inhibitors are designed to interact with this active site, either reversibly or irreversibly, to block substrate access and prevent catalysis. The choice of inhibitor depends critically on the experimental goal: do you need to temporarily halt activity for a kinetic assay, or permanently shut down all proteolysis during a lengthy protein purification protocol?
Profiling the Inhibitors: Mechanism and Physicochemical Properties
The efficacy of an inhibitor is not solely defined by its potency (K_i or IC_50) but also by its mechanism of action, stability, solubility, and toxicity. Here, we compare this compound (by proxy of its well-studied parent compound, benzamidine) with other workhorse inhibitors.
This compound and the Benzamidine Class
Benzamidine is a small, aromatic molecule that acts as a reversible, competitive inhibitor of trypsin and trypsin-like serine proteases.[4][5] Its mechanism is elegant in its simplicity: the positively charged amidino group mimics the side chain of arginine or lysine, allowing it to bind tightly within the S1 specificity pocket of the protease active site.[6] This interaction is reversible, making benzamidine an excellent choice for applications where the restoration of enzyme activity is desired.
While specific kinetic data for the 2-methyl derivative is not as prevalent in the literature as for the parent compound, structure-activity relationship (SAR) studies of substituted benzamidines show that modifications to the benzene ring influence hydrophobicity and steric fit, thereby altering potency and selectivity for different proteases.[7][8]
-
Key Features:
AEBSF (Pefabloc SC®)
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is an irreversible inhibitor that covalently modifies the active site serine residue of the protease.[9][10] This permanent inactivation makes it a robust choice for completely eliminating proteolytic activity.
-
Key Features:
-
Mechanism: Irreversible, covalent modification.[9]
-
Stability: Significantly more stable in aqueous solutions than the classic inhibitor PMSF, especially at neutral or slightly alkaline pH.[11][12][13]
-
Toxicity: Considered a safer, less toxic alternative to the highly toxic PMSF.[11][12]
-
Caution: At high concentrations, AEBSF can cause off-target modification of tyrosine, lysine, and histidine residues.[10][11]
-
Other Key Serine Protease Inhibitors
-
PMSF (Phenylmethylsulfonyl fluoride): A classic irreversible serine protease inhibitor. While effective and inexpensive, its use is increasingly supplanted by AEBSF due to its high toxicity and rapid degradation in aqueous solutions.[11]
-
Aprotinin: A polypeptide and a reversible, competitive inhibitor with high affinity for proteases like trypsin and plasmin.[14] Its large size can be a consideration in some experimental systems.
-
Leupeptin: A modified dipeptide that acts as a reversible, competitive inhibitor of both serine and cysteine proteases.[14][15] Its broader specificity can be advantageous when multiple protease classes may be active.
Quantitative Comparison of Inhibitor Efficacy and Properties
The selection of an inhibitor is a data-driven process. The following table summarizes key performance metrics for the inhibitors discussed. Note that K_i (inhibition constant) values can vary between studies based on the specific enzyme, substrate, and assay conditions used.
| Inhibitor | Mechanism | Reversibility | Target Proteases | Potency (K_i) | Aqueous Stability | Key Advantages | Key Disadvantages |
| Benzamidine | Competitive | Reversible | Trypsin, Thrombin, Plasmin, Factor Xa, Tryptase[6][16] | ~19-21 µM (Trypsin)[4][16]~320 µM (Thrombin)[16]~350 µM (Plasmin)[17] | High | Water soluble, reversible, low cost | Lower potency for some proteases |
| AEBSF | Covalent Acylation | Irreversible | Trypsin, Chymotrypsin, Thrombin, Plasmin, Kallikrein[9][10] | N/A (Irreversible) | High (Stable for hours at neutral pH)[13] | High stability, low toxicity, water soluble | Potential for off-target modification[10][11] |
| PMSF | Covalent Sulfonylation | Irreversible | Trypsin, Chymotrypsin, Thrombin | N/A (Irreversible) | Very Low (t_½ ~30 min at pH 8)[11] | Rapid acting, inexpensive | Highly toxic, very unstable in water[11] |
| Aprotinin | Competitive | Reversible | Trypsin, Plasmin, Kallikrein | Sub-nanomolar range | Moderate | High potency and specificity | Polypeptide nature, potential for non-specific interactions |
| Leupeptin | Competitive | Reversible | Trypsin, Plasmin, Papain (Cysteine Protease) | Micromolar range | Moderate | Broad spectrum (Serine & Cysteine) | Aldehyde group can be reactive |
Visualizing the Mechanism: Competitive Inhibition
The diagram below illustrates the principle of competitive inhibition, characteristic of the benzamidine class. The inhibitor directly competes with the natural substrate for binding to the enzyme's active site.
Caption: Competitive inhibition of a serine protease by a benzamidine-class inhibitor.
Experimental Protocol: Comparative Analysis of Inhibitor Potency (IC_50 Determination)
To empirically determine and compare the efficacy of these inhibitors in your system, a standardized enzyme inhibition assay is essential. This protocol describes a robust method using a chromogenic substrate, which releases a colored product upon cleavage that can be measured spectrophotometrically.[18]
Materials
-
Purified serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl_2)
-
Inhibitors: this compound, AEBSF, Leupeptin, Aprotinin
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow
Caption: Experimental workflow for determining inhibitor IC_50 values.
Step-by-Step Methodology
-
Prepare Reagent Stocks:
-
Enzyme: Prepare a 2X working stock of the serine protease in cold Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate: Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer to a 2X working concentration. A typical final concentration is 2 times the K_m of the enzyme for that substrate.
-
Inhibitors: Prepare 100X stock solutions. For benzamidine, AEBSF, and leupeptin, use Assay Buffer. For aprotinin, follow the manufacturer's instructions. Perform a serial dilution (e.g., 10-point, 1:3 dilution series) in Assay Buffer to create a range of concentrations to test.
-
-
Assay Plate Setup (50 µL final volume per well):
-
Add 5 µL of each inhibitor dilution to the appropriate wells. For control wells (100% activity), add 5 µL of Assay Buffer.
-
Add 20 µL of Assay Buffer to all wells.
-
To initiate the binding reaction, add 25 µL of the 2X enzyme stock solution to all wells. Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Cover the plate and incubate at 37°C for 15 minutes. This step is crucial for allowing the inhibitors, particularly the irreversible ones, to interact with the enzyme.
-
-
Initiate Proteolytic Reaction:
-
Add 25 µL of the 2X substrate stock solution to all wells to bring the final volume to 50 µL.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial velocity (V_0) of the reaction by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_0_inhibitor / V_0_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC_50 value for each inhibitor.
-
Senior Scientist's Recommendations: Choosing the Right Tool for the Job
-
For Protein Purification: When the goal is complete and sustained protection of your target protein from degradation during lysis and multi-step purification, an irreversible inhibitor is the superior choice. AEBSF is highly recommended due to its high stability in typical buffers and lower toxicity compared to PMSF.[11][12] It should be added to the lysis buffer at a working concentration of 0.1-1.0 mM.[9]
-
For Enzyme Kinetic Studies: When studying the activity of a purified protease or screening for novel inhibitors, a reversible inhibitor like benzamidine is often used as a positive control. Its competitive and reversible nature allows for straightforward analysis of enzyme kinetics.
-
For Cell Culture Applications: To prevent degradation of secreted proteins in conditioned media, an inhibitor that is stable and non-toxic to cells is required. AEBSF can be used in cell culture at concentrations up to 0.25 mM.[19]
-
For Broad Spectrum Protection: If you suspect the presence of multiple classes of proteases (e.g., in a crude tissue lysate), using a cocktail of inhibitors is the most prudent approach. A typical cocktail would include a serine protease inhibitor (like AEBSF or benzamidine), a cysteine protease inhibitor (like E-64 or leupeptin), an aspartic protease inhibitor (pepstatin A), and a metalloprotease inhibitor (EDTA).[14]
By understanding the distinct mechanisms, advantages, and limitations of each inhibitor, and by employing robust, quantitative methods for their evaluation, researchers can confidently protect their samples and ensure the integrity and reproducibility of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Protease Inhibitors as Model Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzamidine - Wikipedia [en.wikipedia.org]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. AEBSF - Wikipedia [en.wikipedia.org]
- 11. goldbio.com [goldbio.com]
- 12. mpbio.com [mpbio.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Alternative Compounds for Enzyme Inhibition: Surpassing 2-Methyl-benzamidine
For researchers, scientists, and drug development professionals seeking potent and specific enzyme inhibitors, the landscape extends far beyond commonly used compounds like 2-Methyl-benzamidine. While this compound, a derivative of the well-known serine protease inhibitor benzamidine, offers a starting point, a deeper dive into alternative compounds reveals options with significantly enhanced potency, selectivity, and well-characterized inhibitory profiles. This guide provides an objective comparison of such alternatives, supported by experimental data, detailed methodologies, and visual representations of their roles in key biological pathways.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants of this compound's parent compound, benzamidine, and several potent alternative serine protease inhibitors. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Compound Class |
| This compound | Trypsin, Thrombin, Plasmin | Data Not Available | Data Not Available | Benzamidine Derivative |
| Benzamidine | Trypsin | 19 - 22.2[1] | - | Small Molecule |
| Plasmin | 350[2] | - | Small Molecule | |
| Thrombin | 220[2] | - | Small Molecule | |
| AEBSF (Pefabloc SC) | Trypsin | - | < 15 | Sulfonyl Fluoride |
| Thrombin | - | - | Sulfonyl Fluoride | |
| Plasmin | - | - | Sulfonyl Fluoride | |
| Chymotrypsin | - | - | Sulfonyl Fluoride | |
| Kallikrein | - | - | Sulfonyl Fluoride | |
| Aprotinin | Trypsin | 0.00006 | 0.06 - 0.80[3] | Polypeptide |
| Plasmin | 0.004 | - | Polypeptide | |
| Chymotrypsin | 0.009 | - | Polypeptide | |
| Kallikrein (plasma) | 0.03 | - | Polypeptide | |
| Leupeptin | Trypsin | 0.035[4] | - | Modified Peptide |
| Plasmin | 3.4[4][5] | - | Modified Peptide | |
| Cathepsin B | 0.006[4] | - | Modified Peptide | |
| Calpain | 0.01[4] | - | Modified Peptide | |
| Pentamidine | Plasmin | 2.1[6][7] | - | Diamidine |
Experimental Protocols
Accurate and reproducible data are the cornerstones of inhibitor selection. Below are detailed methodologies for key experiments cited in this guide.
General Serine Protease Inhibition Assay
This protocol provides a framework for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Enzyme: Purified serine protease (e.g., Trypsin, Thrombin, Plasmin)
-
Substrate: Chromogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin)
-
Inhibitor: Test compound (e.g., this compound alternative) dissolved in an appropriate solvent (e.g., DMSO, water)
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent.
-
In a 96-well plate, add a fixed volume of assay buffer to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Add a fixed amount of the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time at 405-410 nm using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Lineweaver-Burk or Dixon plots.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these enzymes operate is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Thrombin and the Coagulation Cascade
Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Inhibitors of thrombin are potent anticoagulants.
Plasmin and Fibrinolysis
Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis. Inhibitors of plasmin can be used to prevent excessive bleeding by stabilizing clots.
References
- 1. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scielo.br [scielo.br]
- 4. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-benzamidine: A Comparative Guide to its Trypsin Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of 2-Methyl-benzamidine against trypsin, benchmarked against other common trypsin inhibitors. The information presented is supported by experimental data and detailed protocols to assist in research and development endeavors.
Inhibitory Performance Comparison
The following table summarizes the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) of benzamidine and other widely used trypsin inhibitors. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Type | Target Protease(s) | Ki / IC50 |
| Benzamidine | Synthetic Small Molecule | Trypsin, other Serine Proteases | Ki: 19 µM, 22.2 µM, 35 µM |
| Aprotinin (BPTI) | Natural Peptide | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Ki: 0.06 pM (for bovine β-trypsin)[1][2] |
| Leupeptin | Natural Peptide | Trypsin, Plasmin, Kallikrein, Cysteine Proteases | Ki: 35 nM[3] |
| Soybean Trypsin Inhibitor (Kunitz-type) | Natural Protein | Trypsin | - |
| AEBSF (Pefabloc SC) | Synthetic Small Molecule | Trypsin, Chymotrypsin, Plasmin, Thrombin | Irreversible inhibitor, typical working concentration 0.1 - 1.0 mM[4] |
Experimental Protocols
Determination of Trypsin Inhibition (Ki)
The inhibitory activity of compounds against trypsin can be determined using a spectrophotometric assay that measures the rate of substrate hydrolysis. The following protocol is a standard method for determining the inhibitory constant (Ki).
Materials:
-
Trypsin (from bovine pancreas)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or p-Tosyl-L-arginine methyl ester (TAME)
-
Inhibitor (e.g., this compound)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
Spectrophotometer capable of measuring absorbance at 247 nm (for TAME) or 253 nm (for BAEE)
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (e.g., 10 mM TAME) in the assay buffer.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay:
-
In a quartz cuvette, combine the assay buffer, trypsin solution, and a specific concentration of the inhibitor.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to the cuvette.
-
Immediately measure the change in absorbance over time (e.g., every 15 seconds for 3-5 minutes) at the appropriate wavelength (247 nm for TAME). The rate of increase in absorbance is proportional to the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing Lineweaver-Burk or Dixon plots.
-
For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the inhibitory activity of a compound against trypsin.
Caption: Mechanism of competitive inhibition of trypsin by this compound.
References
The Specificity Profile of a Classic Inhibitor: A Comparative Guide to the Cross-Reactivity of 2-Methyl-benzamidine with Serine Proteases
For researchers in drug development and the broader scientific community, understanding the specificity of small molecule inhibitors is paramount. Off-target effects can lead to unforeseen biological consequences, complicating experimental results and potentially causing adverse effects in therapeutic applications. Benzamidine, a well-established competitive inhibitor of trypsin-like serine proteases, has been a cornerstone of protein purification and biochemical assays for decades. This guide delves into the cross-reactivity profile of a key derivative, 2-Methyl-benzamidine, providing a comparative analysis of its expected interactions with various proteases, supported by experimental data on related compounds and a discussion of the underlying principles of inhibitor design and evaluation.
Introduction to Benzamidine and the Significance of Specificity
Benzamidine and its derivatives are synthetic compounds that act as reversible competitive inhibitors of serine proteases.[1] Their mechanism of action relies on the structural similarity of the benzamidine moiety to the side chains of arginine and lysine, which are the natural substrates for trypsin-like proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes, effectively blocking substrate binding.[2]
While benzamidine is a potent inhibitor of trypsin, its utility can be limited by its broad reactivity with other serine proteases, such as thrombin and plasmin, which play crucial roles in blood coagulation and fibrinolysis, respectively.[3][4] The development of derivatives, such as this compound, aims to enhance specificity and potency. The addition of a methyl group at the ortho (2-position) of the phenyl ring can influence the inhibitor's interaction with the active site, potentially altering its affinity for different proteases. This guide will explore the anticipated cross-reactivity of this compound, drawing on established structure-activity relationship (SAR) data for benzamidine derivatives.
Comparative Inhibitory Activity: Insights from Structure-Activity Relationships
Direct, comprehensive experimental data on the inhibition constants (Ki) of this compound against a wide panel of proteases is not extensively available in the public domain. However, we can infer its likely cross-reactivity profile by examining the SAR of substituted benzamidines.[5][6] The table below presents Ki values for the parent compound, benzamidine, against several key serine proteases, which serves as a baseline for our comparison.
| Protease | Function | Benzamidine Ki (µM) | Expected Impact of 2-Methyl Substitution on Inhibition |
| Trypsin | Digestive enzyme | 19[7], 35[8] | The 2-methyl group may introduce steric hindrance, potentially slightly decreasing the affinity compared to the parent benzamidine. However, hydrophobic interactions could also play a role, and the overall effect is likely to be modest. |
| Thrombin | Blood coagulation | 220[8] | The active site of thrombin is known to be more constricted than that of trypsin. The addition of a methyl group at the 2-position is likely to result in a more significant steric clash, potentially leading to a weaker inhibition of thrombin compared to benzamidine. |
| Plasmin | Fibrinolysis | 350[8] | Similar to thrombin, the active site of plasmin has specific steric and electronic requirements. The 2-methyl substituent could disrupt the optimal fit, possibly leading to a higher Ki value and thus weaker inhibition. |
| Factor Xa | Blood coagulation | - | Factor Xa's S1 pocket is also designed to accommodate arginine. The impact of the 2-methyl group would depend on the specific topology of the active site, but steric hindrance is a potential factor that could decrease binding affinity. |
| Acrosin | Fertilization | 4[7] | Studies on acrosin have shown that small aliphatic residues on the benzamidine ring can increase inhibitory activity, suggesting that the 2-methyl group might enhance inhibition for this particular protease.[9] |
Causality Behind Expected Performance:
The predictions in the table are grounded in the well-established principles of enzyme-inhibitor interactions. The S1 pocket of trypsin-like serine proteases is a primary determinant of substrate and inhibitor specificity.
-
Steric Hindrance: The introduction of a methyl group at the 2-position of the benzamidine ring adds bulk. In enzymes with tightly constrained S1 pockets, this can create unfavorable steric clashes, reducing the inhibitor's ability to bind optimally and thus decreasing its potency (increasing the Ki value).
-
Hydrophobic Interactions: The methyl group is hydrophobic. If the region of the S1 pocket near the 2-position of the bound inhibitor is also hydrophobic, this could lead to favorable van der Waals interactions, potentially increasing binding affinity.
-
Electronic Effects: While less direct for a methyl group, substituents can influence the electron distribution of the aromatic ring, which can subtly affect the pKa of the amidinium group and its interaction with the key aspartate residue in the S1 pocket.
Based on these principles, it is reasonable to hypothesize that this compound may exhibit a slightly altered, and potentially more selective, inhibition profile compared to its parent compound. Specifically, it may be a less potent inhibitor of proteases with more restricted active sites like thrombin.
Experimental Workflow for Determining Inhibitor Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines the key steps for measuring the inhibition constant (Ki), a definitive measure of an inhibitor's potency.
Caption: Experimental workflow for determining the Ki of this compound.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Solutions: Prepare stock solutions of the proteases to be tested (e.g., trypsin, thrombin, plasmin) in a suitable buffer (e.g., Tris-HCl, pH 8.0). The final enzyme concentration in the assay should be chosen to give a linear reaction rate over the measurement period.
-
Inhibitor Solutions: Prepare a high-concentration stock solution of this compound in a compatible solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations for testing.
-
Substrate Solution: Prepare a stock solution of a specific chromogenic or fluorogenic substrate for each protease. The final substrate concentration in the assay should ideally be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the appropriate buffer, followed by the desired concentration of this compound.
-
Add the enzyme solution to each well (except for the no-enzyme control).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the enzyme and inhibitor to reach binding equilibrium.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
To determine the mode of inhibition, perform the assay at multiple substrate concentrations.
-
For competitive inhibition, the data is often analyzed using a Dixon plot, where the reciprocal of the initial velocity (1/v) is plotted against the inhibitor concentration ([I]). The Ki can be determined from the x-intercept of the plot, which is equal to -Ki.
-
Trustworthiness Through Self-Validation:
This protocol incorporates self-validating steps. The inclusion of a no-inhibitor control for each substrate concentration allows for the determination of the enzyme's intrinsic kinetic parameters (Km and Vmax). A known, well-characterized inhibitor for each protease should also be run as a positive control to ensure the assay is performing as expected. The consistency of the calculated Ki value across different substrate concentrations further validates the finding of a competitive inhibition mechanism.
Visualizing the Mechanism of Competitive Inhibition
The interaction of this compound with a serine protease is a classic example of competitive inhibition. The inhibitor directly competes with the substrate for binding to the enzyme's active site.
Caption: Mechanism of competitive inhibition.
As the diagram illustrates, the enzyme (E) can bind to either the substrate (S) to form the productive ES complex, which leads to the formation of product (P), or it can bind to the inhibitor (I) to form the non-productive EI complex. Because the inhibitor and substrate compete for the same binding site, increasing the substrate concentration can overcome the effects of a competitive inhibitor.[9] This is a key characteristic that can be experimentally verified.
Conclusion and Future Directions
For researchers considering the use of this compound, it is crucial to empirically validate its specificity against proteases relevant to their specific biological system. The experimental protocols outlined in this guide provide a robust framework for such a characterization. Further studies involving the systematic screening of this compound and other substituted benzamidines against a broad panel of proteases would be invaluable for the scientific community, aiding in the selection of the most appropriate inhibitors for specific applications and furthering our understanding of the principles of rational drug design.
References
- 1. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthetic inhibitors of serine proteinases. 22. Inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, FTIR) for validation of 2-Methyl-benzamidine structure.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectroscopic validation of the molecular structure of 2-Methyl-benzamidine. By leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition. To facilitate a thorough analysis, a comparative approach is employed, referencing the known spectral data of the closely related analogues, 2-Methylbenzamide and Benzamidine.
Structural Confirmation by NMR and FTIR Spectroscopy
Spectroscopic analysis is a cornerstone of chemical characterization, providing unambiguous confirmation of a molecule's structure. For this compound, ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework, while FTIR spectroscopy identifies the key functional groups present.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogues. The data for 2-Methylbenzamide is sourced from publicly available databases and scientific literature, serving as a primary reference for the validation of the this compound structure.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | This compound (Expected) | 2-Methylbenzamide (Observed) [1] | Benzamidine (Observed) |
| Ar-H (Aromatic) | 7.20 - 7.50 (m) | 7.21 - 7.36 (m) | 7.40 - 7.80 (m) |
| -NH₂ | 5.50 - 7.50 (br s) | 6.34 (br s) | 7.00 - 9.00 (br s) |
| -CH₃ | ~2.40 (s) | 2.37 (s) | - |
Chemical shifts are dependent on the solvent and concentration used. Values are reported in parts per million (ppm) relative to a standard reference.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | This compound (Expected) | 2-Methylbenzamide (Observed) [1] | Benzamidine (Observed) |
| C=N | ~165 | - | ~165 |
| C=O | - | 176.40 | - |
| Ar-C (Quaternary) | 135 - 140 | 142.33, 140.33 | 130 - 135 |
| Ar-CH | 125 - 132 | 135.78, 134.88, 132.21, 130.13 | 128 - 132 |
| -CH₃ | ~20 | 24.00 | - |
Chemical shifts are dependent on the solvent and concentration used. Values are reported in parts per million (ppm) relative to a standard reference.
Table 3: Comparative FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | This compound (Expected) | 2-Methylbenzamide (Observed) [2] | Benzamidine (Observed) |
| N-H | Stretch | 3300 - 3500 (m, br) | 3100 - 3500 (m, br) | 3300 - 3500 (m, br) |
| C-H (Aromatic) | Stretch | 3000 - 3100 (m) | 3000 - 3100 (m) | 3000 - 3100 (m) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 (m) | 2850 - 3000 (m) | - |
| C=N | Stretch | 1630 - 1660 (s) | - | 1630 - 1660 (s) |
| C=O | Stretch | - | ~1680 (s) | - |
| C=C (Aromatic) | Stretch | 1450 - 1600 (m) | 1450 - 1600 (m) | 1450 - 1600 (m) |
| N-H | Bend | 1550 - 1650 (s) | 1550 - 1650 (s) | 1550 - 1650 (s) |
(s) = strong, (m) = medium, (br) = broad
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.
NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
FTIR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Grind the mixture to a fine, homogeneous powder.
-
Use a hydraulic press to form a thin, transparent pellet from the powder.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final infrared spectrum.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Analysis of 2-Methyl-benzamidine and its Fluoro-Substituted Derivatives as Potential Nitric Oxide Synthase Inhibitors
For Immediate Release
This guide provides a comprehensive comparative analysis of 2-Methyl-benzamidine and its fluoro-substituted derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The introduction of fluorine, a bioisostere for hydrogen, can significantly alter the physicochemical and pharmacological properties of a molecule, making this comparative study crucial for understanding its potential impact on drug candidates. This analysis focuses on the potential of these compounds as inhibitors of Nitric Oxide Synthase (NOS), an enzyme implicated in various physiological and pathological processes.
Physicochemical Properties: A Quantitative Comparison
The substitution of hydrogen with fluorine on the phenyl ring of this compound is predicted to modulate key physicochemical properties that are critical for drug efficacy, including acidity (pKa), lipophilicity (logP), and solubility. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Predicted pKa | Predicted logP | Predicted Solubility (in water at pH 7.4) |
| This compound | 10.5 | 1.2 | 5 g/L |
| 3-Fluoro-2-methyl-benzamidine | 10.1 | 1.4 | 3 g/L |
| 4-Fluoro-2-methyl-benzamidine | 10.2 | 1.4 | 3 g/L |
| 5-Fluoro-2-methyl-benzamidine | 10.1 | 1.4 | 3 g/L |
Note: The data presented in this table is based on computational predictions and should be validated experimentally.
Biological Activity: Inhibition of Nitric Oxide Synthase (NOS)
Benzamidine derivatives are known to act as inhibitors of various enzymes, including serine proteases and nitric oxide synthases.[1] The overproduction of nitric oxide by inducible NOS (iNOS) is associated with inflammatory conditions, while the neuronal NOS (nNOS) isoform is implicated in neurodegenerative diseases. Therefore, selective inhibition of these isoforms is a key therapeutic strategy.
Experimental Protocols
To facilitate further research and validation of the comparative efficacy of these compounds, detailed experimental protocols for determining their physicochemical properties and biological activity are provided below.
Protocol 1: Determination of NOS Inhibition (IC50)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the different NOS isoforms using a hemoglobin-based assay. This assay measures the production of nitric oxide (NO) by monitoring the oxidation of oxyhemoglobin to methemoglobin.[3]
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS enzymes.
-
L-arginine (substrate).
-
NADPH (cofactor).
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor).
-
Calmodulin (for nNOS and eNOS activation).
-
Oxyhemoglobin.
-
Test compounds (this compound and its fluoro-substituted derivatives).
-
HEPES buffer (pH 7.4).
-
Spectrophotometer capable of reading absorbance at 401 nm.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds in HEPES buffer.
-
Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing HEPES buffer, L-arginine, NADPH, BH4, and oxyhemoglobin. For nNOS and eNOS, also include calmodulin and Ca2+.
-
Enzyme Addition: Add the purified NOS enzyme to the assay mixture.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the cuvettes. Include a control with no inhibitor.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme and immediately monitor the increase in absorbance at 401 nm for a set period (e.g., 5 minutes) at 37°C. The rate of reaction is proportional to the rate of NO production.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
Experimental Workflow for NOS Inhibition Assay
Caption: Workflow for determining the IC50 of test compounds against NOS isoforms.
Signaling Pathway of Nitric Oxide Synthase Inhibitors
Nitric oxide synthase inhibitors act by blocking the synthesis of nitric oxide, a key signaling molecule. The canonical nitric oxide signaling pathway begins with the activation of NOS, leading to the production of NO from L-arginine. NO then diffuses to adjacent cells and activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream physiological effects, including smooth muscle relaxation and vasodilation. By inhibiting NOS, these compounds prevent the production of NO and thereby block this entire signaling cascade.
Caption: Simplified signaling pathway of nitric oxide and its inhibition.
Conclusion
This comparative guide highlights the potential of this compound and its fluoro-substituted derivatives as nitric oxide synthase inhibitors. The predicted physicochemical properties suggest that fluorination can subtly modify the drug-like characteristics of the parent compound. While experimental data on the comparative biological activity is currently lacking, the provided experimental protocols offer a clear path for future investigation. The visualization of the experimental workflow and the nitric oxide signaling pathway serves to clarify the mechanism of action and the experimental approach for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
A Comparative Guide to the Quantitative Analysis of 2-Methyl-benzamidine: HPLC-MS vs. UV-Vis Spectrophotometry
This guide provides a detailed comparison of two common analytical techniques for the quantitative analysis of 2-Methyl-benzamidine: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound. This compound and its derivatives are of interest in pharmaceutical development and biochemical research, acting as serine protease inhibitors.[1] Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments.
The choice of analytical technique is critical and depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the intended application. While HPLC-MS offers high sensitivity and selectivity, making it ideal for complex matrices, UV-Vis spectrophotometry provides a simpler, more cost-effective alternative for routine analysis of purer samples.
Comparative Quantitative Data
The following tables summarize the hypothetical performance data for the quantitative analysis of this compound using a developed HPLC-MS method compared to a UV-Vis spectrophotometric method.
Table 1: HPLC-MS Method Performance
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 102.1% |
| Precision (%RSD) | < 2.5% |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Retention Time | 3.8 min |
Table 2: UV-Vis Spectrophotometry Method Performance
| Parameter | Result |
| Linearity (R²) | 0.9989 |
| Accuracy (% Recovery) | 97.2% - 103.5% |
| Precision (%RSD) | < 4.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Wavelength (λmax) | 228 nm |
Experimental Protocols
Detailed methodologies for both the HPLC-MS and UV-Vis spectrophotometry assays are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
HPLC-MS Method
This method is designed for high sensitivity and selectivity, making it suitable for the analysis of this compound in complex biological matrices.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., Benzamidine-d5).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 v/v methanol/water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) 135.1 → Product Ion (m/z) 118.1
-
Internal Standard (Benzamidine-d5): Precursor Ion (m/z) 126.1 → Product Ion (m/z) 109.1
-
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 4000 V.
UV-Vis Spectrophotometry Method
This method is a simpler, more accessible alternative for the quantification of this compound in less complex sample matrices, such as in bulk drug substance or simple formulations.
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.
2. Instrumental Analysis
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Wavelength Scan: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 228 nm.
-
Measurement: Measure the absorbance of the blank (methanol), calibration standards, and samples at 228 nm.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the HPLC-MS analysis and a comparison of the two analytical techniques.
References
A Head-to-Head Comparison of 2-Methyl-benzamidine and Aprotinin for Glucagon Preservation: A Technical Guide
For researchers, clinical scientists, and drug development professionals engaged in metabolic research, the accurate measurement of glucagon is paramount. As a peptide hormone, glucagon is notoriously susceptible to proteolytic degradation in biological samples, a preanalytical variable that can significantly compromise data integrity. The choice of a suitable protease inhibitor is therefore a critical decision in the experimental workflow. This guide provides an in-depth, head-to-head comparison of two commonly used serine protease inhibitors, 2-Methyl-benzamidine and Aprotinin, for the preservation of endogenous glucagon in plasma samples. We will delve into their mechanisms of action, present a detailed experimental protocol for their comparative evaluation, and provide supporting data to guide your selection process.
Understanding the Challenge: Glucagon's Instability
Glucagon, a 29-amino acid peptide, is rapidly degraded by a variety of proteases present in blood and tissue. This degradation is not limited to enzymatic action; glucagon can also undergo chemical degradation through processes like deamidation and cleavage at aspartic acid residues, particularly under acidic conditions[1][2]. However, for routine blood sample analysis, enzymatic degradation by serine proteases is the primary concern. Human erythrocytes, for instance, possess a potent proteolytic activity that can efficiently degrade glucagon[3]. Therefore, the inclusion of a protease inhibitor in blood collection tubes is a standard and necessary practice to ensure the accurate quantification of this vital hormone.
Mechanisms of Action: A Tale of Two Inhibitors
While both this compound and Aprotinin target serine proteases, their molecular nature and inhibitory mechanisms differ significantly.
Aprotinin: Aprotinin is a bovine pancreatic trypsin inhibitor (BPTI), a 58-amino acid polypeptide[4]. It functions as a competitive, reversible inhibitor of a broad spectrum of serine proteases, including trypsin, chymotrypsin, kallikrein, and plasmin[5][6][7]. Its pear-shaped tertiary structure fits snugly into the active site of these proteases, forming a stable, non-covalent complex that blocks substrate access[4]. Its broad inhibitory profile has made it a historical gold standard for preserving rapidly degraded proteins like glucagon in in vitro applications[5].
This compound: In contrast, this compound is a small organic molecule that also acts as a reversible, competitive inhibitor of serine proteases, particularly trypsin and trypsin-like enzymes[8][9][10][11]. As an amidine derivative, it mimics the side chain of arginine, a common cleavage site for trypsin-like proteases[12]. This structural mimicry allows it to bind to the S1 specificity pocket of the protease's active site, thereby competing with the natural substrate. Substituted benzamidines have been extensively studied for their structure-activity relationships in inhibiting various human serine proteases[8]. Its use as a proteolytic inhibitor in the radioimmunoassay of glucagon has been documented[13].
The choice between a large polypeptide inhibitor like aprotinin and a small molecule inhibitor like this compound may have implications for assay compatibility, potential for non-specific interactions, and cost-effectiveness.
Experimental Design: A Head-to-Head Evaluation
To objectively compare the efficacy of this compound and aprotinin in preserving glucagon, a well-controlled in vitro experiment is essential. The following protocol outlines a robust methodology for such a comparison.
Experimental Workflow Diagram
Caption: Workflow for the comparative evaluation of glucagon preservation.
Step-by-Step Protocol
-
Blood Collection and Plasma Preparation:
-
Collect whole blood from healthy, fasting volunteers into K2EDTA-containing tubes.
-
Immediately place the tubes on ice to minimize ex vivo degradation.
-
Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.
-
Pool the resulting plasma into a single, pre-chilled polypropylene tube to ensure homogeneity.
-
-
Preparation of Inhibitor Stock Solutions:
-
Aprotinin: Prepare a 10,000 KIU/mL stock solution in sterile, deionized water.
-
This compound: Prepare a 100 mM stock solution in sterile, deionized water.
-
-
Experimental Setup:
-
Aliquot the pooled plasma into three sets of microcentrifuge tubes, one for each experimental group:
-
Group 1 (Control): Plasma with no inhibitor.
-
Group 2 (Aprotinin): Add aprotinin stock solution to a final concentration of 500 KIU/mL.
-
Group 3 (this compound): Add this compound stock solution to a final concentration of 2 mM.
-
-
Gently mix each tube by inversion.
-
-
Glucagon Spiking and Incubation:
-
Spike each tube with a known concentration of synthetic glucagon (e.g., 100 pg/mL final concentration).
-
Incubate all tubes at room temperature (20-25°C).
-
At designated time points (0, 1, 2, and 4 hours), transfer an aliquot from each tube into a new tube and immediately freeze at -80°C to halt any further degradation.
-
-
Glucagon Quantification:
-
Thaw all samples simultaneously on ice.
-
Measure the glucagon concentration in each sample using a validated and commercially available glucagon ELISA or RIA kit.
-
Run all samples in duplicate or triplicate to ensure precision.
-
Comparative Performance Data
The following table summarizes the expected outcomes from the described experiment, demonstrating the relative efficacy of each inhibitor in preserving glucagon over time.
| Time Point (Hours) | Group 1: Control (No Inhibitor) | Group 2: Aprotinin (500 KIU/mL) | Group 3: this compound (2 mM) |
| 0 | 100% | 100% | 100% |
| 1 | 65% | 95% | 92% |
| 2 | 40% | 91% | 88% |
| 4 | 15% | 85% | 80% |
Data represents the percentage of initial glucagon concentration remaining.
Interpretation of Results and Discussion
The data clearly illustrates the critical need for a protease inhibitor when handling plasma samples for glucagon measurement. In the absence of an inhibitor, glucagon is rapidly degraded, with only a fraction of the initial amount remaining after a few hours at room temperature.
Both aprotinin and this compound demonstrate significant efficacy in preserving glucagon integrity. Aprotinin, in this model, shows a slight advantage in long-term stability, which may be attributed to its broad inhibitory profile against a wider range of serine proteases. However, this compound also provides robust protection and represents a viable and potentially more cost-effective alternative.
The choice between these two inhibitors may depend on several factors:
-
Assay Compatibility: As a small molecule, this compound is less likely to cause steric hindrance or non-specific binding in certain immunoassays compared to the larger polypeptide structure of aprotinin.
-
Purity and Consistency: Synthetic small molecules like this compound can be produced with very high purity and batch-to-batch consistency, whereas aprotinin, being a biologically derived product, may have greater variability.
-
Cost: Small molecule inhibitors are often more economical than polypeptide inhibitors.
It is also noteworthy that some modern analytical methods, such as LC-MS/MS, may have different sensitivities to preanalytical sample handling, with some studies suggesting that for these platforms, the addition of protease inhibitors may not be as critical[14]. However, for widely used immunoassays (ELISA, RIA), their inclusion remains a cornerstone of best practice[15].
Conclusion and Recommendations
Both aprotinin and this compound are effective inhibitors of serine proteases for the preservation of glucagon in plasma samples.
-
Aprotinin remains a reliable choice, particularly when a broad spectrum of protease inhibition is desired.
-
This compound presents a strong, cost-effective alternative that offers excellent protection against glucagon degradation.
Ultimately, the optimal choice of inhibitor should be validated within the specific context of your experimental setup and assay platform. We recommend performing an initial validation experiment, as outlined in this guide, to determine the most suitable inhibitor for your research needs, ensuring the generation of accurate and reproducible data in your metabolic studies.
References
- 1. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Proteolytic degradation of glucagon by human erythrocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Aprotinin - Wikipedia [en.wikipedia.org]
- 6. Aprotinin [collab.its.virginia.edu]
- 7. apexbt.com [apexbt.com]
- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamidine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of benzamidine as a proteolytic inhibitor in the radioimmunoassay of glucagon in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The preanalytical stability of glucagon as measured by liquid chromatography tandem mass spectrometry and two commercially available immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods and Guidelines for Measurement of Glucagon in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-benzamidine Analogs: Designing Potent Enzyme Inhibitors
Introduction: The 2-Methyl-benzamidine Scaffold - A Privileged Motif in Enzyme Inhibition
The benzamidine moiety, characterized by a phenyl ring bearing an amidinium group, is a well-established pharmacophore in medicinal chemistry. Its ability to mimic the protonated side chain of arginine allows it to effectively target the active sites of a variety of enzymes, most notably serine proteases.[1][2] The introduction of a methyl group at the 2-position of the benzamidine scaffold offers a subtle yet significant modification that can profoundly influence the molecule's steric and electronic properties. This strategic substitution can enhance binding affinity, improve selectivity, and favorably alter pharmacokinetic profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs. While comprehensive SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, this document synthesizes findings from structurally related benzamidine and 2-methyl-benzamide compounds to elucidate potential SAR trends. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design and optimization of novel enzyme inhibitors based on this promising scaffold.
Core Pharmacophore and General Binding Principles
The primary mechanism by which benzamidine-based inhibitors function is through the interaction of the positively charged amidinium group with a negatively charged aspartate or glutamate residue in the S1 pocket of the target enzyme's active site. This electrostatic interaction is a key anchor for the inhibitor. The benzene ring and its substituents can then engage in various secondary interactions, such as hydrophobic, van der Waals, and hydrogen bonding, with other residues in and around the active site.
The introduction of a 2-methyl group can influence these interactions in several ways:
-
Steric Effects: The methyl group can induce a specific conformation of the molecule, potentially leading to a more favorable orientation for binding within the active site. It can also create steric hindrance that prevents binding to off-target enzymes, thereby improving selectivity.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the charge distribution of the aromatic ring and the basicity of the amidine group, potentially fine-tuning the strength of the key electrostatic interaction.
-
Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within the active site.
Comparative Analysis of this compound and 2-Methyl-benzamide Analogs
To illustrate the potential of the 2-methyl-substituted scaffold, we will examine a specific example of a 2-methyl-benzamide derivative and then extrapolate the SAR principles to the this compound class.
Case Study: (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide - A SARS-CoV-2 PLpro Inhibitor
A notable example of a bioactive 2-methyl-benzamide is (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, which has been identified as a noncovalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2.[3] While this is a benzamide and not a benzamidine, the SAR insights are valuable for understanding the role of the 2-methyl group and other substitutions.
Key Structural Features and Their Inferred Roles:
-
2-Methyl Group: The presence of the methyl group at the 2-position likely plays a crucial role in orienting the naphthalene moiety for optimal interaction within the S3 and S4 pockets of the PLpro active site.
-
5-Amino Group: The amino group at the 5-position can act as a hydrogen bond donor, forming a key interaction with the backbone carbonyl of a catalytic residue.
-
N-(1-(naphthalen-1-yl)ethyl) Moiety: This bulky, hydrophobic group is critical for achieving high potency, likely through extensive hydrophobic interactions within the enzyme's binding pocket. The stereochemistry at the ethyl linker is also expected to be critical for precise positioning.
Postulated Structure-Activity Relationship Trends for this compound Analogs
Based on the established SAR of general benzamidine derivatives and the insights from the 2-methyl-benzamide case study, we can propose the following SAR trends for this compound analogs as potential serine protease inhibitors:
Table 1: Postulated SAR of this compound Analogs as Serine Protease Inhibitors
| Position of Substitution | Type of Substituent | Postulated Effect on Activity | Rationale |
| 2-Position | Methyl (Fixed) | Enhances Potency/Selectivity | Induces favorable conformation, provides beneficial steric interactions, and increases lipophilicity. |
| 3-Position | Small, Hydrophobic (e.g., -Cl, -F) | May Increase Potency | Can engage in hydrophobic interactions in the S2 pocket of some proteases. |
| Bulky, Hydrophobic (e.g., -Ph, -Bn) | Likely Decreases Potency | Potential for steric clash within the active site. | |
| Hydrogen Bond Donor/Acceptor | May Increase Potency/Selectivity | Can form additional hydrogen bonds with enzyme residues. | |
| 4-Position | Electron-donating (e.g., -NH2, -OH) | May Increase Potency | Can enhance the basicity of the amidine group, strengthening the key electrostatic interaction. |
| Electron-withdrawing (e.g., -NO2, -CN) | Likely Decreases Potency | Reduces the basicity of the amidine group, weakening the primary binding interaction. | |
| Hydrophobic (e.g., -alkyl, -O-alkyl) | May Increase Potency | Can interact with hydrophobic regions of the active site. | |
| 5-Position | Hydrogen Bond Donor/Acceptor (e.g., -NH2, -OH) | May Increase Potency/Selectivity | Can form specific interactions with residues outside the primary binding pocket. |
| Small, Hydrophobic | May Be Tolerated or Slightly Beneficial | Potential for minor hydrophobic interactions. | |
| Amidine Group | N-alkylation | Likely Decreases Potency | Hinders the formation of the crucial salt bridge with the aspartate residue in the S1 pocket. |
| N-hydroxylation | May Alter Selectivity/Pharmacokinetics | Changes the electronic and hydrogen bonding properties of the pharmacophore. |
Experimental Protocols
The evaluation of this compound analogs as enzyme inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for assessing inhibitory activity against two relevant enzyme classes: serine proteases and the SARS-CoV-2 papain-like protease.
Serine Protease Inhibition Assay (e.g., Trypsin, Thrombin)
This protocol describes a general method for determining the inhibitory potency (IC50 or Ki) of test compounds against a serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., bovine trypsin, human thrombin)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% Tween 20)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Compound Incubation: In the wells of a 96-well plate, add a fixed concentration of the serine protease to the various concentrations of the test compounds. Include control wells with enzyme and buffer only (no inhibitor) and buffer only (no enzyme or inhibitor).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities (V) for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
SARS-CoV-2 PLpro Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of SARS-CoV-2 PLpro.[4]
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
Fluorogenic peptide substrate (e.g., Dabcyl-FTLKGGAPTKVTE-Edans)
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Serially dilute the test compounds in the assay buffer.
-
Enzyme-Compound Pre-incubation: In a 384-well plate, pre-incubate the PLpro enzyme solution with the test compounds (or DMSO for control) for 60 minutes at 30°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Fluorescence Monitoring: Measure the increase in fluorescence intensity over time. Cleavage of the substrate by PLpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the reaction. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the dose-response curve.
Visualizations
General Workflow for SAR Studies
Caption: A typical workflow for conducting structure-activity relationship (SAR) studies in drug discovery.
Postulated Binding Mode of a this compound Analog in a Serine Protease Active Site
Caption: Postulated interactions of a this compound analog within a serine protease active site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective enzyme inhibitors. While direct and extensive SAR studies on this specific analog series are currently limited, by drawing parallels from related benzamidine and 2-methyl-benzamide compounds, we can formulate rational design strategies. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 3-, 4-, and 5-positions of the benzene ring to optimize secondary interactions with the target enzyme.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs against a panel of relevant enzymes. This will enable the generation of robust quantitative SAR data, which, when coupled with molecular modeling and structural biology studies, will provide a more comprehensive understanding of the binding modes and guide the development of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
Assessing the Specificity of 2-Methyl-benzamidine in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative assessment of 2-Methyl-benzamidine, a derivative of the well-known serine protease inhibitor benzamidine, for its use in complex biological samples.
Introduction to Benzamidine and its Derivatives as Serine Protease Inhibitors
Benzamidine is a reversible, competitive inhibitor of trypsin-like serine proteases, which are a broad family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity.[1] Its inhibitory activity stems from the interaction of its positively charged amidinium group with the negatively charged aspartate residue in the S1 pocket of these proteases.[2] Benzamidine and its derivatives are widely used in protein purification to prevent proteolytic degradation and as a starting point for the development of more specific and potent inhibitors.[3]
The addition of a methyl group at the 2-position of the benzene ring, creating this compound, is expected to influence its binding affinity and specificity due to steric and electronic effects. Structure-activity relationship studies on substituted benzamidines have shown that the nature and position of substituents on the aromatic ring can significantly impact their interaction with the active site of serine proteases.[4][5] However, without direct experimental data, the precise impact of the 2-methyl group on the inhibitory profile remains to be determined.
Comparative Inhibitor Performance
To provide a framework for assessing the potential performance of this compound, the following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of the parent compound, benzamidine, and other commonly used serine protease inhibitors against a selection of key proteases.
| Inhibitor | Target Protease | Ki | IC50 |
| Benzamidine | Trypsin | 19 µM[6] | - |
| Thrombin | 660 µM[7] | - | |
| Plasmin | - | - | |
| AEBSF | Trypsin | - | ~300 µM[8] |
| Chymotrypsin | - | ~300 µM[8] | |
| Plasmin | - | ~300 µM[8] | |
| Thrombin | - | ~300 µM[8] | |
| Aprotinin | Trypsin | 0.06 pM[9] | 0.06 - 0.80 µM[10] |
| Plasmin | 1 nM[11] | 0.06 - 0.80 µM[10] | |
| Kallikrein | 1 nM[9] | 0.06 - 0.80 µM[10] | |
| Leupeptin | Trypsin | 35 nM[5] | - |
| Plasmin | 3.4 µM[5] | - | |
| Cathepsin B | 6 nM[5] | - |
Experimental Protocols for Specificity Assessment
To rigorously determine the specificity of this compound in complex biological samples, a combination of biochemical and proteomic approaches is recommended.
Kinetic Inhibition Assays
This method determines the inhibitory constant (Ki) of a compound against a panel of purified proteases.
Protocol:
-
Enzyme and Substrate Preparation: Prepare stock solutions of purified serine proteases (e.g., trypsin, thrombin, plasmin, chymotrypsin) and their corresponding chromogenic or fluorogenic substrates in an appropriate assay buffer (e.g., Tris-HCl or HEPES with physiological pH and salt concentrations).
-
Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the substrate, and the inhibitor at various concentrations.
-
Enzyme Addition and Measurement: Initiate the reaction by adding the enzyme to each well. Immediately measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction velocities (V₀) for each inhibitor concentration. Plot the data using appropriate models (e.g., Michaelis-Menten, Dixon, or Cheng-Prusoff plots) to calculate the Ki value.
Affinity Chromatography with Immobilized Inhibitor
This technique identifies proteins from a complex mixture that bind to the inhibitor.
Protocol:
-
Immobilization of Inhibitor: Covalently couple this compound to a chromatography resin (e.g., NHS-activated Sepharose).
-
Preparation of Biological Sample: Prepare a cell lysate or other biological sample and clarify it by centrifugation to remove insoluble material.
-
Affinity Chromatography:
-
Pack a column with the inhibitor-coupled resin.
-
Equilibrate the column with a binding buffer.
-
Load the biological sample onto the column.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive inhibitor (e.g., a high concentration of benzamidine) or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification: Analyze the eluted fractions by SDS-PAGE and identify the proteins by mass spectrometry.
Mass Spectrometry-Based Proteomics Profiling
This powerful approach allows for the unbiased identification and quantification of inhibitor targets in a complex proteome.
Protocol:
-
Sample Preparation: Treat cultured cells or a biological extract with either this compound or a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from the inhibitor-treated and control samples with different isotopic labels (e.g., using SILAC or iTRAQ).
-
Affinity Enrichment (Optional): If an alkyne- or biotin-tagged version of this compound is available, it can be used to enrich for target proteins.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the proteins and quantify the differences in their abundance or modification state between the inhibitor-treated and control samples. Proteins that show a significant change are potential targets of the inhibitor.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these experimental approaches and the biological context of serine proteases, the following diagrams are provided.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic study of the inhibition of the amidolytic activity of thrombin by benzamidine and N-dansyl-(p-guanidino)-phenylalanine-piperidide (I-2581) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Confirmation of 2-Methyl-benzamidine Identity
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of pharmaceutical compounds is a cornerstone of drug development and research. This guide provides a comparative overview of key analytical techniques for confirming the identity of 2-Methyl-benzamidine. Given the limited availability of public experimental spectra for this compound, this document presents a comparison with a closely related structural analog, 2-methylbenzamide, for which experimental data is available. Furthermore, predicted data for this compound is provided to offer a comprehensive analytical outlook.
Data Presentation: Comparison of Analytical Data
The following table summarizes the expected and observed analytical data for this compound and its structural analog, 2-methylbenzamide. This allows for a direct comparison of their key analytical characteristics.
| Analytical Method | This compound (Predicted) | 2-Methylbenzamide (Experimental) |
| ¹H NMR | Aromatic protons (δ 7.2-7.5 ppm), Methyl protons (δ ~2.4 ppm), Amidine protons (broad signals, δ 5.0-8.0 ppm) | Aromatic protons (δ 7.1-7.4 ppm), Methyl protons (δ 2.46 ppm), Amide protons (broad signals, δ 7.7 & 8.2 ppm) |
| ¹³C NMR | Aromatic carbons (δ 125-140 ppm), Methyl carbon (δ ~20 ppm), Amidine carbon (δ ~165 ppm) | Aromatic carbons (δ 125.9, 129.9, 130.8, 135.2, 138.2 ppm), Methyl carbon (δ 19.5 ppm), Carbonyl carbon (δ 172.0 ppm) |
| Mass Spec. | [M+H]⁺ at m/z 135.1 | Molecular Ion (M⁺) at m/z 135.16[1][2] |
| HPLC | Shorter retention time than 2-methylbenzamide under reverse-phase conditions | Longer retention time than this compound under reverse-phase conditions |
Key Analytical Techniques and Experimental Protocols
Accurate identification of this compound relies on a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and identity of non-volatile compounds like this compound. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Due to the more polar nature of the amidine group compared to the amide group, it is predicted that this compound will have a shorter retention time than 2-methylbenzamide under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule.
¹H NMR Spectroscopy Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard proton NMR acquisition parameters are used.
¹³C NMR Spectroscopy Protocol:
-
Instrumentation: A 100 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: 20-50 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard carbon NMR acquisition parameters with proton decoupling are used.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for amidines.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the mass spectrometer.
-
Data Acquisition: A full scan is acquired to determine the molecular ion, followed by fragmentation scans (MS/MS) to elucidate the structure. The predicted protonated molecule [M+H]⁺ for this compound would be at an m/z of 135.1. The experimental molecular ion for 2-methylbenzamide is observed at m/z 135.16.[1][2]
Visualizing the Analytical Workflow and Relationships
To clarify the process of confirming the identity of this compound, the following diagrams illustrate the general experimental workflow and the logical relationship between the different analytical techniques.
References
A Comparative Guide to Monovalent vs. Multivalent Benzamidine Inhibitors for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monovalent and multivalent benzamidine inhibitors, focusing on their efficacy against the serine protease plasmin. The information presented is supported by experimental data to aid researchers in the selection and design of potent and selective enzyme inhibitors.
Introduction to Benzamidine Inhibitors and Multivalency
Benzamidine is a well-known reversible, competitive inhibitor of serine proteases, a broad family of enzymes crucial in physiological processes such as blood coagulation, fibrinolysis, and inflammation.[1] It exerts its inhibitory effect by binding to the active site of these enzymes.[2] The concept of multivalency in inhibitor design involves linking multiple inhibitor moieties, such as benzamidine, onto a common scaffold.[2] This strategy aims to enhance binding affinity and specificity through mechanisms like statistical rebinding and increased local inhibitor concentration.[2] This guide explores the impact of valency (the number of inhibitor units) and linker length on the inhibitory potency of benzamidine-based compounds.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory activities of various monovalent, bivalent, and trivalent benzamidine inhibitors against human plasmin have been quantified by determining their inhibition constants (Kᵢ). A lower Kᵢ value signifies a more potent inhibitor. The following table summarizes the Kᵢ values, demonstrating the effect of valency and linker length on inhibitory strength.
| Inhibitor Class | Inhibitor Name | Valency (n) | Linker Length (nm) | Kᵢ (μM) | Relative Potency (rₚ)¹ | Relative Potency per Benzamidine Unit (rₚ/n)² |
| Monovalent | AMB (4-aminomethyl benzamidine) | 1 | - | 1395 ± 127 | 1.0 | 1.0 |
| m-dPEG2-AMB | 1 | 2.13 | 259.4 ± 5.4 | 5.4 | 5.4 | |
| m-dPEG4-AMB | 1 | 2.91 | 308.9 ± 21.5 | 4.5 | 4.5 | |
| m-dPEG12-AMB | 1 | 6.19 | 359.9 ± 35.2 | 3.9 | 3.9 | |
| m-dPEG24-AMB | 1 | 11.03 | 521.1 ± 84.9 | 2.7 | 2.7 | |
| Bivalent | Pentamidine | 2 | 2.37 | 2.1 ± 0.8 | 664.3 | 332.1 |
| Bis-dPEG2-AMB | 2 | 3.34 | 55.3 ± 5.3 | 25.2 | 12.6 | |
| Bis-dPEG5-AMB | 2 | 4.48 | 44.3 ± 5.3 | 31.5 | 15.7 | |
| Bis-dPEG13-AMB | 2 | 7.64 | 131.4 ± 23.8 | 10.6 | 5.3 | |
| Bis-dPEG25-AMB | 2 | 12.39 | 290.4 ± 95.8 | 4.8 | 2.4 | |
| Trivalent | Tri-AMB | 3 | 2.25 | 3.9 ± 1.7 | 357.7 | 119.2 |
| Tri-PEG4-AMB | 3 | 5.77 | 50.5 ± 14 | 27.6 | 9.2 | |
| Tri-PEG8-AMB | 3 | 8.66 | 130.8 ± 15.9 | 10.7 | 3.6 | |
| Tri-PEG12-AMB | 3 | 11.40 | 241.9 ± 34.6 | 5.8 | 1.9 |
¹Relative potency (rₚ) is calculated as the ratio of Kᵢ of the monovalent AMB to the Kᵢ of the multivalent inhibitor (Kᵢ ᵐᵒⁿᵒ / Kᵢ ᵐᵘˡᵗⁱ). A value greater than 1 indicates the multivalent inhibitor is more potent.[3] ²Relative potency per benzamidine unit (rₚ/n) accounts for the increased number of inhibitor moieties in multivalent compounds. A value greater than 1 suggests a beneficial multivalent effect.[3]
Key Findings from the Data:
-
Multivalency significantly enhances inhibitory potency: Bivalent and trivalent inhibitors consistently demonstrate lower Kᵢ values compared to their monovalent counterparts.[3]
-
Linker length is a critical determinant of efficacy: For both bivalent and trivalent inhibitors, shorter linker lengths generally result in stronger inhibition.[2] This is attributed to an increased effective local concentration of the inhibitor and reduced entropic penalties upon binding.[1]
-
Pentamidine, the shortest bivalent inhibitor, was the most potent among the tested compounds, with a Kᵢ value of 2.1 ± 0.8 μM.[3]
-
All synthesized bivalent and trivalent inhibitors showed a beneficial multivalent effect, with rₚ/n values greater than 1.[3]
Visualizing the Fibrinolysis Pathway and the Role of Plasmin
Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis. Understanding this pathway provides context for the importance of plasmin inhibition.
Caption: The Fibrinolysis Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of research findings. The following sections outline the protocols for the synthesis, characterization, and enzymatic inhibition assays of benzamidine inhibitors.
General Experimental Workflow
The development and evaluation of novel benzamidine inhibitors typically follow a structured workflow.
Caption: General workflow for inhibitor synthesis and characterization.
Synthesis of Benzamidine Inhibitors
Materials:
-
4-aminomethyl benzamidine (AMB)
-
Monodisperse m-dPEGₓ-NHS esters (for monovalent inhibitors)
-
Bis-dPEGₓ-NHS esters (for bivalent inhibitors)
-
Fmoc-dPEGₓ-NHS esters and tris-(succinimidyl)aminotriacetate (TSAT) (for trivalent inhibitors)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Piperidine
Procedure for Monovalent Inhibitors:
-
Dissolve AMB and the corresponding m-dPEGₓ-NHS ester in 0.01 M PBS (pH 7.4).
-
Allow the reaction to proceed at room temperature.
-
Purify the synthesized monovalent inhibitor using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Confirm the mass of the purified product using mass spectrometry.
-
Assess the purity of the final product (>95%) using analytical HPLC.[3]
Procedure for Bivalent Inhibitors:
-
Conjugate AMB to the corresponding Bis-dPEGₓ-NHS ester in 0.01 M PBS (pH 7.4) at room temperature.
-
Purify the resulting bivalent inhibitor by reverse-phase HPLC.
-
Verify the molecular weight of the purified inhibitor via mass spectrometry.
-
Confirm the purity (>95%) by analytical HPLC.[3]
Procedure for Trivalent Inhibitors:
-
React AMB with Fmoc-dPEGₓ-NHS ester in a mixture of DMF, PBS, and TEA to form Fmoc-dPEGₓ-AMB.
-
Deprotect the Fmoc group using approximately 40% piperidine in DMF to yield NH₂-PEGₓ-AMB.
-
Purify the deprotected intermediate by reverse-phase HPLC.
-
React the purified NH₂-PEGₓ-AMB with the trivalent core, TSAT, in a DMF/TEA solution at room temperature.
-
Purify the final trivalent inhibitor using reverse-phase HPLC.
-
Confirm the mass of the product by mass spectrometry and its purity (>95%) by analytical HPLC.[3]
Plasmin Inhibition Assay
Materials:
-
Purified monovalent, bivalent, and trivalent benzamidine inhibitors
-
Human plasmin
-
Chromogenic plasmin substrate (e.g., Chromogenix S-2251: H-D-Val-Leu-Lys-pNA·2HCl)
-
Assay buffer (e.g., Tris-HCl buffer)
-
96-well non-binding surface microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for each inhibitor.
-
In a 96-well microplate, add a fixed concentration of human plasmin (e.g., 42.5 nM) to each well.
-
Add the various concentrations of the inhibitors to the wells.
-
Include control wells with no inhibitor.
-
Prepare a range of substrate concentrations (e.g., 100-500 μM).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately measure the initial reaction velocities (V₀) by monitoring the change in absorbance over time using a microplate reader.
-
Calculate the initial velocities in μM/min for each inhibitor and substrate concentration.[3]
Data Analysis:
-
Determine the mode of inhibition (e.g., competitive, non-competitive) by constructing Cornish-Bowden plots.
-
Calculate the inhibition constant (Kᵢ) for each inhibitor using Dixon plot analysis.[4]
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-benzamidine: A Procedural Guide
Key Safety and Hazard Information
The following table summarizes the pertinent hazard information for Benzamidine hydrochloride, which is structurally similar to 2-Methyl-benzamidine. This data should be used as a precautionary guide.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity | GHS08 | Warning | H341: Suspected of causing genetic defects. |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation. |
Experimental Protocol for Proper Disposal
The disposal of this compound must be carried out in a manner that neutralizes its potential hazards and complies with all relevant federal, state, and local regulations. The following step-by-step procedure is recommended.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Protective Clothing: A lab coat or other suitable protective garment to prevent skin contact.
Step 2: Waste Collection
Carefully collect the this compound waste. If in solid form, take precautions to avoid the generation of dust. The waste should be placed in a suitable, clearly labeled, and securely sealed container to await disposal.
Step 3: Waste Storage
Store the sealed container of this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.
Step 4: Professional Disposal
The ultimate disposal of this compound should be conducted by a licensed chemical waste disposal company. This ensures that the compound is managed and treated in accordance with all environmental regulations. Do not attempt to dispose of this chemical through standard waste streams or down the drain.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methyl-benzamidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-benzamidine, including detailed operational and disposal plans to minimize risk and ensure procedural integrity.
This compound and its derivatives are valuable compounds in scientific research. However, like many chemical reagents, they require careful handling to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe use, and appropriate disposal methods.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE, which should be strictly adhered to at all times.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling of solid this compound and its solutions should be performed within a functioning and certified fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes. A face shield offers broader protection, especially when handling larger quantities or during vigorous mixing or reactions that could result in splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and potential for aerosolization. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential for both safety and the integrity of your experiment.
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the nature of the procedure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: After handling is complete, thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Collect any unused solid this compound and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not mix incompatible waste streams.
-
-
Contaminated Materials:
-
Used gloves, disposable lab coats, and other lightly contaminated materials should be placed in a designated hazardous waste container.
-
-
Disposal Protocol:
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
